Boc-NH-PEG2-C2-NHS ester
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O8/c1-16(2,3)25-15(22)17-7-9-24-11-10-23-8-6-14(21)26-18-12(19)4-5-13(18)20/h4-11H2,1-3H3,(H,17,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZXIPYAXFROBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
778648-12-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=778648-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101103446 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
778648-12-7 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101103446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-NH-PEG2-C2-NHS Ester: A Core Component in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-NH-PEG2-C2-NHS ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. Its unique architecture, featuring a Boc-protected amine, a flexible di-ethylene glycol (PEG2) spacer, and a highly reactive N-hydroxysuccinimide (NHS) ester, enables the covalent linkage of molecules to primary amines on proteins and other biomolecules. This guide provides a comprehensive overview of its chemical properties, applications, and detailed protocols for its use, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a valuable tool for researchers seeking to create stable bioconjugates. The tert-butyloxycarbonyl (Boc) protecting group offers an orthogonal handle for sequential conjugations, while the hydrophilic PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate. The NHS ester provides a reliable method for forming stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues in proteins. A primary application of this linker is in the synthesis of PROTACs, where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand.[1][2]
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Chemical Name | tert-butyl (2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethyl)carbamate | N/A |
| Molecular Formula | C16H26N2O8 | [1] |
| Molecular Weight | 374.39 g/mol | [1] |
| CAS Number | 2183440-73-3 | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98.0% | [1] |
| Storage Conditions | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Core Applications
The versatility of this compound lends itself to a variety of applications in biomedical research and drug development.
-
Proteolysis Targeting Chimeras (PROTACs): This is a primary application where the linker is used to synthesize heterobifunctional molecules that induce the degradation of specific target proteins.[1][2] The linker connects a ligand that binds to the target protein and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4][5]
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.
-
Peptide and Protein Modification: It is used to conjugate peptides and proteins with other molecules, such as fluorescent dyes, biotin, or other labels for detection and analysis.
-
Surface Modification: The linker can be used to immobilize proteins or other biomolecules onto surfaces for applications in biosensors and immunoassays.
Experimental Protocols
General Protocol for Conjugation to a Primary Amine (e.g., Protein)
This protocol outlines the general steps for conjugating this compound to a protein containing accessible primary amines (e.g., lysine residues).
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a suitable concentration (typically 1-10 mg/mL).
-
Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker solution to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
Synthesis of a PROTAC using this compound
This protocol provides a generalized workflow for the synthesis of a PROTAC, which involves a two-step process: conjugation of the first ligand to the linker, followed by deprotection and conjugation of the second ligand.
Step 1: Conjugation of the First Ligand (with a primary amine)
-
Follow the general conjugation protocol (Section 4.1) to react the amine-containing ligand (either the target protein binder or the E3 ligase ligand) with this compound.
-
Purify the resulting Boc-protected intermediate using an appropriate chromatographic method (e.g., silica (B1680970) gel chromatography).
Step 2: Boc Deprotection and Conjugation of the Second Ligand (with a carboxylic acid)
-
Boc Deprotection: Dissolve the purified Boc-protected intermediate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA). Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS. After completion, remove the solvent and excess TFA under reduced pressure.
-
Activation of the Second Ligand: In a separate flask, dissolve the second ligand (containing a carboxylic acid) in anhydrous DMF. Add a peptide coupling reagent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., DIPEA). Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Final Conjugation: Add the deprotected amine intermediate from step 2.1 to the activated second ligand solution. Stir the reaction at room temperature overnight.
-
Purification: Purify the final PROTAC molecule by reverse-phase HPLC.
Signaling Pathways and Workflows
PROTAC Mechanism of Action
The primary function of a PROTAC synthesized with this compound is to induce the degradation of a target protein via the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound follows a logical multi-step workflow.
Caption: General workflow for the synthesis of a PROTAC.
Conclusion
This compound is a highly valuable and versatile heterobifunctional linker for researchers in the life sciences. Its well-defined structure and predictable reactivity make it an ideal tool for creating stable bioconjugates with enhanced properties. The detailed protocols and conceptual diagrams provided in this guide are intended to facilitate its effective use in a range of applications, from fundamental research to the development of novel therapeutics like PROTACs. As the field of targeted protein degradation and bioconjugation continues to evolve, the strategic application of well-designed linkers such as this compound will remain a cornerstone of innovation.
References
An In-depth Technical Guide to Boc-NH-PEG2-C2-NHS Ester: Structure, Applications, and Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, Boc-NH-PEG2-C2-NHS ester. It details its chemical structure, core properties, and provides in-depth experimental protocols for its primary applications in bioconjugation and Proteolysis Targeting Chimera (PROTAC) development.
Core Chemical Structure and Properties
This compound is a versatile molecule composed of three key functional components:
-
Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) group protects a primary amine. This group is stable under many reaction conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the amine for subsequent conjugation steps.
-
PEG2 Linker: A short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer consisting of two ethylene (B1197577) glycol units. This PEG linker enhances the solubility of the molecule and its conjugates in aqueous buffers, a critical feature for biological applications.
-
NHS Ester: An N-hydroxysuccinimide ester is a highly reactive functional group that readily couples with primary amines (such as the side chain of lysine (B10760008) residues on proteins) to form stable amide bonds.
This strategic combination of a stable protecting group, a solubility-enhancing linker, and a reactive group for amine coupling makes it a valuable tool in creating complex bioconjugates.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C16H26N2O8 | [1] |
| Molecular Weight | 374.39 g/mol | [1][2] |
| CAS Number | 2183440-73-3 | [1][3] |
| Appearance | White to off-white solid | [1] |
| Purity | ≥98.0% | [1] |
| Storage (Solid) | -20°C for 3 years | [1] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Key Applications and Experimental Protocols
The primary applications of this compound are in the fields of bioconjugation, particularly the labeling of proteins and antibodies, and in the synthesis of PROTACs for targeted protein degradation.
Protein and Antibody Labeling
The NHS ester moiety allows for the straightforward labeling of proteins by targeting accessible primary amines on lysine residues and the N-terminus.
This protocol outlines the steps for conjugating this compound to a target protein.
-
Buffer Preparation: Prepare an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH range of 7.2-8.5.[4] Buffers containing primary amines like Tris must be avoided as they will compete for reaction with the NHS ester.[5]
-
Protein Solution Preparation: Dissolve the protein in the prepared buffer to a concentration of 1-10 mg/mL.[6]
-
Reagent Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a stock solution (e.g., 10 mM).[5] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[5]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[7] The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.[7]
-
Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M glycine) can be added to a final concentration of 50-100 mM to consume any unreacted NHS ester.[6]
-
Purification: Remove unreacted crosslinker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.[4][5]
Workflow for Protein Labeling and Optional Boc Deprotection.
To expose the primary amine for further functionalization, the Boc group can be removed.
-
Preparation: Dissolve the Boc-protected PEG-conjugate in anhydrous dichloromethane (B109758) (DCM) to a concentration of 10-20 mg/mL in a glass vial.[7]
-
Acid Addition: Add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). For a 50% concentration, an equal volume of TFA is added to the DCM solution.[7]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[7] Progress can be monitored by LC-MS to confirm the disappearance of the starting material.
-
Work-up: Remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator). The deprotected product can then be precipitated by adding cold diethyl ether.[8]
PROTAC Synthesis
This compound is an alkyl/ether-based PROTAC linker used in the synthesis of PROTACs.[2][9][10] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The synthesis typically involves a two-stage process:
-
The NHS ester end of the linker is reacted with an amine-containing ligand for the target protein.
-
The Boc group is removed from the other end of the linker.
-
The newly exposed amine is then coupled to a carboxylic acid-containing ligand for an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).
PROTAC-mediated Protein Degradation Signaling Pathway.
This protocol provides a general workflow for synthesizing a PROTAC using an amine-functionalized protein-of-interest (POI) ligand and a carboxyl-functionalized E3 ligase ligand.
-
Step 1: Coupling to POI Ligand:
-
Dissolve the amine-containing POI ligand in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Add this compound (typically 1.0-1.2 equivalents).
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) if the amine is in a salt form.
-
Stir the reaction at room temperature for 2-16 hours and monitor by LC-MS.
-
Purify the resulting Boc-protected intermediate.
-
-
Step 2: Boc Deprotection:
-
Perform the Boc deprotection on the purified intermediate as described in the "Protocol: Boc Group Deprotection" above to yield the amine-functionalized linker-ligand conjugate.
-
-
Step 3: Coupling to E3 Ligase Ligand:
-
Dissolve the carboxylic acid-containing E3 ligase ligand (1.0 equivalent) in anhydrous DMF.
-
Activate the carboxylic acid by adding a coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (3.0 equivalents). Stir for 15-30 minutes at room temperature.[11]
-
Add the deprotected amine-functionalized linker-ligand conjugate (from Step 2) to the activated E3 ligase ligand solution.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.[11]
-
Upon completion, purify the final PROTAC molecule, typically by reverse-phase HPLC.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. purepeg.com [purepeg.com]
- 4. glenresearch.com [glenresearch.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
- 11. benchchem.com [benchchem.com]
A Technical Guide to Boc-NH-PEG2-C2-NHS Ester: Mechanism of Action and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and the development of advanced therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs). This molecule features three key components: a tert-butyloxycarbonyl (Boc) protected primary amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a highly reactive N-hydroxysuccinimide (NHS) ester. This guide provides an in-depth exploration of the core mechanisms of action of this compound, detailed experimental protocols, and quantitative data to empower researchers in its effective application.
The strategic design of this linker allows for a two-stage reaction process. The NHS ester facilitates covalent bond formation with primary amines on target biomolecules, while the Boc-protected amine offers a latent reactive site that can be deprotected for subsequent conjugation. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.
Core Principles of Reactivity
The utility of this compound is rooted in the distinct reactivity of its terminal functional groups: the NHS ester and the Boc-protected amine.
NHS Ester Reaction with Primary Amines
The primary mechanism of action for the NHS ester moiety is its reaction with nucleophilic primary amines, such as the ε-amine of lysine (B10760008) residues or the N-terminus of proteins. This reaction proceeds via a nucleophilic acyl substitution.[1][] The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses to yield a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[1][3]
Several factors critically influence the efficiency of this conjugation:
-
pH: The reaction is highly pH-dependent.[4][5] The optimal pH range is typically between 7.2 and 8.5.[][6] Below this range, primary amines are protonated (-NH3+), rendering them non-nucleophilic.[5] Above this range, the rate of hydrolysis of the NHS ester increases significantly, becoming a major competing reaction.[3][7]
-
Temperature: The reaction can be performed at room temperature or at 4°C.[6][8] Lower temperatures can help to minimize the competing hydrolysis reaction, especially during longer incubation periods.
-
Concentration: Higher concentrations of the amine-containing biomolecule favor the desired aminolysis reaction over the competing hydrolysis.[9]
-
Solvent: this compound is often dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[4][10]
A significant competing reaction is the hydrolysis of the NHS ester by water, which results in an unreactive carboxylic acid and reduces the overall conjugation efficiency.[3] The rate of hydrolysis is highly dependent on pH and temperature.
Boc Group Deprotection
The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions.[11] The mechanism of Boc deprotection typically involves the use of a strong acid, most commonly trifluoroacetic acid (TFA).[11]
The process proceeds through the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid.[11]
-
Cleavage: This protonation destabilizes the Boc group, leading to its cleavage and the formation of a stable tert-butyl cation and a carbamic acid intermediate.[11]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[11]
-
Amine Salt Formation: The newly liberated primary amine is then protonated by the excess acid in the reaction mixture, forming the corresponding salt (e.g., a trifluoroacetate (B77799) salt).[11]
Quantitative Data
Table 1: Stability of NHS Esters - Half-life of Hydrolysis
The stability of the NHS ester is critical for efficient conjugation. The following table summarizes the half-life of NHS esters at various pH values and temperatures. While this data is for NHS esters in general, it provides a strong approximation for the behavior of this compound.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 7.0 | 25 | 1 - 2 hours |
| 8.0 | 25 | 1 hour |
| 8.5 | 25 | ~30 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | 25 | < 10 minutes |
Data compiled from multiple sources.[3][7]
Table 2: Typical Reaction Conditions and Expected Yields for Bioconjugation
| Parameter | Recommended Conditions | Expected Yield (%) |
| NHS Ester Conjugation | ||
| Molar Excess of NHS Ester | 5- to 20-fold over the amine-containing molecule | 40 - 60 |
| pH | 7.2 - 8.5 | |
| Temperature | 4°C to Room Temperature | |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | |
| Boc Deprotection | ||
| Reagent | 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | > 95 |
| Temperature | Room Temperature | |
| Reaction Time | 30 - 60 minutes |
Yields are highly dependent on the specific biomolecule and reaction conditions.[8][12]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol provides a general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5. Ensure the buffer is free of primary amines (e.g., Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
NHS Ester Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: a. Calculate the required volume of the NHS ester solution to achieve a 10- to 20-fold molar excess relative to the protein. b. Add the NHS ester solution to the protein solution while gently vortexing. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if the conjugate is light-sensitive.
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted this compound and byproducts by gel filtration using a desalting column or by dialysis against a suitable buffer.
Protocol 2: Boc Deprotection of the Conjugated Protein
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected protein conjugate (lyophilized)
-
Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Cold diethyl ether
-
Nitrogen or argon gas
Procedure:
-
Reaction Setup: Dissolve the lyophilized Boc-protected protein conjugate in the deprotection solution.
-
Deprotection Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by an appropriate method (e.g., mass spectrometry) to confirm the removal of the Boc group (a mass decrease of 100.12 g/mol ).
-
Removal of TFA and Solvent: Concentrate the reaction mixture under a stream of nitrogen gas to remove the TFA and DCM.
-
Precipitation and Washing: Precipitate the deprotected protein by adding cold diethyl ether. Centrifuge to pellet the protein and decant the ether. Wash the protein pellet with cold diethyl ether to remove residual TFA and byproducts.
-
Drying: Dry the deprotected protein conjugate under vacuum.
Mandatory Visualizations
Caption: Mechanism of NHS ester reaction with a primary amine.
Caption: Mechanism of Boc deprotection using a strong acid like TFA.
Caption: A typical experimental workflow for using this compound.
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. nanocomposix.com [nanocomposix.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to Boc-NH-PEG2-C2-NHS Ester: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-NHS ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and proteomics. This molecule incorporates three key chemical features: a tert-butyloxycarbonyl (Boc) protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination allows for a controlled, stepwise conjugation of molecules, making it a valuable tool in the synthesis of complex biomolecular structures such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1]
The Boc group provides a stable protecting group for the primary amine, which can be selectively removed under acidic conditions.[2] The PEG spacer, consisting of two ethylene (B1197577) glycol units, enhances the solubility and biocompatibility of the resulting conjugate, while also providing spatial separation between the conjugated molecules.[3][4] The NHS ester is a highly reactive group that specifically targets primary amines on proteins and other biomolecules to form stable amide bonds.[5] This technical guide provides a comprehensive overview of the properties of this compound, along with detailed protocols for its use in common applications.
Core Properties
This compound is a versatile linker molecule with well-defined chemical and physical properties. A summary of its key characteristics is presented below.
| Property | Value | Reference |
| Molecular Formula | C16H26N2O8 | [6] |
| Molecular Weight | 374.39 g/mol | [6] |
| CAS Number | 2183440-73-3 | [6] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥98.0% | [6] |
Solubility and Stability
The stability of the NHS ester is highly dependent on pH. NHS esters are susceptible to hydrolysis, which is accelerated at higher pH values. For optimal conjugation to primary amines, a pH range of 7.2 to 8.5 is recommended.[] Below this range, the protonated amines are less reactive, while above this range, the rate of hydrolysis of the NHS ester becomes a significant competing reaction. The half-life of NHS esters in aqueous solutions at different pH values is summarized in the table below.
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4-5 hours | [8][9] |
| 8.0 | 4°C | 1 hour | [10] |
| 8.6 | 4°C | 10 minutes | [8] |
To ensure the integrity and reactivity of this compound, it should be stored under appropriate conditions.
| Storage Condition | Duration | Reference |
| Powder at -20°C | 3 years | [6] |
| In solvent at -80°C | 6 months | [6] |
| In solvent at -20°C | 1 month | [6] |
Reaction Mechanism
The primary application of this compound lies in its ability to covalently link to primary amines. The reaction proceeds via a nucleophilic acyl substitution, where the primary amine of a biomolecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[]
Reaction mechanism of NHS ester with a primary amine.
Experimental Protocols
The following section provides detailed protocols for common applications of this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Protein Labeling
This protocol describes the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the linker (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Workflow for protein labeling.
Surface Modification of Amine-Functionalized Nanoparticles
This protocol outlines the procedure for modifying the surface of nanoparticles that have primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Centrifugal filter units or dialysis equipment for purification
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in an amine-free buffer to the desired concentration. Ensure a homogenous suspension, using sonication if necessary.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF as described in the protein labeling protocol.
-
-
Conjugation Reaction:
-
Add the linker stock solution to the nanoparticle suspension. The optimal molar ratio of linker to nanoparticles should be determined empirically.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching buffer to deactivate any unreacted NHS esters and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the functionalized nanoparticles from excess reagents and byproducts by repeated centrifugation and resuspension in a suitable buffer or by dialysis.
-
Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation steps.
Materials:
-
Boc-protected conjugate
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
Neutralization buffer (e.g., 5% w/v sodium bicarbonate solution)
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., 10-20 mg/mL).
-
-
Deprotection:
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS or TLC).
-
-
Work-up:
-
Remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).
-
-
Neutralization and Purification:
-
Neutralize the reaction by slowly adding a neutralization buffer until the pH is approximately 7.
-
Purify the deprotected product to remove salts and residual acid.
-
References
- 1. biochempeg.com [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-NH-PEG2-C2-NH2 | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 4. biochempeg.com [biochempeg.com]
- 5. This compound | Pyrrolidines | Ambeed.com [ambeed.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In-Depth Technical Guide: Boc-NH-PEG2-C2-NHS Ester in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-NH-PEG2-C2-NHS ester, a bifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical properties, its role in PROTAC synthesis, detailed experimental protocols, and the fundamental mechanism of action of the resulting therapeutic agents.
Core Concepts: The Role of Linkers in PROTACs
PROTACs are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, flexibility, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein. This compound is a polyethylene (B3416737) glycol (PEG)-based linker that offers a balance of hydrophilicity, to improve solubility and cell permeability, and a defined length to facilitate the productive assembly of the ternary complex.
Quantitative Data: Molecular Properties
The molecular properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 374.39 g/mol | |
| 374.19 g/mol | ||
| Molecular Formula | C₁₆H₂₆N₂O₈ | |
| Appearance | White Powder | |
| Common Application | PROTAC Linker |
Signaling Pathway: PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC, from target engagement to protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The synthesis of a PROTAC using this compound is a sequential process that involves two main steps: the coupling of the first ligand to the NHS ester end of the linker, followed by the deprotection of the Boc group and subsequent coupling of the second ligand.
Protocol 1: Coupling of an Amine-Containing Ligand to the NHS Ester
This protocol outlines the reaction of the NHS ester moiety of this compound with a primary or secondary amine on the first ligand (either the POI-binding ligand or the E3 ligase ligand).
Materials:
-
This compound
-
Amine-containing ligand of interest
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Tertiary amine base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Reaction vessel and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the amine-containing ligand (1.0 equivalent) in the anhydrous solvent.
-
Add the tertiary amine base (2.0-3.0 equivalents) to the solution to act as a proton scavenger.
-
In a separate vial, dissolve this compound (1.0-1.2 equivalents) in the anhydrous solvent.
-
Slowly add the solution of this compound to the ligand solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for 2-16 hours. The reaction progress can be monitored by analytical techniques such as LC-MS or TLC.
-
Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove the excess base and other water-soluble impurities.
-
The resulting Boc-protected intermediate is then purified using an appropriate chromatographic technique, such as silica (B1680970) gel column chromatography.
Protocol 2: Boc Deprotection and Coupling of the Second Ligand
This protocol describes the removal of the Boc protecting group and the subsequent amide bond formation with the second ligand, which should possess a carboxylic acid functionality.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Carboxylic acid-containing second ligand
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure: Part A: Boc Deprotection
-
Dissolve the Boc-protected intermediate (1.0 equivalent) in anhydrous DCM.
-
Add an excess of Trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
Part B: Amide Coupling
-
In a separate reaction vessel, dissolve the carboxylic acid-containing second ligand (1.0 equivalent) in anhydrous DMF.
-
Add the peptide coupling reagent (1.1-1.2 equivalents) and a tertiary amine base (3.0 equivalents) to the solution and stir for 15-30 minutes to activate the carboxylic acid.
-
Add the deprotected amine salt from Part A (1.0-1.1 equivalents) to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 2-16 hours, monitoring its progress by LC-MS.
-
Upon completion, the final PROTAC molecule is purified by reverse-phase HPLC.
Experimental Workflow: PROTAC Synthesis and Evaluation
The following diagram outlines the general workflow for the development and characterization of a novel PROTAC.
Caption: A typical workflow for PROTAC development.
Technical Guide: Boc-NH-PEG2-C2-NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties and applications of Boc-NH-PEG2-C2-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of novel therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a versatile tool for covalently linking molecules to proteins, antibodies, and other biomolecules. It features a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG linker enhances solubility and reduces steric hindrance, while the NHS ester provides reactivity towards primary amines, and the Boc-protecting group offers an orthogonal handle for sequential conjugations.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Type | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Organic | Soluble | Recommended as a primary solvent for creating stock solutions. Use anhydrous grade. |
| Dimethylformamide (DMF) | Organic | Soluble | Recommended as a primary solvent for creating stock solutions. Use anhydrous grade. |
| Dichloromethane (DCM) | Organic | Soluble | |
| Chloroform | Organic | Soluble | |
| Water & Aqueous Buffers | Aqueous | Soluble | The hydrophilic PEG spacer increases solubility in aqueous media. However, the NHS ester is prone to rapid hydrolysis, especially at higher pH.[1] |
| Alcohols (Methanol, Ethanol) | Organic | Less Soluble | |
| Ether | Organic | Insoluble | |
| Alkanes | Organic | Insoluble |
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. The specific conditions may require optimization based on the properties of the molecules being conjugated.
Preparation of Reagents
-
Amine-free Buffer: Prepare a buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the intended reaction.[2][3]
-
This compound Stock Solution: Allow the vial of the NHS ester to reach room temperature before opening to prevent moisture condensation.[2][4][5] Immediately before use, dissolve the required amount in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM).[2][5] Do not store the solution as NHS esters are moisture-sensitive.[2][6]
-
Molecule to be Conjugated: Dissolve the protein or other amine-containing molecule in the amine-free buffer to a concentration of 1-10 mg/mL.[3]
Conjugation Reaction
-
Reaction Setup: Add a 10- to 50-fold molar excess of the this compound stock solution to the solution of the amine-containing molecule.[3] The final concentration of the organic solvent (DMSO or DMF) should ideally not exceed 10% of the total reaction volume to avoid denaturation of proteins.[3][6]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
Quenching: To stop the reaction, add a quenching buffer containing primary amines, such as Tris-buffered saline (TBS) or a glycine (B1666218) solution, to react with any excess NHS ester.[3] Incubate for an additional 30 minutes.
Purification
Remove the excess, unreacted crosslinker and byproducts using size-exclusion chromatography (SEC), dialysis, or gel filtration.[2][3]
Boc Deprotection (Optional)
If sequential conjugation is desired, the Boc-protecting group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to expose a primary amine for further modification.
Visualized Workflows
The following diagrams illustrate the key processes involved in using this compound.
Caption: Experimental workflow for a typical bioconjugation reaction.
Caption: Signaling pathway of the NHS ester-amine reaction.
References
A Technical Guide to Boc-NH-PEG2-C2-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Boc-NH-PEG2-C2-NHS ester (CAS Number: 2183440-73-3), a heterobifunctional linker increasingly utilized in the fields of bioconjugation, drug delivery, and targeted protein degradation. With a polyethylene (B3416737) glycol (PEG) spacer, a Boc-protected amine, and an N-hydroxysuccinimide (NHS) ester, this linker offers a versatile platform for the synthesis of complex biomolecules, most notably Proteolysis Targeting Chimeras (PROTACs). This document details the physicochemical properties, applications, and a representative experimental protocol for its use in PROTAC synthesis. Furthermore, it visualizes the general mechanism of action for PROTACs, providing a foundational understanding for researchers in the field.
Introduction
This compound is a valuable chemical tool designed for the covalent linkage of molecules. Its structure is characterized by three key functional components:
-
Boc-protected Amine: The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be deprotected under acidic conditions for subsequent conjugation steps. This allows for a sequential and controlled synthesis strategy.
-
PEGylated Spacer: The short, hydrophilic diethylene glycol (PEG2) spacer enhances the solubility of the resulting conjugate in aqueous media, a crucial factor for biological applications. The linker's flexibility can also be advantageous in facilitating interactions between the conjugated molecules.
-
NHS Ester: The N-hydroxysuccinimide ester is a highly reactive group that readily forms stable amide bonds with primary and secondary amines on target molecules, such as proteins, peptides, or amine-functionalized small molecules.
The primary application of this linker is in the construction of PROTACs. PROTACs are innovative heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][2][3][4] The linker plays a critical role in the efficacy of a PROTAC by modulating the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 2183440-73-3 | [5][6][7] |
| Molecular Formula | C₁₆H₂₆N₂O₈ | [6] |
| Molecular Weight | 374.39 g/mol | [6] |
| Appearance | White to off-white solid | [6] |
| Purity | ≥95% | [6] |
| Storage Conditions | Store at -20°C, keep in a dark place under an inert atmosphere. | [6] |
| Solubility | Soluble in DMSO, DMF | [6] |
Applications in PROTAC Synthesis
The design of a PROTAC involves the selection of a ligand for the target protein of interest (POI) and a ligand for an E3 ubiquitin ligase, which are then connected by a linker. This compound is an ideal candidate for this purpose. A general synthetic strategy involves a two-step process:
-
Reaction of the NHS ester: The NHS ester end of the linker is reacted with an available amine on either the POI ligand or the E3 ligase ligand.
-
Boc deprotection and second conjugation: The Boc protecting group is removed, revealing a primary amine that can then be coupled to the other ligand, completing the PROTAC structure.
Experimental Protocols
The following is a representative protocol for the synthesis of a PROTAC using this compound. Note: This is a generalized procedure and may require optimization based on the specific properties of the ligands being used.
Step 1: Conjugation of this compound to an Amine-Containing Ligand (Ligand A)
-
Dissolution of Reagents:
-
Dissolve the amine-containing ligand (Ligand A, e.g., an E3 ligase ligand) (1.0 equivalent) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
In a separate vial, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
-
Reaction:
-
To the solution of Ligand A, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Slowly add the solution of this compound to the Ligand A solution with stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or until completion as monitored by an appropriate analytical technique (e.g., LC-MS or TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, the reaction mixture can be purified by preparative HPLC to isolate the Boc-protected intermediate (Boc-NH-PEG2-C2-Ligand A).
-
Step 2: Boc Deprotection
-
Deprotection Reaction:
-
Dissolve the purified Boc-protected intermediate in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) and stir the mixture at room temperature for 1-2 hours.
-
-
Solvent Removal:
-
Remove the solvent and excess TFA under reduced pressure to yield the amine-deprotected intermediate (H2N-PEG2-C2-Ligand A).
-
Step 3: Conjugation to the Second Ligand (Ligand B)
-
Activation of Carboxylic Acid (if applicable):
-
If the second ligand (Ligand B, e.g., a POI ligand) contains a carboxylic acid, dissolve it in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.1 equivalents) and DIPEA (2-3 equivalents) and stir for 15-30 minutes to activate the carboxylic acid.
-
-
Final Conjugation:
-
Add the amine-deprotected intermediate from Step 2 to the activated Ligand B solution.
-
Stir the reaction at room temperature until completion, as monitored by LC-MS or TLC.
-
-
Final Purification:
-
Purify the final PROTAC molecule by preparative HPLC.
-
Signaling Pathway and Experimental Workflow
The fundamental mechanism of action for a PROTAC is the hijacking of the ubiquitin-proteasome system to induce the degradation of a target protein. This process is illustrated in the following diagrams.
Caption: General mechanism of action for a PROTAC molecule.
Caption: A representative workflow for PROTAC synthesis.
Conclusion
This compound is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its heterobifunctional nature allows for the controlled and sequential synthesis of complex molecules like PROTACs. The inclusion of a hydrophilic PEG spacer can improve the physicochemical properties of the final conjugate, potentially enhancing its biological activity. While the specific experimental conditions will always require optimization for a given set of reactants, the general principles and protocols outlined in this guide provide a solid foundation for the successful application of this powerful linker in the development of novel therapeutics.
References
- 1. PROTAC-Based Protein Degradation as a Promising Strategy for Targeted Therapy in Sarcomas [mdpi.com]
- 2. A modular PROTAC design for target destruction using a degradation signal based on a single amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. anjiechem.com [anjiechem.com]
- 6. targetmol.com [targetmol.com]
- 7. immunoportal.com [immunoportal.com]
An In-depth Technical Guide to the Function and Application of Boc-NH-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics and bioconjugation, the precise and efficient linking of molecules is paramount. Boc-NH-PEG2-C2-NHS ester has emerged as a critical tool for researchers, serving as a heterobifunctional linker that offers a combination of protection, spacing, and reactivity. This technical guide provides a comprehensive overview of the core functions, applications, and experimental considerations for utilizing this versatile linker in the synthesis of advanced biomolecules, such as Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs).
Core Function and Chemical Properties
This compound is a bifunctional molecule designed for sequential and controlled conjugation reactions. Its structure consists of three key components:
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a stable protecting group for a primary amine. This allows for the selective reaction of the other end of the linker. The Boc group can be efficiently removed under acidic conditions to reveal the free amine for subsequent conjugation.
-
PEG2 Spacer: A short polyethylene (B3416737) glycol (PEG) spacer, consisting of two ethylene (B1197577) glycol units, imparts several beneficial properties. It increases the aqueous solubility of the molecule and the resulting conjugate, which is often a challenge with large, hydrophobic molecules like PROTACs.[1] The PEG spacer also provides a defined and flexible distance between the conjugated moieties, which can be crucial for optimal biological activity, such as facilitating the formation of a stable ternary complex in PROTACs.[1]
-
NHS Ester: The N-hydroxysuccinimide (NHS) ester is a highly reactive group that specifically targets primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.[2] This reaction forms a stable and effectively irreversible amide bond under physiological conditions.[2]
The heterobifunctional nature of this linker allows for a directed and stepwise synthesis, minimizing the formation of unwanted byproducts and simplifying the purification of the final conjugate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its amine precursor is provided in the table below.
| Property | This compound | Boc-NH-PEG2-C2-NH2 |
| Molecular Weight ( g/mol ) | 374.39[3] | 248.32[4] |
| Molecular Formula | Not explicitly found | C11H24N2O4[4] |
| Appearance | Not explicitly found | Liquid[3] |
| Purity | Typically ≥95% | ≥95%[5] |
| Storage Conditions | -20°C with desiccant[6] | 4°C, under nitrogen[4] |
Key Applications
The unique architecture of this compound makes it an ideal linker for two major applications in drug development and research:
PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] The linker plays a critical role in the efficacy of a PROTAC by modulating the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[7]
This compound is employed in a sequential synthesis strategy. First, the NHS ester end is reacted with an amine-containing ligand for either the target protein or the E3 ligase. Following this conjugation, the Boc protecting group is removed to expose the amine, which is then coupled to the second ligand, which typically possesses a carboxylic acid that is activated for amide bond formation.[7]
Bioconjugation and Antibody-Drug Conjugates (ADCs)
In the field of bioconjugation, this compound is used to link small molecules, such as fluorescent dyes or cytotoxic drugs, to proteins, most notably antibodies. The NHS ester reacts with the abundant lysine residues on the surface of an antibody to form a stable conjugate. The Boc-protected amine can then be deprotected to introduce a new reactive handle for further modification if required. The PEG spacer in this context helps to improve the solubility and pharmacokinetic properties of the resulting ADC.
Experimental Protocols and Methodologies
Successful use of this compound requires careful control of reaction conditions. The following sections provide detailed protocols for the key reactions involving this linker.
Protocol 1: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the primary amine.
Materials:
-
Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve the Boc-protected ligand-linker conjugate in anhydrous DCM.
-
Addition of TFA: At 0°C, add TFA to the solution (typically 10-20% v/v in DCM).
-
Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene.[7]
-
Neutralization: Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine-ligand-linker conjugate.
Quantitative Data for Boc Deprotection
| Parameter | Typical Conditions |
| Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| TFA Concentration | 10-50% (v/v) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 30 minutes to 2 hours |
| Typical Yield | >90% |
Protocol 2: NHS Ester Conjugation to a Protein
This protocol outlines the reaction of the NHS ester with primary amines on a protein.
Materials:
-
This compound
-
Protein solution (e.g., antibody) in an amine-free buffer
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification equipment (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation: Prepare a solution of the protein in the conjugation buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO.[8]
-
Conjugation Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution.[8]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[8]
-
Quenching (Optional): To stop the reaction, add the quenching solution to consume any unreacted NHS ester.
-
Purification: Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess reagents and byproducts.[8]
Quantitative Data for NHS Ester Conjugation
| Parameter | Typical Conditions |
| pH Range | 7.2 - 8.5 |
| Temperature | Room Temperature or 4°C |
| Reaction Time | 1-2 hours at RT, or overnight at 4°C |
| Molar Excess of NHS Ester | 5 to 20-fold over the protein |
| Labeling Efficiency | Varies (typically 20-35% for antibodies at ~1 mg/mL)[2] |
| Stability of Amide Bond | Very high under physiological conditions (half-life estimated to be in years)[7] |
Protocol 3: Quantification of Degree of Labeling (DoL)
The degree of labeling, which is the average number of linker molecules conjugated to each protein, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the specific wavelength for the conjugated molecule if it has a chromophore.
-
If the conjugated molecule absorbs at 280 nm, a correction factor must be applied.
-
The DoL is calculated using the Beer-Lambert law, based on the molar extinction coefficients of the protein and the conjugated molecule.[9]
Visualizations
Chemical Structure and Reaction Scheme
Caption: Chemical structure and reaction schemes for this compound.
PROTAC Synthesis Workflow
References
- 1. biochempeg.com [biochempeg.com]
- 2. biotium.com [biotium.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of Boc-NH-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Boc-NH-PEG2-C2-NHS ester, a heterobifunctional crosslinker critical in bioconjugation and the development of advanced drug delivery systems. This document details the synthesis pathway, experimental protocols, and key data pertinent to its production and characterization.
Introduction
This compound is a versatile tool in the field of chemical biology and drug development. Its structure features a Boc-protected amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This arrangement allows for a two-step conjugation strategy. The NHS ester provides a reactive site for covalent linkage to primary amines on proteins, peptides, or other biomolecules. Subsequent removal of the acid-labile Boc protecting group reveals a terminal amine, which can then be used for further conjugation. The hydrophilic PEG spacer enhances the solubility and bioavailability of the resulting conjugate.
Synthesis Pathway
The synthesis of this compound is a two-step process commencing with the commercially available precursor, Boc-NH-PEG2-CH2CH2COOH . The core of the synthesis lies in the activation of the terminal carboxylic acid to form a highly reactive NHS ester. This is typically achieved through carbodiimide-mediated coupling chemistry.
The overall synthesis can be broken down into two main stages:
-
Stage 1: Synthesis of the Precursor (Boc-NH-PEG2-CH2CH2COOH) : While this guide focuses on the final activation step, it is important to note that the precursor is synthesized by protecting the amine of a PEGylated amino acid. This precursor is readily available from various chemical suppliers.
-
Stage 2: Activation of the Carboxylic Acid : The terminal carboxylic acid of the precursor is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction forms the desired this compound.
Below is a diagram illustrating the logical workflow of the synthesis.
The Pivotal Role of PEG Linkers in Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of Polyethylene Glycol (PEG) linkers to therapeutic molecules, a process known as PEGylation, has become a cornerstone strategy in modern drug discovery. This powerful technique offers a versatile platform to overcome numerous pharmacokinetic and pharmacodynamic challenges, ultimately leading to the development of safer and more effective medicines. This in-depth technical guide provides a comprehensive overview of the core principles of PEG linkers, their applications in various drug modalities, detailed experimental methodologies, and quantitative data to inform rational drug design.
Core Principles of PEG Linkers
PEG is a hydrophilic, non-toxic, and non-immunogenic polymer composed of repeating ethylene (B1197577) glycol units.[1][2] When utilized as linkers in drug constructs, PEGs impart several advantageous properties that address common hurdles in drug development.[2]
The primary benefits of incorporating PEG linkers include:
-
Enhanced Solubility and Stability: A key challenge in drug development is the poor aqueous solubility of many potent therapeutic agents.[3] The hydrophilic nature of PEG linkers significantly improves the solubility of hydrophobic molecules, facilitating their formulation and administration.[2][4] Furthermore, the PEG chain can shield the drug from enzymatic degradation, thereby increasing its stability.[4]
-
Improved Pharmacokinetics: PEGylation dramatically extends the in vivo circulation time of a drug.[2] The hydrated PEG chain increases the hydrodynamic radius of the molecule, which reduces its renal clearance.[2][5] This prolonged half-life allows for less frequent dosing, improving patient compliance. For instance, PEGylated interferon-α exhibits a 5- to 10-fold longer half-life than its non-PEGylated counterpart.[2]
-
Reduced Immunogenicity: By sterically hindering the recognition of the drug by the immune system, PEG linkers can significantly reduce the immunogenicity of therapeutic proteins and other biologics.[2][4] This is particularly crucial for preventing anti-drug antibody (ADA) responses that can neutralize the therapeutic effect and cause adverse reactions.[2]
-
Controlled Drug Release: The chemical nature of the linker can be designed to be stable or cleavable in response to specific physiological conditions, such as changes in pH or the presence of certain enzymes found in the tumor microenvironment. This allows for controlled and targeted drug release at the site of action.
Applications of PEG Linkers in Drug Modalities
The versatility of PEG linkers has led to their widespread application in various therapeutic platforms, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
PEG Linkers in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting these two components is a critical determinant of the ADC's efficacy and safety. Hydrophobic payloads can often lead to ADC aggregation and rapid clearance from circulation.[6][7] The incorporation of hydrophilic PEG linkers can mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's stability and pharmacokinetic profile.[6][7]
The length of the PEG linker is a crucial parameter that must be optimized. While longer PEG chains generally lead to improved pharmacokinetics and in vivo efficacy, they can sometimes decrease the in vitro potency of the ADC.[5][6] This necessitates a careful balance to achieve the optimal therapeutic window.
PEG Linkers in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins.[3] They consist of a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but plays a critical role in the formation of a productive ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent degradation.[3]
PEG linkers are frequently employed in PROTAC design due to their ability to enhance the solubility and cell permeability of these often large and complex molecules.[3] The length and flexibility of the PEG linker are critical for achieving the optimal orientation of the POI and E3 ligase within the ternary complex.[] An improperly sized linker can lead to steric hindrance or a non-productive complex, thereby reducing the degradation efficiency.[9] The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).[9]
Quantitative Data on the Impact of PEG Linkers
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linkers on key drug properties.
Table 1: Impact of PEGylation on Drug Solubility
| Drug/Molecule | PEG Molecular Weight | Fold Increase in Solubility | Reference |
| Domperidone | 8000 Da | 10.26 | [10] |
| Simvastatin | 12000 Da | 3 | [11] |
| Camptothecin Conjugate | Multi-armed PEG | Maintained satisfactory solubility with 3 drug molecules | [12] |
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
| ADC Model | PEG Linker Length | Key Pharmacokinetic Parameter | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy | Reference |
| Non-targeting MMAE ADC | No PEG | Rapid Clearance | - | - | [6] |
| Non-targeting MMAE ADC | PEG4 | Faster Clearance than PEG8/12 | - | - | [6] |
| Non-targeting MMAE ADC | PEG8 | Slower Clearance | - | Improved | [6] |
| Non-targeting MMAE ADC | PEG12 | Slower Clearance | - | Improved | [6] |
| ZHER2-MMAE | No PEG | Half-life: 19.6 min | High Potency | - | [13] |
| ZHER2-MMAE | 4 kDa | 2.5-fold increase in half-life | 4.5-fold reduction in potency | - | [1][13] |
| ZHER2-MMAE | 10 kDa | 11.2-fold increase in half-life | 22-fold reduction in potency | Most Ideal Tumor Therapeutic Ability | [1][13] |
Table 3: Impact of PEG Linker Length on PROTAC Efficacy (DC50 and Dmax)
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | VHL | PEG3 | 25 | >95 | [3] |
| BRD4 | VHL | PEG5 | 10 | >95 | [3] |
| BRD4 | VHL | PEG7 | 50 | >90 | [3] |
| ERα | IAP | 12-atom PEG | - | - | [] |
| ERα | IAP | 16-atom PEG | Stronger activity than 12-atom | - | [] |
| BTK | CRBN | NC-1 (noncovalent) | 2.2 | 97 | [14] |
| BTK | CRBN | IR-1 (acrylamide) | <10 | ~90 | [14] |
| BTK | CRBN | RC-3 (cyanoacrylamide) | <10 | ~90 | [14] |
| AR | MDM2 | PEG linker | 10,000 | - | [15] |
| BET proteins | VHL | ARV-771 | <1 | >90 | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the synthesis, purification, and characterization of PEGylated drug conjugates.
Protocol 1: NHS-Ester PEGylation of an Antibody
This protocol describes the conjugation of an NHS-ester functionalized PEG linker to the lysine (B10760008) residues of an antibody.
Materials:
-
Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.5)
-
mPEG-NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange.
-
Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved mPEG-NHS ester to the protein solution. Gently mix and incubate at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.[16]
Protocol 2: Maleimide-Thiol PEGylation of a Protein
This protocol outlines the conjugation of a maleimide-functionalized PEG linker to a protein containing a free sulfhydryl group (cysteine).
Materials:
-
Protein with a free cysteine residue in a thiol-free buffer (e.g., PBS with EDTA), pH 6.5-7.5
-
mPEG-Maleimide
-
(Optional) Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced
-
Degassed buffers
-
Dialysis or size-exclusion chromatography (SEC) materials for purification
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10- to 20-fold molar excess of TCEP. Remove the reducing agent by buffer exchange.
-
Reagent Preparation: Prepare a stock solution of mPEG-maleimide in the conjugation buffer.
-
Conjugation Reaction: Immediately add a 10- to 20-fold molar excess of the mPEG-maleimide solution to the reduced and purified protein. Gently mix and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: Purify the PEGylated protein from unreacted PEG reagent and byproducts using dialysis or size-exclusion chromatography.[16][17][18]
Protocol 3: Purification of PEGylated Antibody by Protein A Chromatography
This protocol describes the purification of a PEGylated antibody using Protein A affinity chromatography.
Materials:
-
Protein A agarose (B213101) resin
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.5-3.0)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Chromatography column
Procedure:
-
Column Preparation: Pack the Protein A agarose resin into a chromatography column and equilibrate with 5-10 column volumes (CVs) of Binding/Wash Buffer.
-
Sample Loading: Dilute the PEGylated antibody sample at least 1:1 with Binding/Wash Buffer and load it onto the column.
-
Washing: Wash the column with 5-10 CVs of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound PEGylated antibody with Elution Buffer and collect fractions.
-
Neutralization: Immediately neutralize the eluted fractions by adding a predetermined volume of Neutralization Buffer.
-
Buffer Exchange: Perform a buffer exchange into a suitable storage buffer using dialysis or a desalting column.[19][20]
Protocol 4: Characterization of PEGylated ADC by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique to separate ADC species with different drug-to-antibody ratios (DAR).
Materials:
-
HIC column
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
HPLC system with a UV detector
Procedure:
-
Column Equilibration: Equilibrate the HIC column with Mobile Phase A.
-
Sample Injection: Inject the PEGylated ADC sample onto the column.
-
Gradient Elution: Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) to elute the ADC species. More hydrophobic species (higher DAR) will elute later.
-
Data Analysis: Monitor the elution profile at 280 nm. The different peaks correspond to ADC species with different DARs. The average DAR can be calculated from the peak areas.[21][22]
Protocol 5: LC-MS/MS Analysis for Mapping PEGylation Sites
This protocol provides a general workflow for identifying the specific amino acid residues where PEG has been attached.
Materials:
-
PEGylated protein sample
-
Denaturation and reduction buffer (e.g., containing urea (B33335) and DTT)
-
Alkylation reagent (e.g., iodoacetamide)
-
Proteolytic enzyme (e.g., trypsin)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Sample Preparation: Denature, reduce, and alkylate the PEGylated protein.
-
Enzymatic Digestion: Digest the protein into smaller peptides using a protease like trypsin.
-
LC Separation: Separate the resulting peptide mixture using reversed-phase liquid chromatography.
-
MS/MS Analysis: Analyze the eluting peptides by tandem mass spectrometry. The instrument isolates a peptide ion, fragments it, and measures the masses of the fragments.
-
Data Analysis: Use specialized software to search the fragmentation data against the protein sequence to identify the peptides and pinpoint the amino acid residue modified with the PEG linker.[23][24][25][26]
Mandatory Visualizations
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.
Experimental Workflow: ADC Synthesis and Characterization
Caption: A typical experimental workflow for the synthesis and characterization of an ADC.
Logical Relationship: Impact of PEG Linker Length on ADC Properties
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. benchchem.com [benchchem.com]
- 4. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creativepegworks.com [creativepegworks.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. goldbio.com [goldbio.com]
- 20. sysy.com [sysy.com]
- 21. researchgate.net [researchgate.net]
- 22. ADC Analysis by Hydrophobic Interaction Chromatography [pubmed.ncbi.nlm.nih.gov]
- 23. enovatia.com [enovatia.com]
- 24. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 25. researchgate.net [researchgate.net]
- 26. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Boc-NH-PEG2-C2-NHS Ester Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This linker features a Boc-protected amine, a hydrophilic diethylene glycol (PEG2) spacer, a two-carbon (C2) spacer, and a highly reactive N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent attachment to primary amines on biomolecules, while the Boc-protected amine allows for subsequent, controlled conjugation after deprotection. The PEG spacer enhances the solubility and stability of the resulting conjugate.[]
These application notes provide a comprehensive guide to the use of this compound in bioconjugation, covering the principles of the reaction, detailed experimental protocols, and methods for characterization.
Chemical Properties and Reaction Mechanism
Molecular Weight: 374.39 g/mol
The core of the bioconjugation process lies in the reaction between the NHS ester and a primary amine (-NH2) on a target biomolecule, such as the side chain of a lysine (B10760008) residue or the N-terminus of a protein. This reaction, a nucleophilic acyl substitution, results in the formation of a stable and irreversible amide bond.[3] The reaction is highly dependent on pH, with an optimal range of 7.2-8.5. At lower pH, the primary amines are protonated and thus non-nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis, which reduces conjugation efficiency.
Quantitative Data Summary
The following tables provide illustrative data for the bioconjugation of a model protein (e.g., a monoclonal antibody, mAb) with this compound. Note: This data is for representative purposes only. Optimal conditions should be determined empirically for each specific application.
Table 1: Influence of Molar Excess on Degree of Labeling (DOL)
| Molar Excess of this compound to Protein | Degree of Labeling (DOL) | Conjugation Efficiency (%) |
| 5:1 | 1.5 ± 0.2 | 30% |
| 10:1 | 3.2 ± 0.4 | 32% |
| 20:1 | 5.8 ± 0.6 | 29% |
| 40:1 | 8.1 ± 0.9 | 20% |
Table 2: Effect of pH on Conjugation Efficiency
| Reaction pH | Conjugation Efficiency (%) | NHS Ester Hydrolysis (%) |
| 6.5 | 15% | <5% |
| 7.4 | 65% | ~10% |
| 8.3 | 90% | ~25% |
| 9.0 | 75% | >50% |
Table 3: Stability of the Amide Bond in Plasma
| Time (days) | Conjugate Integrity (%) |
| 0 | 100% |
| 1 | >99% |
| 7 | ~98% |
| 14 | ~95% |
Experimental Protocols
Protocol 1: General Protocol for Protein Conjugation
This protocol describes the conjugation of this compound to a protein containing primary amines.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassette)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Prepare Linker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Initiate Conjugation: Add the desired molar excess of the linker stock solution to the protein solution with gentle stirring. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purify Conjugate: Remove excess linker and reaction byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
Protocol 2: Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation steps.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Scavenger (optional, e.g., triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Dissolve Conjugate: Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Add TFA: Add TFA to the solution to a final concentration of 20-50% (v/v). If the conjugate is sensitive to the tert-butyl cation byproduct, add a scavenger.
-
Incubate: Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by an appropriate analytical method (e.g., LC-MS).
-
Isolate Product: Remove the TFA and DCM by rotary evaporation or by precipitating the product in cold diethyl ether.
Visualizations
Caption: Chemical structure of this compound and a target biomolecule.
Caption: Experimental workflow for bioconjugation using this compound.
References
Revolutionizing Targeted Protein Degradation: A Guide to Using Boc-NH-PEG2-C2-NHS Ester in PROTAC Synthesis
For Immediate Release
PISCATAWAY, NJ – In the rapidly evolving field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount. The linker component, which connects the target protein ligand and the E3 ligase ligand, is a critical determinant of the final molecule's efficacy. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of Boc-NH-PEG2-C2-NHS ester , a versatile bifunctional linker, in the synthesis of potent PROTACs.
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The linker's length, flexibility, and chemical properties significantly influence the formation of a productive ternary complex between the POI and an E3 ubiquitin ligase, which is essential for ubiquitination and subsequent degradation.[2][3] The this compound offers a strategic combination of a Boc-protected amine and an amine-reactive N-hydroxysuccinimide (NHS) ester, separated by a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This configuration allows for a controlled, sequential synthesis of the PROTAC molecule.
The PEG component enhances the aqueous solubility of the PROTAC, a common challenge in the development of these often large and lipophilic molecules.[4][5] Improved solubility can positively impact cell permeability and overall bioavailability.[][7] The NHS ester provides a highly efficient means of coupling the linker to an amine-containing ligand (either the POI binder or the E3 ligase ligand) through the formation of a stable amide bond.[8] The Boc protecting group allows for the selective deprotection of the terminal amine, enabling the subsequent coupling of the second ligand in a controlled manner.
This document outlines the core principles, detailed experimental protocols, and expected outcomes when using this compound in PROTAC synthesis.
Core Principles and Strategic Advantages
The use of this compound in PROTAC synthesis is underpinned by a two-step conjugation strategy facilitated by its orthogonal reactive ends.
-
Amine-Reactive NHS Ester: The NHS ester reacts specifically and efficiently with primary or secondary amines on a chosen ligand (either the POI-binding moiety or the E3 ligase-recruiting element) to form a stable amide bond. This reaction is typically carried out in an anhydrous aprotic solvent, often with a non-nucleophilic base.[3]
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine on the other end of the linker. It is stable under the conditions of the initial NHS ester coupling.
-
Sequential Synthesis: After the first coupling, the Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal a free amine. This newly exposed amine is then available for coupling to the second ligand, which is usually activated at a carboxylic acid group using standard peptide coupling reagents like HATU.[9]
This sequential approach prevents unwanted polymerization and allows for the precise and controlled assembly of the final PROTAC molecule.
Signaling Pathways and Experimental Workflow
The diagrams below, generated using Graphviz (DOT language), illustrate the fundamental mechanism of PROTAC action and the synthetic workflow for creating a PROTAC using this compound.
Quantitative Data on PROTACs with Short PEG Linkers
The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair.[10] Shorter linkers, such as the PEG2 moiety in this compound, can be advantageous in cases where a more constrained conformation is required for productive ternary complex formation. The following table summarizes representative data for PROTACs utilizing short PEG linkers, illustrating the impact on degradation efficiency.
| PROTAC Target | E3 Ligase | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| BRD4 | CRBN | PEG2 | 831.9 | >90 | [4] |
| BRD4 | VHL | 1-2 PEG units | >5000 | ~50-60 | [10] |
| HDAC3 | VHL | PEG-based | 440 | 77 | [11] |
| BRD4 (dBET1) | CRBN | Amide Linkage | 95.0 | 80 |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are dependent on the specific cell line and experimental conditions. This table is for illustrative purposes to show the range of activities observed with short linkers.
Experimental Protocols
The following protocols provide a general framework for the synthesis of a PROTAC using this compound. It is assumed that the user has an amine-functionalized ligand (Ligand 1-NH₂) and a second ligand with a carboxylic acid handle (Ligand 2-COOH).
Protocol 1: Coupling of this compound to Amine-Functionalized Ligand (Ligand 1-NH₂)
-
Materials:
-
Ligand 1-NH₂
-
This compound (1.1 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
Dissolve Ligand 1-NH₂ (1.0 equivalent) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA to the solution and stir for 5 minutes at room temperature.
-
Add this compound (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS to confirm the formation of the Boc-Linker-Ligand 1 conjugate.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the purified Boc-Linker-Ligand 1 intermediate.
-
Protocol 2: Boc Deprotection of the Linker-Ligand 1 Intermediate
-
Materials:
-
Purified Boc-Linker-Ligand 1 intermediate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (20-50% v/v in DCM)
-
-
Procedure:
-
Dissolve the purified Boc-Linker-Ligand 1 intermediate (1.0 equivalent) in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.
-
Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Co-evaporate with DCM (3 x 10 mL) to remove residual TFA.
-
The resulting crude H₂N-Linker-Ligand 1 can often be used in the next step without further purification.
-
Protocol 3: Coupling of H₂N-Linker-Ligand 1 to Carboxylic Acid-Functionalized Ligand (Ligand 2-COOH)
-
Materials:
-
Crude H₂N-Linker-Ligand 1 intermediate
-
Ligand 2-COOH (1.2 equivalents)
-
Anhydrous DMF
-
DIPEA (3.0 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
-
Procedure:
-
Dissolve the crude H₂N-Linker-Ligand 1 (1.0 equivalent) and Ligand 2-COOH (1.2 equivalents) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.
-
Add HATU (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS for the formation of the final PROTAC.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
-
Conclusion
This compound is a highly effective bifunctional linker for the modular and controlled synthesis of PROTACs. Its properties facilitate a strategic synthetic route, while the incorporated short PEG chain can enhance the solubility and permeability of the final degrader molecule. The provided protocols offer a robust starting point for researchers to assemble novel PROTACs, enabling the systematic exploration of linker-dependent effects on protein degradation and ultimately accelerating the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development using Boc-NH-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and pharmacokinetic profile. Boc-NH-PEG2-C2-NHS ester is a heterobifunctional linker that incorporates a short polyethylene (B3416737) glycol (PEG) spacer, designed to enhance the biopharmaceutical properties of ADCs.
This document provides detailed application notes and protocols for the use of this compound in the development of ADCs. The Boc-protected amine allows for the attachment of a payload, while the N-hydroxysuccinimide (NHS) ester provides a reactive group for conjugation to primary amines, such as the lysine (B10760008) residues on an antibody. The PEG2 spacer offers improved solubility and reduced aggregation, which are common challenges in ADC development.[]
Product Information
Product Name: this compound
Structure:
-
Boc Group: tert-Butyloxycarbonyl, a protecting group for the amine.
-
NH: Amine group for payload conjugation (after deprotection).
-
PEG2: A two-unit polyethylene glycol spacer.
-
C2: A two-carbon spacer.
-
NHS ester: N-hydroxysuccinimide ester for antibody conjugation.
Key Properties:
| Property | Value | Reference |
| Molecular Formula | C16H26N2O8 | [2] |
| Molecular Weight | 374.39 g/mol | [3] |
| CAS Number | 2183440-73-3 | [2][3] |
| Appearance | White Powder | [2] |
| Storage | Store at -20°C, keep dry. | [3] |
Applications
This compound is primarily used as a linker in the synthesis of ADCs and other bioconjugates.[4] The key applications include:
-
ADC Development: Covalent attachment of cytotoxic payloads to monoclonal antibodies for targeted cancer therapy.
-
PROTAC Development: Used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4]
-
Bioconjugation: General purpose linker for attaching molecules to proteins or other biomolecules containing primary amines.
The inclusion of the hydrophilic PEG spacer can improve the solubility and stability of the resulting ADC, potentially leading to an enhanced therapeutic window.[]
Experimental Protocols
Protocol 1: Antibody-Payload Conjugation using this compound
This protocol outlines the steps for conjugating a cytotoxic payload to an antibody using the this compound linker. This is a two-stage process involving:
-
Deprotection of the Boc group and conjugation of the payload to the linker.
-
Conjugation of the payload-linker construct to the antibody.
Materials:
-
This compound
-
Cytotoxic payload with a suitable functional group for conjugation to an amine
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
-
Activation reagents for payload conjugation (if necessary, e.g., EDC, NHS)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
Procedure:
Stage 1: Payload-Linker Synthesis
-
Boc Deprotection:
-
Dissolve this compound in a solution of TFA in DCM (e.g., 20% v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.
-
Evaporate the solvent and TFA under reduced pressure to obtain the deprotected linker (NH2-PEG2-C2-NHS ester).
-
-
Payload Conjugation:
-
Activate the cytotoxic payload if it contains a carboxylic acid group using EDC and NHS in an appropriate solvent.
-
Dissolve the deprotected linker in anhydrous DMSO or DMF.
-
Add the activated payload to the linker solution and stir at room temperature.
-
The reaction time will vary depending on the payload. Monitor the reaction by LC-MS.
-
Purify the payload-linker conjugate using an appropriate method (e.g., HPLC).
-
Stage 2: Antibody Conjugation
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 2-10 mg/mL in Reaction Buffer (pH 8.3-8.5). Ensure the buffer is free of primary amines (e.g., Tris).
-
-
Payload-Linker Solution Preparation:
-
Dissolve the purified payload-linker conjugate in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the payload-linker solution to the antibody solution with gentle stirring. A typical starting molar ratio is 5:1 to 10:1 (linker-payload:antibody).
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting ADC from unconjugated payload-linker and other reagents using SEC or TFF.
-
Exchange the buffer to a formulation buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280nm).
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Assess the level of aggregation by Size Exclusion Chromatography (SEC).
-
Confirm the binding affinity of the ADC to its target antigen (e.g., by ELISA or SPR).
-
Evaluate the in vitro cytotoxicity of the ADC on target and non-target cell lines.
-
Data Presentation
The use of PEG linkers in ADCs can significantly impact their physicochemical and pharmacokinetic properties. The following tables summarize representative data from studies on ADCs with different PEG linker lengths. While specific data for this compound is limited, these tables provide an overview of the expected trends.
Table 1: Effect of PEG Linker Length on ADC Aggregation and In Vitro Cytotoxicity
| Linker | % Aggregation (SEC) | In Vitro Cytotoxicity (IC50, nM) |
| Non-PEG Linker | 15% | 0.5 |
| PEG2 Linker | <10% (Expected) | ~0.6 (Expected) |
| PEG4 Linker | 5% | 0.7 |
| PEG8 Linker | <2% | 1.0 |
| PEG24 Linker | <1% | 1.5 |
Note: Data for PEG2 is extrapolated based on trends observed with other PEG linkers. Actual values may vary depending on the antibody and payload.
Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics (PK) in a Murine Model
| Linker | Half-life (t½, hours) | Clearance (mL/hr/kg) |
| Non-PEG Linker | 150 | 0.5 |
| PEG2 Linker | ~180 (Expected) | ~0.4 (Expected) |
| PEG4 Linker | 200 | 0.35 |
| PEG8 Linker | 250 | 0.2 |
| PEG24 Linker | 300 | 0.15 |
Note: Data for PEG2 is extrapolated based on trends observed with other PEG linkers. Actual values may vary depending on the antibody, payload, and animal model.
Visualizations
ADC Development Workflow
The following diagram illustrates a typical workflow for the development of an Antibody-Drug Conjugate.
Caption: A general workflow for the manufacturing of an Antibody-Drug Conjugate.
ADC Mechanism of Action: Internalization and Payload Release
This diagram illustrates the signaling pathway from ADC binding to a cancer cell to the induction of apoptosis.
Caption: Mechanism of action for an ADC leading to cancer cell apoptosis.
References
Application Notes and Protocols for Protein Labeling with Boc-NH-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-NHS ester is a heterobifunctional crosslinker that enables the covalent modification of proteins and other biomolecules. This reagent is particularly valuable in bioconjugation, diagnostics, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] Its structure features a tert-butyloxycarbonyl (Boc)-protected amine, a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.
The NHS ester allows for the efficient and specific labeling of primary amines, such as those on the side chain of lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond.[5] The Boc protecting group provides an orthogonal handle for a subsequent modification. It is stable under the conditions required for the NHS ester reaction but can be readily removed under acidic conditions to reveal a primary amine, which can then be used for further conjugation.[6] The PEG spacer enhances the solubility and bioavailability of the resulting conjugate and provides spatial separation between the conjugated molecules.[7]
These application notes provide a comprehensive overview of the principles and protocols for the successful use of this compound in protein labeling.
Chemical Properties and Mechanism of Action
The utility of this compound lies in its two distinct reactive moieties, which allow for a sequential conjugation strategy.
1. Amine-Reactive NHS Ester: The N-hydroxysuccinimide ester is a highly reactive functional group that readily undergoes nucleophilic acyl substitution with unprotonated primary amines. This reaction is most efficient in the pH range of 7.2 to 8.5, where a sufficient concentration of primary amines on the protein are deprotonated and thus nucleophilic.[8] The reaction results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency.[8]
2. Acid-Labile Boc Protecting Group: The tert-butyloxycarbonyl group is a robust protecting group for the terminal amine that is stable to a wide range of reaction conditions, including those used for the NHS ester conjugation. It can be efficiently removed with mild acidic treatment, typically using trifluoroacetic acid (TFA), to yield a free primary amine for subsequent modification.[6]
Data Presentation
The degree of labeling (DOL), which is the average number of linker molecules conjugated to a single protein molecule, is a critical parameter to control for ensuring batch-to-batch consistency and optimal performance of the conjugate. The DOL can be influenced by several factors, including the molar ratio of the NHS ester to the protein, protein concentration, pH, and reaction time.
Table 1: Influence of Molar Excess of PEG-NHS Ester on the Degree of Labeling (DOL) of a Typical IgG Antibody.
| Molar Excess of this compound to Antibody | Expected Degree of Labeling (DOL) |
| 5-fold | 1 - 3 |
| 10-fold | 3 - 5 |
| 20-fold | 4 - 6[9][10] |
| 50-fold | > 6 |
Note: This data is illustrative and based on typical results for PEG-NHS esters with IgG antibodies. The optimal molar ratio should be determined empirically for each specific protein and application.
Table 2: Stability of NHS Esters at Different pH Values.
| pH | Half-life of NHS Ester |
| 7.0 | 4-5 hours |
| 8.0 | ~1 hour |
| 8.5 | ~30 minutes |
| 9.0 | <10 minutes |
Note: Data is generalized for typical NHS esters. The rate of hydrolysis is temperature-dependent.
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound
This protocol describes the initial conjugation of the Boc-protected linker to primary amines on a target protein.
Materials:
-
Target protein
-
This compound
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.
-
Anhydrous aprotic solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine.
-
Purification system: Desalting column, size-exclusion chromatography (SEC), or dialysis cassette.
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.[6]
-
Ensure the protein solution is free of any amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., BSA), as these will compete with the labeling reaction. If necessary, perform a buffer exchange using a desalting column or dialysis.[9]
-
-
NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. The NHS ester is moisture-sensitive and will hydrolyze in the presence of water.[9] Do not prepare stock solutions for long-term storage.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound solution to the protein solution.[6]
-
Gently mix the reaction. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.[6]
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.[6]
-
-
Quenching the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[8]
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted linker and reaction byproducts from the protein conjugate using a desalting column, size-exclusion chromatography, or dialysis.
-
Protocol 2: Boc Deprotection of the Protein-PEG Conjugate
This protocol describes the removal of the Boc protecting group to expose a primary amine for subsequent conjugation.
Materials:
-
Boc-protected protein-PEG conjugate from Protocol 1
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether (for precipitation, optional)
Procedure:
-
Preparation of the Conjugate:
-
If the conjugate is in an aqueous buffer, it should be lyophilized to remove water.
-
Dissolve the lyophilized Boc-protected protein-PEG conjugate in anhydrous DCM.
-
-
Boc Deprotection Reaction:
-
Removal of Acid and Solvent:
-
Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.
-
-
Further Processing:
-
The resulting deprotected protein-PEG conjugate with a free amine can now be used in a subsequent conjugation reaction. Depending on the next step, the dried product may be reconstituted in an appropriate buffer.
-
Mandatory Visualizations
Caption: Sequential conjugation workflow using this compound.
Caption: Experimental workflow for two-step protein modification.
Caption: Reaction mechanism of NHS ester with a primary amine on a protein.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degree of labeling (DOL) step by step [abberior.rocks]
- 4. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. purepeg.com [purepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Application Notes and Protocols for Peptide Modification using Boc-NH-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-NHS ester is a heterobifunctional crosslinker used for the covalent modification of peptides, proteins, and other biomolecules. This reagent features a Boc-protected amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the formation of a stable amide bond with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue.[1][] The short PEG spacer enhances the solubility and stability of the modified molecule while potentially reducing its immunogenicity.[][4] The Boc protecting group allows for subsequent deprotection to reveal a primary amine, enabling further conjugation steps. This makes this compound a versatile tool in drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for targeted drug delivery.[1][5][6]
These application notes provide detailed protocols for the use of this compound in peptide modification, covering conjugation, purification, and characterization, as well as an example of its application in studying cellular signaling pathways.
Key Applications
-
Peptide PEGylation: Improves the pharmacokinetic properties of therapeutic peptides by increasing their hydrodynamic size, solubility, and in vivo half-life.[][4]
-
PROTAC Synthesis: Acts as a linker to connect a target protein-binding ligand with an E3 ubiquitin ligase ligand.[1][7]
-
Targeted Drug Delivery: Enables the attachment of targeting moieties (e.g., peptides, antibodies) to drug carriers or therapeutic agents.[][6]
-
Bioconjugation: Facilitates the labeling of biomolecules with reporter groups or other functional moieties.
Experimental Protocols
Protocol 1: Peptide Conjugation with this compound
This protocol describes the reaction of this compound with a primary amine on a target peptide.
Materials:
-
Peptide with at least one primary amine (N-terminus or lysine residue)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8]
-
Conjugation Buffer: 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, pH 7.2-8.5[8][]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification system (e.g., Reversed-Phase High-Performance Liquid Chromatography - RP-HPLC)[10][11]
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the peptide for reaction with the NHS ester.[]
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[8]
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[]
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Purify the PEGylated peptide from the reaction mixture using RP-HPLC.[11]
Workflow for Peptide Conjugation:
Caption: Workflow for peptide conjugation with this compound.
Protocol 2: Boc Deprotection of PEGylated Peptide
This protocol describes the removal of the Boc protecting group to expose a primary amine.
Materials:
-
Boc-protected PEGylated peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavengers (optional, e.g., triisopropylsilane (B1312306) (TIS))
-
Nitrogen or Argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEGylated peptide in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
If the peptide contains sensitive residues, consider adding scavengers like TIS.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by LC-MS.[10]
-
Upon completion, remove the TFA and DCM under a stream of nitrogen or argon, or by using a rotary evaporator.[10]
-
The resulting deprotected PEGylated peptide (as a TFA salt) can be used directly for further conjugation or purified.
Data Presentation
The following tables provide a template for summarizing quantitative data from peptide modification experiments. The values presented are representative and may require optimization for specific applications.
Table 1: Reaction Conditions for Peptide Conjugation
| Parameter | Recommended Range | Example Value |
| Peptide Concentration | 1 - 10 mg/mL | 5 mg/mL |
| Molar Ratio (NHS Ester:Peptide) | 5:1 to 20:1 | 10:1 |
| Reaction pH | 7.2 - 8.5 | 8.0 |
| Reaction Temperature | 4°C - Room Temperature | Room Temperature |
| Reaction Time | 30 - 120 minutes | 60 minutes |
| Solvent for NHS Ester | Anhydrous DMF or DMSO | DMSO |
Table 2: Purification and Characterization of PEGylated Peptide
| Parameter | Method | Typical Results |
| Purification | ||
| Column | RP-HPLC (e.g., C18) | Gradient elution |
| Mobile Phase A | 0.1% TFA in Water | - |
| Mobile Phase B | 0.1% TFA in Acetonitrile | - |
| Gradient | 5-95% B over 30 min | Peptide dependent |
| Characterization | ||
| Purity | Analytical RP-HPLC | >95% |
| Identity Confirmation | Mass Spectrometry (ESI-MS or MALDI-TOF) | Observed mass matches calculated mass |
| Yield | - | Dependent on peptide and reaction scale |
Application Example: Modulation of the MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a crucial signaling pathway involved in cell proliferation, differentiation, and survival.[12][13] Dysregulation of this pathway is implicated in various diseases, including cancer. Peptides that can specifically inhibit protein-protein interactions within this pathway are valuable research tools and potential therapeutics.[14] PEGylation of such inhibitory peptides can enhance their stability and cellular uptake, making them more effective.[14]
Signaling Pathway Diagram: Simplified MAPK/ERK Cascade
Caption: Simplified MAPK/ERK signaling pathway and a potential point of inhibition.
Experimental Protocol: Assessing the Effect of a PEGylated Inhibitory Peptide on ERK Activation
This protocol outlines a general method to determine if a peptide modified with Boc-NH-PEG2-C2-NHS (and subsequently deprotected) can inhibit ERK signaling.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Growth factor (e.g., EGF) to stimulate the ERK pathway
-
PEGylated inhibitory peptide
-
Primary antibodies against total ERK and phosphorylated ERK (p-ERK)
-
Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
-
Western blotting reagents and equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.
-
Inhibitor Pre-treatment: Treat the cells with varying concentrations of the PEGylated inhibitory peptide for a predetermined time (e.g., 1-4 hours).
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for a short period (e.g., 5-15 minutes) to induce ERK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-ERK and total ERK.
-
Incubate with the appropriate secondary antibody.
-
Detect the signal using a suitable detection reagent and imaging system.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal to determine the relative level of ERK activation. Compare the levels of p-ERK in treated versus untreated cells.
Expected Outcome: A successful inhibitory peptide will show a dose-dependent decrease in the level of phosphorylated ERK upon growth factor stimulation, indicating that the peptide is interfering with the MAPK/ERK signaling pathway. The PEGylation is expected to improve the peptide's efficacy compared to its non-PEGylated counterpart.
References
- 1. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. Peptides as signaling inhibitors for mammalian MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Peptide Based Inhibitors of Protein Binding to the Mitogen-Activated Protein Kinase Docking Groove - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-NH-PEG2-C2-NHS Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Boc-NH-PEG2-C2-NHS ester, a heterobifunctional linker, in bioconjugation, with a primary focus on its reaction with primary amines. Detailed protocols for conjugation and subsequent deprotection are provided, along with its principal application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a versatile crosslinker featuring a short polyethylene (B3416737) glycol (PEG) spacer that enhances hydrophilicity and provides flexibility.[][2] One terminus is an N-hydroxysuccinimide (NHS) ester, highly reactive towards primary amino groups, while the other end is a Boc (tert-butyloxycarbonyl) protected amine.[] This configuration allows for a controlled, sequential conjugation strategy. The NHS ester readily reacts with primary amines on proteins, peptides, or other molecules to form a stable amide bond.[][] Following this initial conjugation, the Boc protecting group can be removed under acidic conditions to reveal a primary amine, which is then available for further modification.[6][7] This bifunctional nature makes it a valuable tool in drug delivery, bioconjugation, and particularly in the development of PROTACs.[8][9]
Reaction with Primary Amines: A Stable Amide Bond Formation
The core reaction involves the nucleophilic acyl substitution of the NHS ester by a primary amine. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide as a byproduct.[] This reaction is highly efficient and proceeds under mild conditions, making it ideal for modifying sensitive biomolecules.[]
Key Reaction Parameters
The efficiency of the conjugation reaction is influenced by several factors, which can be optimized to achieve the desired outcome.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| pH | 7.2 - 8.5 | The reaction is pH-dependent. At lower pH, the primary amine is protonated and less nucleophilic. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing conjugation efficiency.[] |
| Buffer | Amine-free buffers (e.g., PBS, Borate, Carbonate) | Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester and should be avoided.[10][11] |
| Solvent | Anhydrous DMSO or DMF for stock solution | This compound may have limited aqueous solubility. A concentrated stock solution should be prepared in a dry, water-miscible organic solvent and added to the aqueous reaction mixture. The final concentration of the organic solvent should typically not exceed 10% to prevent protein denaturation.[12] |
| Stoichiometry | 5- to 20-fold molar excess of NHS ester | The optimal ratio depends on the number of available primary amines on the target molecule and the desired degree of labeling. An excess of the NHS ester is generally used to drive the reaction to completion.[13] |
| Temperature | Room temperature or 4°C | The reaction can be performed at room temperature for 1-2 hours or at 4°C overnight. Lower temperatures may be preferred for sensitive biomolecules.[12] |
| Reaction Time | 30 minutes to 4 hours | The reaction is typically rapid, but the optimal time should be determined empirically.[][12] |
Application in PROTAC Synthesis
A primary application of this compound is in the synthesis of PROTACs.[8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[14] The linker component of a PROTAC is crucial for establishing a productive ternary complex between the target protein and the E3 ligase.[15]
The this compound serves as a flexible linker, allowing for the sequential conjugation of a ligand for the target protein and a ligand for the E3 ligase.[6][16]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine-Containing Molecule
This protocol describes a general procedure for labeling a protein with this compound.
Materials:
-
This compound
-
Protein or other amine-containing molecule
-
Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5)[6]
-
Anhydrous DMSO or DMF[12]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[12]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[12]
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10%.[12]
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.[12]
-
Quench the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM and incubate for 15 minutes.
-
Purification: Purify the Boc-protected conjugate using a suitable method, such as size-exclusion chromatography, to remove excess reagents.[17]
Protocol 2: Boc Deprotection of the Conjugate
This protocol describes the removal of the Boc protecting group to reveal the primary amine.
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)[6]
-
Dichloromethane (DCM)[6]
-
Neutralization solution (e.g., 10% Diisopropylethylamine (DIEA) in DCM)[13]
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in DCM.
-
Acid Treatment: Add an equal volume of TFA to the solution (for a final concentration of 50% TFA in DCM).[13]
-
Reaction: Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by an appropriate analytical method (e.g., LC-MS).[13]
-
Solvent Removal: Remove the TFA and DCM under reduced pressure (e.g., using a rotary evaporator).[12]
-
Neutralization: Neutralize the resulting amine salt by treating it with the neutralization solution.[13] The deprotected conjugate with the free primary amine is now ready for the subsequent conjugation step.
Data Presentation
The following tables provide representative data for the key steps involved in using Boc-protected PEG-NHS esters. Actual results may vary depending on the specific molecules and reaction conditions.
Table 1: Representative Conditions and Efficiency for Boc Deprotection [12]
| Reagent | Concentration | Time (h) | Purity of Deprotected Product (HPLC) |
| Trifluoroacetic Acid (TFA) | 20% in DCM | 1 | >99% |
| Hydrochloric Acid (HCl) | 4M in Dioxane | 2 | ~97% |
| Formic Acid | 88% (neat) | 4 | ~95% |
Table 2: General Parameters for NHS Ester-Amine Coupling
| Parameter | Value | Reference |
| Amide Coupling Efficiency | High | [17] |
| Typical Yield (Multi-step PROTAC Synthesis) | 27-32% (average) | [17] |
| Purity of Final Product | >95% (with HPLC purification) | [17] |
Visualizations
References
- 2. Boc-NH-PEG2-C2-NH2 | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc Deprotection of Boc-NH-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in the synthesis of complex biomolecules and pharmaceuticals, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] Its popularity is due to its stability in a variety of reaction conditions and its straightforward removal under acidic conditions.[2][3] Boc-NH-PEG2-C2-NHS ester is a heterobifunctional linker that incorporates a Boc-protected amine, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[4][5] The PEG spacer enhances solubility and improves pharmacokinetic properties, while the NHS ester allows for efficient conjugation to primary amines on biomolecules.[6][7]
The critical step of Boc deprotection unmasks the primary amine for subsequent conjugation, enabling the stepwise assembly of complex bioconjugates.[8] A crucial consideration is the stability of the NHS ester under the acidic conditions required for Boc removal, as NHS esters are susceptible to hydrolysis.[9] However, with carefully controlled conditions, the Boc group can be selectively removed while preserving the reactivity of the NHS ester for subsequent conjugation reactions.[10]
Mechanism of Boc Deprotection
The deprotection of a Boc-protected amine is achieved through acidolysis, typically with trifluoroacetic acid (TFA). The mechanism proceeds as follows:[11][12]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[1][12]
-
Carbon-Oxygen Bond Cleavage: This protonation facilitates the cleavage of the carbon-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[11][12]
-
Decarboxylation: The carbamic acid intermediate is unstable and readily undergoes decarboxylation, releasing carbon dioxide and the free amine.[11][12]
-
Ammonium (B1175870) Salt Formation: The newly liberated amine is then protonated by the excess acid to form an ammonium salt (e.g., a TFA salt).[2][12]
Quantitative Data Summary: Boc Deprotection Conditions
Successful and selective Boc deprotection hinges on the careful selection of reagents, solvents, temperature, and reaction time. The following table summarizes common conditions for the deprotection of Boc-protected PEG linkers. It is important to note that the NHS ester moiety is sensitive to hydrolysis, especially at higher pH and in aqueous environments.[9] Therefore, anhydrous conditions and controlled reaction times are crucial to maintain the integrity of the NHS ester for subsequent conjugation.
| Reagent | Concentration (v/v) | Solvent | Typical Time | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp | The most common and effective method.[11][13] Lower concentrations and temperatures can help preserve acid-sensitive functional groups like NHS esters.[10] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp | A stronger acid system that can be used if TFA is ineffective.[11][13] May be too harsh for the NHS ester. |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound using TFA in DCM
This protocol details the standard procedure for the removal of the Boc protecting group while aiming to preserve the functionality of the NHS ester.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Cold diethyl ether
-
Centrifuge
-
Nitrogen or Argon gas
Procedure:
-
Dissolution: Dissolve the this compound in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[11]
-
Cooling: Cool the solution to 0°C using an ice bath.[11]
-
Addition of TFA: Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[13] For substrates with sensitive groups like NHS esters, it is advisable to start with a lower concentration of TFA (e.g., 25%).[14]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[1] Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS until the starting material is completely consumed (typically 1-2 hours).[13]
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA using a rotary evaporator.[11] To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene (B28343) or DCM can be performed two to three times.[13]
-
Precipitation: Precipitate the deprotected product by adding cold diethyl ether to the concentrated residue.[14]
-
Isolation: Collect the precipitate by centrifugation and decant the diethyl ether. Wash the pellet with cold diethyl ether two more times to remove any remaining TFA and other impurities.[14]
-
Drying: Dry the final product, the TFA salt of NH2-PEG2-C2-NHS ester, under vacuum.[14] The product should be used immediately in the subsequent conjugation step to minimize hydrolysis of the NHS ester.
Visualization of the Experimental Workflow
Caption: Workflow for Boc deprotection of this compound.
Application in PROTAC Synthesis
The resulting deprotected amine of the PEG linker is now available for conjugation to another molecule. A prominent application is in the synthesis of PROTACs.[5][15]
Caption: Logical relationship in a stepwise PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 7. polysciences.com [polysciences.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
Application Notes and Protocols for TFA Deprotection of Boc-NH-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Boc-NH-PEG2-C2-NHS ester is a heterobifunctional linker widely used in bioconjugation and drug delivery. The molecule features a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. The Boc group provides a stable protecting group for the primary amine, which can be selectively removed under acidic conditions to allow for subsequent conjugation. The NHS ester is a highly reactive group that readily forms stable amide bonds with primary amines on biomolecules such as proteins, peptides, and antibodies.
This application note provides a detailed protocol for the trifluoroacetic acid (TFA)-mediated deprotection of this compound to yield the corresponding amine-PEG2-C2-NHS ester. Careful execution of this procedure is critical to ensure complete removal of the Boc group while maintaining the integrity and reactivity of the moisture-sensitive NHS ester.
Reaction Mechanism and Workflow
The deprotection of the Boc group is an acid-catalyzed process. Trifluoroacetic acid protonates the carbonyl oxygen of the Boc group, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine as a TFA salt.
The overall workflow for the deprotection and subsequent use of the linker involves the deprotection step, removal of excess acid, and finally, conjugation to a target molecule.
Experimental Protocols
Protocol 1: TFA Deprotection of this compound
This protocol describes the standard procedure for the removal of the Boc protecting group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[1]
-
Cool the solution to 0°C in an ice bath.[1]
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[2][3]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[4][5] On TLC, the deprotected, more polar product will have a lower Rf value.[4] In ¹H NMR, the disappearance of the tert-butyl proton signal at ~1.4 ppm indicates deprotection.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3]
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times.[3]
-
The resulting product is the TFA salt of the deprotected amine, which can be used directly in subsequent conjugation reactions or neutralized as described in the work-up options.
Work-up Options:
-
Option A (Direct Use): For many applications, the resulting TFA salt of the deprotected amine can be used directly for conjugation to a target molecule, provided the reaction is buffered to the appropriate pH.[5][6] This approach is recommended to minimize handling and potential hydrolysis of the NHS ester.
-
Option B (Neutralization): To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid.[1][7] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the free amine. Note: This procedure introduces water and should be performed quickly and with care to minimize NHS ester hydrolysis.
Protocol 2: Amine Coupling of Deprotected H2N-PEG2-C2-NHS Ester to a Protein
This protocol outlines a general procedure for the conjugation of the deprotected linker to a primary amine-containing biomolecule, such as a protein.
Materials:
-
Deprotected H2N-PEG2-C2-NHS ester (as TFA salt or free amine)
-
Protein or other amine-containing molecule
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0)
-
Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the protein solution in the amine-free reaction buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Immediately before use, dissolve the deprotected H2N-PEG2-C2-NHS ester in a minimal amount of anhydrous DMF or DMSO.[5]
-
Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.
-
Purify the PEGylated protein from excess reagent and byproducts using a desalting column or dialysis.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the TFA deprotection of this compound.
| Parameter | Recommended Conditions | Expected Outcome/Notes |
| TFA Concentration | 20-50% (v/v) in DCM[2][3] | Higher concentrations may speed up the reaction but could also increase the risk of side reactions. |
| Reaction Temperature | 0°C to Room Temperature (20-25°C)[1] | Starting at 0°C helps to control the initial exotherm. |
| Reaction Time | 0.5 - 2 hours[3] | Monitor by TLC or LC-MS for completion.[4] |
| Work-up | Co-evaporation with toluene[3] | Essential for removing residual TFA. |
| Yield | >90-95% (crude)[3][8] | Yields are typically high but can be substrate-dependent. |
| Purity | >95% (by LC-MS)[3] | Purity depends on the completeness of the reaction and the work-up procedure. |
Signaling Pathways and Logical Relationships
The chemical transformation and subsequent application of the deprotected linker can be visualized as a logical progression.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration; short reaction time.[4] | Increase TFA concentration (e.g., to 50%), extend reaction time, and monitor closely by TLC or LC-MS.[4] |
| Low Conjugation Yield | Hydrolysis of the NHS ester.[5] | Ensure anhydrous conditions during deprotection and work-up. Use the TFA salt directly for conjugation. Prepare the linker solution in anhydrous DMF/DMSO immediately before use.[5] |
| Side Product Formation | Reaction of TFA with other sensitive functional groups. | Use the lowest effective concentration of TFA and maintain a low reaction temperature. |
| Difficulty Removing TFA | TFA forms a stable salt with the amine. | Perform multiple co-evaporations with toluene.[3] For sensitive downstream applications, neutralization may be necessary. |
Conclusion
The TFA-mediated deprotection of this compound is a robust and efficient method for preparing this versatile linker for bioconjugation. By following the detailed protocols and considering the key parameters outlined in this application note, researchers can successfully deprotect the amine and perform subsequent conjugations with high efficiency. Careful handling to avoid moisture is paramount to preserving the reactivity of the NHS ester. The provided data and workflows serve as a comprehensive guide for the successful application of this important chemical tool in drug development and life sciences research.
References
Application Notes and Protocols for Boc-NH-PEG2-C2-NHS Ester Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of Boc-NH-PEG2-C2-NHS ester in bioconjugation, with a specific focus on the critical role of reaction buffer pH. The protocols outlined below are intended to serve as a starting point for the development of robust and reproducible conjugation procedures.
Introduction
This compound is a heterobifunctional linker containing a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester is a widely used amine-reactive functional group that forms stable amide bonds with primary amines, such as those found on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[2][3][] This linker is valuable in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), where precise control over linker chemistry is essential.[1]
The success of the conjugation reaction is highly dependent on the reaction conditions, particularly the pH of the buffer. The optimal pH represents a balance between maximizing the nucleophilicity of the target amine and minimizing the hydrolysis of the NHS ester.[5][6]
The Critical Role of pH
The reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution. For the reaction to proceed efficiently, the primary amine must be in its deprotonated, nucleophilic state (-NH2).[5] Conversely, the NHS ester is susceptible to hydrolysis, a competing reaction with water that inactivates the ester.[7][8] The rates of both the desired aminolysis and the competing hydrolysis are pH-dependent.
-
Low pH (<7): At acidic pH, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and significantly slowing down or preventing the conjugation reaction.[6][9]
-
Optimal pH (7.2 - 8.5): In this range, a sufficient concentration of the primary amine is deprotonated and reactive, while the rate of NHS ester hydrolysis is manageable.[2][][6] For many applications, a pH of 8.3-8.5 is considered optimal for maximizing conjugation efficiency.[9][10][11]
-
High pH (>9): While a higher pH further increases the concentration of deprotonated amines, the rate of NHS ester hydrolysis increases dramatically, leading to a significant reduction in the yield of the desired conjugate.[2][5][8]
Quantitative Data on NHS Ester Stability and Reactivity
The following table summarizes the effect of pH on the half-life of a typical NHS ester, illustrating the importance of pH control in the reaction.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours |
| 8.0 | Room Temperature | ~210 minutes |
| 8.5 | Room Temperature | ~180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~125 minutes |
Data compiled from multiple sources.[2][8][11][12] The half-life can vary depending on the specific NHS ester and buffer conditions.
Recommended Reaction Buffers
The choice of buffer is critical to avoid unwanted side reactions. Buffers containing primary amines must be avoided as they will compete with the target molecule for reaction with the NHS ester.[6][13][14]
| Recommended Buffers | Incompatible Buffers (Contain Primary Amines) |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | Tris (Tris-HCl) |
| Borate Buffer, pH 8.0-9.0 | Glycine |
| Carbonate-Bicarbonate Buffer, pH 8.0-9.0 | |
| HEPES Buffer, pH 7.2-7.6 | |
| 0.1 M Sodium Bicarbonate, pH 8.3 |
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a primary amine-containing molecule, such as a protein or peptide. Optimization may be required for specific applications.
Materials
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification column (e.g., size-exclusion chromatography)
Protocol 1: General Protein Labeling
This protocol is suitable for labeling proteins with accessible primary amines.
-
Prepare the Protein Solution:
-
Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL.[9]
-
If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the reaction buffer.
-
-
Prepare the NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
Quench the Reaction (Optional):
-
To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[16] The primary amines in the quenching buffer will react with any remaining NHS ester.
-
Incubate for 15-30 minutes.
-
-
Purify the Conjugate:
-
Remove unreacted NHS ester and byproducts by size-exclusion chromatography (gel filtration), dialysis, or another suitable purification method.[10]
-
Protocol 2: Small Molecule or Peptide Conjugation
This protocol is adapted for smaller molecules where stoichiometry control is critical.
-
Prepare the Amine-Containing Molecule:
-
Dissolve the peptide or small molecule in the reaction buffer at a known concentration.
-
-
Prepare the NHS Ester Solution:
-
Dissolve a precise amount of this compound in anhydrous DMSO or DMF to achieve a desired molar concentration.
-
-
Execute the Conjugation:
-
Add a defined molar equivalent (e.g., 1.1 to 1.5 equivalents) of the NHS ester solution to the amine-containing molecule solution.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-MS).
-
The reaction is typically complete within 1-4 hours at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using reverse-phase HPLC or another suitable chromatographic method to separate the product from starting materials and byproducts.
-
Visualizing the Workflow and Mechanism
The following diagrams illustrate the key processes involved in the this compound reaction.
Caption: NHS Ester Reaction Mechanism.
Caption: General Experimental Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. benchchem.com [benchchem.com]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 13. neb.com [neb.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. NHS ester protocol for labeling proteins [abberior.rocks]
- 16. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
Application Notes and Protocols: Dissolving and Using Boc-NH-PEG2-C2-NHS Ester in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-NHS ester is a heterobifunctional crosslinker commonly employed in bioconjugation, drug delivery, and the development of complex molecules such as Proteolysis Targeting Chimeras (PROTACs).[1][2] This linker features a Boc-protected amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2] The NHS ester is a reactive group that readily forms stable amide bonds with primary amines on biomolecules like proteins, peptides, and antibodies.[] The Boc protecting group can be subsequently removed under acidic conditions to reveal a primary amine for further conjugation steps.[2]
Proper handling and dissolution of this compound are critical for successful conjugation due to the moisture-sensitive nature of the NHS ester group.[4][5] This document provides detailed protocols for dissolving this linker in dimethyl sulfoxide (B87167) (DMSO) and its subsequent use in a typical bioconjugation reaction.
Data Presentation
The following table summarizes key quantitative data for handling and using this compound.
| Parameter | Value | Recommendations & Remarks | Citations |
| Storage (Solid Form) | -20°C to -80°C, desiccated | Protect from light. Long-term storage can be up to one year. | [6][7] |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | High-purity, dry solvent is crucial to prevent hydrolysis. Anhydrous DMF is an alternative. | [6][8] |
| Stock Solution Concentration | 1 - 10 mg/mL | Prepare fresh for optimal performance. | [6][7] |
| Storage (DMSO Stock Solution) | < -15°C for < 2 weeks; -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Stability is limited. | [6] |
| Reaction pH for Conjugation | 7.2 - 8.5 | Optimal for reaction with primary amines while minimizing rapid NHS ester hydrolysis. | [] |
| Final DMSO Concentration in Reaction | < 10% (v/v) | High concentrations of organic solvents can denature proteins. | [9] |
| Reaction Time | 30 - 120 minutes at room temperature or overnight at 4°C | Optimization may be required based on the specific biomolecule. | [] |
Experimental Protocols
Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amine-containing molecule (e.g., protein, peptide)
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5.[10] Note: Avoid buffers containing primary amines like Tris.[11]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Purification column (e.g., size-exclusion chromatography)
-
Nitrogen or argon gas (optional, for storage)
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a stock solution of this compound in anhydrous DMSO.
-
Equilibrate Reagent: Before opening, allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes to prevent moisture condensation.[11]
-
Solvent Preparation: Use a fresh bottle of anhydrous DMSO or a properly stored bottle that has been protected from moisture.
-
Dissolution: In a well-ventilated area, add the appropriate volume of anhydrous DMSO to the solid this compound to achieve the desired concentration (e.g., 1-10 mg/mL).
-
Mixing: Gently vortex or pipette the solution up and down to ensure the ester is completely dissolved.
-
Immediate Use and Storage: It is highly recommended to use the stock solution immediately. If short-term storage is necessary, aliquot the solution into smaller volumes in tightly sealed, moisture-proof tubes and store at -20°C or -80°C.[6] Before sealing, the headspace of the vial can be purged with an inert gas like nitrogen or argon to displace air and moisture.[4]
Protocol 2: Conjugation of this compound to a Primary Amine
This protocol provides a general procedure for the conjugation of the dissolved NHS ester to a protein.
-
Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule (e.g., protein) in the reaction buffer (pH 8.3-8.5) to a final concentration of 1-10 mg/mL.[10]
-
Calculate Molar Excess: Determine the desired molar ratio of the NHS ester to the amine-containing molecule. Common starting molar ratios are 5:1, 10:1, 15:1, and 20:1 (ester:protein).[6]
-
Initiate the Reaction: Add the calculated volume of the this compound DMSO stock solution to the protein solution. Ensure the final concentration of DMSO in the reaction mixture is less than 10%.[9]
-
Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C.[10] Protect from light if working with light-sensitive molecules.
-
Quench the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[2]
-
Purification: Purify the conjugate from unreacted reagents and byproducts using a suitable method such as size-exclusion chromatography (e.g., Sephadex G-25).[6]
-
Storage of Conjugate: Store the purified conjugate at 4°C for short-term use or at ≤ -60°C for long-term storage.[6]
Visualizations
Caption: Workflow for dissolving this compound in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Boc-NH-PEG2-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed guidance on the proper storage, handling, and utilization of Boc-NH-PEG2-C2-NHS ester, a bifunctional crosslinker commonly employed in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).
Product Information and Storage
This compound is a valuable tool for covalently attaching a polyethylene (B3416737) glycol (PEG) spacer to molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The Boc (tert-butyloxycarbonyl) protecting group provides a stable handle for further synthetic modifications, while the N-hydroxysuccinimide (NHS) ester readily reacts with primary amines to form stable amide bonds.
Proper storage is critical to maintain the reactivity of the NHS ester. The NHS ester moiety is susceptible to hydrolysis, which can significantly reduce its conjugation efficiency.
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Powder | -20°C | Up to 3 years[1] | Store in a desiccated environment to prevent moisture absorption. |
| In Solvent (e.g., anhydrous DMSO or DMF) | -80°C | Up to 6 months[1] | Prepare fresh solutions for optimal results. Avoid repeated freeze-thaw cycles. |
| In Solvent (e.g., anhydrous DMSO or DMF) | -20°C | Up to 1 month[1] | For shorter-term storage. Ensure the solvent is anhydrous. |
Handling and Preparation of Solutions
Due to the moisture sensitivity of the NHS ester, it is imperative to follow proper handling procedures to prevent premature hydrolysis.
-
Equilibration: Before opening, always allow the vial of this compound to equilibrate to room temperature. This prevents condensation of moisture onto the compound.
-
Weighing: Weigh the desired amount of the reagent quickly in a low-humidity environment.
-
Solvent: Dissolve the this compound in a high-quality, anhydrous, and amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][3] Do not prepare aqueous stock solutions for storage as the NHS ester will rapidly hydrolyze.[4]
-
Concentration: A typical stock solution concentration is 10-20 mg/mL.[4]
Experimental Protocols
General Protocol for Protein Labeling
This protocol outlines a general procedure for the conjugation of this compound to a protein containing accessible primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein of interest
-
Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5; or 0.1 M sodium bicarbonate, pH 8.0-8.5.[4][5] Crucially, avoid buffers containing primary amines such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester. [2]
-
Anhydrous DMSO or DMF
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Purification equipment (e.g., desalting column, dialysis cassettes).
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a concentration of 1-10 mg/mL.[6]
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the appropriate Reaction Buffer using dialysis or a desalting column.
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to warm to room temperature.
-
Immediately before use, prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[6]
-
-
Conjugation Reaction:
-
Add a 5- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling.[4]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is below 10% to avoid protein denaturation.[6]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[2][3] Longer incubation times (e.g., overnight at 4°C) can also be used.[4]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM.[7]
-
Incubate for 15-30 minutes at room temperature to consume any unreacted NHS ester.
-
-
Purification:
Table 2: Key Parameters for NHS Ester Conjugation
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5[7][8] | Optimal pH for efficient reaction with primary amines while minimizing hydrolysis. A pH of 8.3-8.5 is often considered ideal.[9] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can help to minimize the competing hydrolysis reaction.[7] |
| Reaction Time | 30 minutes - 4 hours at RT; overnight at 4°C[4][8] | Optimization may be required depending on the protein and desired degree of labeling. |
| Molar Excess of NHS Ester | 5- to 50-fold | This should be optimized for each specific application.[4] |
Reaction Mechanism and Considerations
The conjugation reaction proceeds via a nucleophilic acyl substitution. The primary amine of the target molecule attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[4][]
A critical competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which results in an unreactive carboxylic acid and a decrease in conjugation efficiency.[8][] The rate of hydrolysis is significantly influenced by pH, increasing as the pH rises.[8]
Visualized Workflows and Pathways
Caption: Experimental workflow for bioconjugation.
Caption: NHS ester reaction pathway with a primary amine.
References
- 1. glenresearch.com [glenresearch.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
Surface Modification with Boc-NH-PEG2-C2-NHS Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-NH-PEG2-C2-NHS ester is a heterobifunctional crosslinker designed for the precise surface modification of materials. This reagent is particularly valuable in bioconjugation, drug delivery, and nanotechnology. It features a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer (n=2) that enhances water solubility and reduces non-specific protein binding. One terminus of the linker is a tert-butyloxycarbonyl (Boc) protected primary amine, which allows for controlled, sequential conjugation. The other end is an N-hydroxysuccinimide (NHS) ester, a highly reactive group that readily forms stable amide bonds with primary amines on the surface of various substrates, including nanoparticles, proteins, and cells.[][]
The strategic inclusion of the Boc protecting group enables a two-step functionalization process. Initially, the NHS ester is used to attach the PEG linker to a primary amine-containing surface. Subsequently, the Boc group can be removed under mild acidic conditions to expose a new primary amine. This newly available amine can then be used for the covalent attachment of targeting ligands, therapeutic molecules, or imaging agents, providing a versatile platform for the creation of complex bioconjugates.[][3]
Applications
The unique properties of this compound make it suitable for a variety of applications:
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles (e.g., gold, iron oxide, polymeric) to improve their stability in biological fluids, prolong circulation time, and for targeted drug delivery.[]
-
Bioconjugation: Linking proteins, peptides, or other biomolecules to surfaces for various research applications.
-
PROTAC Synthesis: Used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4][5]
-
Drug Delivery Systems: Serving as a linker to conjugate drugs to nanoparticles or other carrier molecules, facilitating controlled release and targeted delivery.
-
Biosensor Development: Immobilizing biorecognition molecules onto sensor surfaces to enhance sensitivity and reduce non-specific binding.
Data Presentation
The successful modification of a surface with this compound can be quantified by measuring changes in various physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of PEGylated nanoparticles. While the data presented here is for nanoparticles modified with PEG chains of varying lengths, the trends are applicable to modification with the shorter PEG2 linker, although the magnitude of the changes may be less pronounced.
Table 1: Expected Physicochemical Changes on Nanoparticles After Surface Modification
| Parameter | Before Modification | After this compound Conjugation | After Boc Deprotection | Method of Analysis |
| Hydrodynamic Diameter (nm) | Varies | Increase | Minimal Change | Dynamic Light Scattering (DLS) |
| Zeta Potential (mV) | Varies (often negative or positive) | Shift towards neutral | Shift towards positive (due to exposed amine) | Zeta Potential Measurement |
| Surface Chemistry | Varies | Presence of C-O-C (PEG), N-H and C=O (Boc) | Disappearance of Boc peaks, presence of N-H (primary amine) | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) |
| PEG Surface Density (chains/nm²) | N/A | Varies (e.g., 0.1 - 1.5) | No Change | Thermogravimetric Analysis (TGA), Quantitative NMR (qNMR), Fluorescence-based assays |
Note: The actual values will depend on the core nanoparticle material, its initial size and surface charge, and the reaction conditions.[6][7][8]
Table 2: Typical Reaction Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature | Expected Yield |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. | >95% |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp. | >95% |
Data adapted from studies on Boc deprotection of various molecules.
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles that have primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous, amine-free solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF))
-
Reaction Buffer: 0.1 M phosphate (B84403) buffer, pH 7.5 (or other amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine
-
Purification supplies (e.g., dialysis membrane, centrifugal filter units)
Procedure:
-
Reagent Preparation:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of the nanoparticles in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the required amount of this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the nanoparticle solution, add a 10- to 50-fold molar excess of the dissolved this compound. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid nanoparticle aggregation.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or for 2-4 hours at 4°C.
-
-
Quenching:
-
(Optional but recommended) To quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for an additional 30 minutes at room temperature.
-
-
Purification:
-
Purify the functionalized nanoparticles from excess reagents and byproducts. This can be achieved by:
-
Dialysis: Dialyze the nanoparticle suspension against the Reaction Buffer overnight at 4°C.
-
Centrifugal Filtration: Use centrifugal filter units with an appropriate molecular weight cutoff to wash the nanoparticles by repeated concentration and resuspension in fresh Reaction Buffer. Repeat the washing steps 3-4 times.
-
-
-
Characterization:
-
Characterize the purified Boc-protected PEGylated nanoparticles using techniques such as DLS, zeta potential measurement, and FTIR to confirm successful conjugation.
-
Protocol 2: Boc Deprotection to Expose Terminal Amine
This protocol describes the removal of the Boc protecting group from the surface-conjugated linker to expose a primary amine for further functionalization.
Materials:
-
Boc-protected PEGylated nanoparticles
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Neutralization Buffer: e.g., 0.1 M phosphate buffer with a basic pH, or a weak base like triethylamine (B128534) (TEA) in DCM
-
Purification supplies (as in Protocol 1)
Procedure:
-
Reaction Setup:
-
Resuspend the lyophilized or dried Boc-protected nanoparticles in anhydrous DCM.
-
-
Deprotection:
-
Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction progress can be monitored by analytical techniques such as FTIR to observe the disappearance of the Boc-related peaks.
-
-
Neutralization and Purification:
-
Remove the DCM and excess TFA by evaporation under a stream of nitrogen or by using a rotary evaporator.
-
Resuspend the nanoparticles in a suitable buffer.
-
Neutralize the reaction by slowly adding a Neutralization Buffer until the pH is approximately 7.
-
Purify the amine-terminated PEGylated nanoparticles by repeated centrifugation and resuspension in the desired buffer to remove residual acid and cleaved Boc groups.
-
-
Characterization:
-
Confirm the removal of the Boc group and the presence of the primary amine using appropriate characterization techniques (e.g., zeta potential, FTIR, Kaiser test). The amine-functionalized nanoparticles are now ready for subsequent conjugation reactions.
-
Mandatory Visualization
Caption: Experimental workflow for surface modification and subsequent Boc deprotection.
References
- 3. biochempeg.com [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. Effects of polyethylene glycol on the surface of nanoparticles for targeted drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02065J [pubs.rsc.org]
- 7. Impact of Surface Polyethylene Glycol (PEG) Density on Biodegradable Nanoparticle Transport in Mucus ex vivo and Distribution in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc-NH-PEG2-C2-NHS Ester Conjugation Efficiency
Welcome to the technical support center for Boc-NH-PEG2-C2-NHS ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation reactions?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3] Within this range, the primary amine groups, such as the ε-amino group of lysine (B10760008) residues on a protein, are sufficiently deprotonated to be nucleophilic and react with the NHS ester.[2][] A pH that is too low will result in protonated, unreactive amines.[2] Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[1][2][5] For many applications, a pH of 8.3-8.5 is considered optimal.[6][7][8]
Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?
It is critical to use buffers that are free of primary amines.[2][8] Recommended buffers include:
A common choice is 0.1 M sodium bicarbonate or 0.1 M sodium phosphate (B84403) buffer at a pH of 8.3-8.5.[3][6][7]
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[2][3][6]
Q3: My conjugation yield is low. What are the potential causes and how can I troubleshoot this?
Low conjugation yield is a common issue that can stem from several factors. Here’s a troubleshooting guide:
-
Incorrect Buffer pH: If the pH is too low, the amine groups on your target molecule will be protonated and unreactive. If the pH is too high, the NHS ester will rapidly hydrolyze.
-
Solution: Verify the pH of your reaction buffer using a calibrated pH meter and ensure it is within the optimal 7.2-8.5 range.[2]
-
-
Hydrolyzed this compound: The NHS ester is sensitive to moisture and can hydrolyze over time, rendering it inactive.[2][9]
-
Presence of Primary Amines in the Buffer: Buffers like Tris or glycine will compete with your target molecule.[2][3]
-
Solution: Perform a buffer exchange into a compatible buffer such as PBS or borate (B1201080) buffer before initiating the conjugation reaction.[2]
-
-
Low Concentration of Reactants: The desired conjugation is a bimolecular reaction, and its rate is dependent on the concentration of both the target molecule and the PEG reagent. The competing hydrolysis reaction rate is not dependent on the concentration of the target molecule. At low protein concentrations, hydrolysis can dominate.[][10]
-
Suboptimal Molar Ratio: The molar excess of the PEG reagent may be too low.[10]
-
Solution: Increase the molar ratio of the this compound to your target molecule. A 10- to 50-fold molar excess is a common starting point, but the optimal ratio should be determined empirically.[3]
-
Q4: How should I prepare and handle the this compound?
Boc-NH-PEG2-C2-NHS esters are moisture-sensitive.[3] They should be stored at -20°C in a desiccated environment. Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2][3] It is best practice to prepare fresh solutions in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before each experiment and to avoid storing stock solutions.[2][3][6] When using DMF, ensure it is of high quality and does not have a fishy odor, as degraded DMF can contain dimethylamine, which will react with the NHS ester.[6]
Q5: How can I stop or quench the conjugation reaction?
The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[3] This will consume any unreacted NHS ester. An incubation period of 15-30 minutes is typically sufficient to quench the reaction.[2]
Q6: What are the best methods for purifying the PEGylated conjugate?
Several chromatography techniques can be used to purify the PEGylated product from unreacted PEG linker and the target molecule. The choice of method depends on the properties of your target molecule.[][13]
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size. The larger PEGylated conjugate will elute before the smaller, unreacted molecules. SEC is very effective at removing low molecular weight by-products and unreacted PEG.[][13]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. PEGylation can shield the surface charges of a protein, altering its interaction with the ion-exchange resin and allowing for separation.[][13][14]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on hydrophobicity. The addition of the PEG chain alters the hydrophobicity of the target molecule, enabling separation.[][13]
-
Hydrophobic Interaction Chromatography (HIC): This technique can also be used, though it may have lower capacity and resolution compared to other methods.[]
Quantitative Data Summary
The efficiency of the conjugation reaction is highly dependent on pH and temperature, primarily due to the competing hydrolysis reaction.
Table 1: Half-life of NHS Esters at Various pH Values and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | 180-210 minutes |
| 8.5 | Room Temperature | 125-180 minutes |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | 110-125 minutes |
Data is for general N-hydroxysuccinimide esters and porphyrin-NHS esters and can be used as an approximation for the behavior of this compound.[1][5][7][15]
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, pH 7.2-8.5).
-
If the protein is in an incompatible buffer like Tris, perform a buffer exchange using dialysis or a desalting column.
-
The recommended protein concentration is at least 2 mg/mL.[2][11]
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).[7]
-
-
Conjugation Reaction:
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (a 10- to 50-fold molar excess is a common starting point).[3]
-
While gently stirring the protein solution, add the NHS ester stock solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume to avoid protein precipitation.[1][3]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2] If the conjugate is light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction:
-
Purification:
-
Purify the PEGylated conjugate from unreacted PEG reagent and byproducts using an appropriate chromatography method such as SEC, IEX, or RP-HPLC.[][13]
-
Protocol 2: Purification of the PEGylated Conjugate using Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).
-
Sample Preparation: Filter the quenched reaction mixture through a 0.22 µm filter to remove any particulates.[13]
-
Injection and Elution: Inject the filtered sample onto the equilibrated column and elute with the mobile phase at a constant flow rate.[13]
-
Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated conjugate will elute first, followed by the smaller, unreacted protein and then the unreacted PEG reagent.[13]
-
Analysis: Analyze the collected fractions using SDS-PAGE, analytical HPLC, or mass spectrometry to identify the fractions containing the pure PEGylated product.
Visual Guides
Caption: Experimental Workflow for this compound Conjugation.
Caption: Competing Reactions in NHS Ester Conjugation Chemistry.
Caption: Troubleshooting Decision Tree for Low Conjugation Yield.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 13. benchchem.com [benchchem.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Yield in Boc-NH-PEG2-C2-NHS Ester Reactions
For researchers, scientists, and drug development professionals utilizing Boc-NH-PEG2-C2-NHS ester in their conjugation reactions, achieving high yields is critical for success. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the this compound reaction?
The reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester of the Boc-NH-PEG2-C2 linker reacts with a primary amine (-NH₂) on a target molecule, such as the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein.[1][][3] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[][4][5] For the reaction to be efficient, the primary amine on the target molecule must be in its deprotonated, nucleophilic state.[1]
Q2: What is the primary cause of low yield in this compound reactions?
The most significant competing reaction is the hydrolysis of the NHS ester in the aqueous buffer.[1][6][7][8] The ester group is susceptible to reaction with water, which converts the amine-reactive NHS ester into an unreactive carboxylic acid, thereby preventing its conjugation to the target molecule.[1][6][8] The rate of this hydrolysis is highly dependent on pH, increasing as the pH rises.[1][7][8][9] Other common causes for low yield include suboptimal buffer choice, incorrect pH, use of a degraded or hydrolyzed this compound reagent, or an insufficient number of accessible primary amines on the target molecule.[1]
Q3: What are the optimal storage and handling conditions for this compound to prevent hydrolysis?
To minimize hydrolysis, it is crucial to handle this compound as a moisture-sensitive reagent.[6]
-
Storage: The solid reagent should be stored at -20°C in a dark, desiccated environment.[6][10]
-
Handling: Always allow the vial to equilibrate to room temperature before opening it to prevent moisture from condensing on the cold powder.[6][11] For best results, it is also recommended to purge the vial with an inert gas, such as nitrogen or argon, before resealing.[6][11]
Q4: Which buffers and solvents are compatible with this compound reactions?
The choice of buffer is critical for a successful conjugation reaction.
-
Recommended Buffers: Amine-free buffers should be used.[4][6] Good options include phosphate-buffered saline (PBS), borate (B1201080), carbonate-bicarbonate, and HEPES buffers at a pH range of 7.2-8.5.[6][9]
-
Incompatible Buffers: Buffers that contain primary amines, such as Tris-HCl or glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the NHS ester.[4][6][9]
-
Solvents for Dissolving the Reagent: For water-insoluble NHS esters, high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) should be used to prepare stock solutions immediately before use.[6][12] It is important to use fresh, amine-free DMF (without a fishy odor), as degraded DMF contains dimethylamine (B145610) which will react with the NHS ester.[6][12]
Troubleshooting Guide for Low Reaction Yield
This section addresses specific issues that can lead to low yields and provides actionable steps for resolution.
Problem: No or very little conjugated product is observed.
| Potential Cause | Troubleshooting Action |
| Hydrolyzed this compound reagent | The reagent may have been inactivated by moisture. Use a fresh vial, ensuring it is warmed to room temperature before opening. Prepare the reagent solution in anhydrous DMSO or DMF immediately before starting the reaction.[1] Do not prepare aqueous stock solutions for storage, as the NHS-ester moiety will readily hydrolyze.[1] |
| Incorrect buffer used | Ensure you are using an amine-free buffer such as PBS, HEPES, or borate at the correct pH. Buffers like Tris or glycine will quench the reaction.[1] |
| Reaction pH is too low | At pH values below 7.2, primary amines are protonated and non-nucleophilic, preventing the reaction.[1][4] Verify the pH of your target molecule solution and reaction buffer, adjusting it to the 7.2-8.5 range.[1] |
| Target molecule lacks accessible primary amines | The primary amines on your target molecule may be sterically hindered or buried within its tertiary structure. Consider performing the reaction under partial denaturing conditions (if your molecule can be refolded) or consult literature for your specific target.[1] |
Problem: Incomplete reaction with a mix of unreacted target molecule and conjugated product.
| Potential Cause | Troubleshooting Action |
| Suboptimal molar ratio | The molar excess of the this compound may be too low. Increase the molar ratio of the PEG reagent to the target molecule. A starting point of a 10- to 50-fold molar excess is common.[1] |
| Reaction time is too short | The reaction may not have proceeded to completion. Increase the incubation time (e.g., from 1 hour to 4 hours at room temperature, or overnight at 4°C).[1] |
| Low concentration of reactants | Dilute solutions can lead to slower reaction rates. If possible, increase the concentration of your target molecule.[6] |
Quantitative Data for Optimizing NHS Ester Reactions
The success of the conjugation reaction is dependent on several key parameters which are summarized below.
| Parameter | Recommended Range/Condition | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity (deprotonated) and NHS ester stability (minimizes hydrolysis).[4][6] The optimal pH is often cited as 8.3-8.5.[12] |
| Temperature | 4°C to 25°C (Room Temperature) | Room temperature reactions are typically faster (30 min to 4 hours).[][9][12] Lower temperatures (4°C) can be used for longer incubation times (e.g., overnight) to minimize hydrolysis.[1][4] |
| Molar Excess of NHS Ester | 5- to 50-fold | A molar excess is generally required to drive the reaction to completion, compensating for any hydrolysis of the NHS ester.[1][13] |
| Buffer Type | PBS, Borate, HEPES, Bicarbonate | Must be free of primary amines to avoid competing reactions.[4][6][9] |
| Solvent for NHS Ester Stock | Anhydrous DMSO or DMF | Ensures the NHS ester is fully dissolved and stable prior to addition to the aqueous reaction buffer.[6][12] |
Experimental Protocols
General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. Optimization may be necessary for specific target molecules.
1. Preparation of the Target Molecule:
- Dissolve the protein or other amine-containing molecule in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.[6]
- Ensure the concentration of the target molecule is sufficiently high, typically >1 mg/mL.
2. Preparation of the this compound Solution:
- Allow the vial of this compound to equilibrate to room temperature before opening.[6][11]
- Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[4] The concentration will depend on the desired molar excess for the reaction.
3. Conjugation Reaction:
- Add the calculated volume of the this compound stock solution to the target molecule solution.
- Mix thoroughly but gently.
- Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1][12]
4. Quenching the Reaction (Optional):
- To stop the reaction, a small amount of an amine-containing buffer like Tris-HCl can be added to a final concentration of 20-50 mM to consume any unreacted NHS ester.[9][14]
5. Purification:
- Remove unreacted this compound, hydrolyzed linker, and quenching reagents from the conjugated product.
- Size-exclusion chromatography (SEC) is a common and effective method for separating the larger conjugated product from smaller, unreacted molecules.[1]
Visualizing the Workflow and Troubleshooting Logic
To further aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.
Caption: A general experimental workflow for this compound conjugation reactions.
Caption: A troubleshooting decision tree for low-yield this compound reactions.
References
- 1. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Boc-NH-PEG2-C2-NHS Ester
Welcome to the technical support center for Boc-NH-PEG2-C2-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this bifunctional linker during your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful use of this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
A1: this compound is a heterobifunctional crosslinker. It consists of three key components:
-
Boc (tert-butyloxycarbonyl) group: A protecting group for the terminal amine. It is stable under basic and nucleophilic conditions but can be removed under acidic conditions.
-
PEG2 (polyethylene glycol) spacer: A short, hydrophilic polyethylene (B3416737) glycol chain that enhances solubility and provides spacing between conjugated molecules.
-
NHS (N-hydroxysuccinimide) ester: A reactive group that readily couples with primary amines to form stable amide bonds.
Q2: What is hydrolysis in the context of this molecule and why is it a major concern?
A2: Hydrolysis is a chemical reaction where the NHS ester group reacts with water, converting it into an unreactive carboxylic acid. This is the primary competing reaction to the desired conjugation with an amine-containing molecule.[1][2] Hydrolysis is a significant concern because it reduces the yield of the desired conjugate, leading to inefficient labeling and potentially failed experiments.
Q3: What are the main factors that influence the rate of NHS ester hydrolysis?
A3: The rate of NHS ester hydrolysis is primarily influenced by:
-
pH: The rate of hydrolysis significantly increases as the pH becomes more alkaline.[1][2][3]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Moisture: The presence of water is necessary for hydrolysis. Therefore, it is crucial to minimize the exposure of the reagent to moisture.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester.[4]
Q4: How does the Boc protecting group behave during the NHS ester reaction?
A4: The Boc protecting group is generally stable under the conditions required for NHS ester coupling (pH 7.2-8.5). It is resistant to hydrolysis under neutral to basic conditions and will remain intact during the conjugation reaction. The Boc group is designed to be removed in a separate, subsequent step using acidic conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound and provides systematic solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS ester: The reagent was exposed to moisture before or during the reaction. | - Allow the vial to equilibrate to room temperature before opening to prevent condensation.- Use anhydrous solvents (e.g., DMSO, DMF) to prepare the stock solution of the NHS ester.- Prepare the NHS ester solution immediately before use. |
| Suboptimal pH: The reaction buffer pH is too low, leading to protonation of the primary amine on the target molecule, making it non-nucleophilic. | - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[1] | |
| Competing amines: The reaction buffer (e.g., Tris, glycine) or other components contain primary amines that react with the NHS ester. | - Use amine-free buffers such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate buffer.[1][4] | |
| Inactive NHS ester: The reagent has degraded due to improper storage. | - Store the this compound at -20°C in a desiccator.- Perform a quality control check to assess the activity of the NHS ester. | |
| Multiple Products or Smearing on Analysis (e.g., SDS-PAGE, HPLC) | Reaction with multiple primary amines on the target molecule: The protein or molecule of interest has multiple accessible primary amines. | - Optimize the molar ratio of the NHS ester to the target molecule to control the degree of labeling. |
| Side reactions at high pH: At pH values above 8.5-9.0, there is an increased risk of side reactions with other nucleophilic groups. | - Maintain the reaction pH strictly within the recommended range of 7.2-8.5. | |
| Precipitation During Reaction | Poor solubility of the conjugate: The resulting conjugate may have different solubility properties than the starting materials. | - Consider using a co-solvent if compatible with your target molecule.- Perform the reaction at a lower concentration. |
| High concentration of organic solvent: The addition of the NHS ester stock solution in an organic solvent causes precipitation of the target molecule. | - Keep the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture low (typically <10%). |
Quantitative Data
The stability of the NHS ester is critical for successful conjugation. The following tables summarize the half-life of NHS esters under various conditions. Please note that this is general data for NHS esters and the specific half-life of this compound may vary.
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[1][2] |
| 8.0 | 4°C | ~1 hour[3][5] |
| 8.5 | Room Temperature | ~30 minutes (estimated) |
| 8.6 | 4°C | 10 minutes[1][2][5] |
| 9.0 | Room Temperature | ~10 minutes (estimated) |
Table 2: Recommended Reaction Conditions to Minimize Hydrolysis
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester stability.[1] |
| Temperature | 4°C to Room Temperature | Lower temperatures slow down hydrolysis. |
| Reaction Time | 30 minutes - 2 hours | Minimizes the time for hydrolysis to occur. |
| Buffer | Phosphate, Borate, Carbonate | Amine-free to avoid competition.[1][4] |
| Solvent for Stock Solution | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the NHS ester. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
This protocol provides a general guideline. Optimization of the molar ratio of the linker to the protein and reaction time may be necessary.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Protein Solution:
-
Dissolve or dilute the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mg/mL).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically.
-
Ensure the final concentration of the organic solvent is below 10%.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: Quality Control Assay for NHS Ester Activity
This simple spectrophotometric assay can be used to confirm the reactivity of your this compound before a critical experiment. The assay is based on the release of N-hydroxysuccinimide upon base hydrolysis, which can be measured at 260 nm.[1]
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2)
-
Base solution (e.g., 0.1 N NaOH)
-
UV-Vis Spectrophotometer
Procedure:
-
Dissolve 1-2 mg of the NHS ester in 2 mL of the amine-free buffer.
-
Prepare a control tube with 2 mL of the amine-free buffer only.
-
Zero the spectrophotometer at 260 nm using the control tube.
-
Measure the absorbance of the NHS ester solution. This is the baseline absorbance.
-
Add a small volume of the base solution (e.g., 20 µL) to both the sample and control tubes to induce rapid hydrolysis.
-
Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed reagent.
-
Interpretation: A significant increase in absorbance at 260 nm after adding the base indicates that the NHS ester was active and has been hydrolyzed to release NHS. If there is no significant change in absorbance, the NHS ester is likely already hydrolyzed and inactive.
Visualizations
Caption: Competing reactions of this compound in an aqueous environment.
Caption: Troubleshooting workflow for low conjugation yield with this compound.
References
Technical Support Center: Boc-NH-PEG2-C2-NHS Ester
Welcome to the technical support center for Boc-NH-PEG2-C2-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this bifunctional linker in your experiments.
Troubleshooting Guides
Encountering issues during your conjugation experiments can be challenging. The table below outlines common problems, their potential causes, and recommended solutions to get your research back on track.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of NHS Ester: The NHS ester is moisture-sensitive and can hydrolyze, rendering it inactive. This is the most common side reaction.[] | - Use fresh, high-purity this compound. - Always equilibrate the reagent to room temperature before opening to prevent condensation.[2] - Prepare the NHS ester solution in an anhydrous solvent (e.g., DMSO, DMF) immediately before use.[2] - Minimize the reaction time in aqueous buffer. |
| Suboptimal Reaction pH: The reaction between the NHS ester and a primary amine is highly pH-dependent.[3] | - Ensure the reaction buffer pH is within the optimal range of 7.2-8.5.[] A pH that is too low results in protonated, unreactive amines, while a pH that is too high significantly accelerates hydrolysis.[3] - Perform small-scale pH optimization experiments to find the ideal condition for your specific molecule. | |
| Presence of Competing Amines: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester. | - Use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[2] - If your sample is in an incompatible buffer, perform a buffer exchange prior to the conjugation reaction. | |
| Low Concentration of Reactants: In dilute solutions, the competing hydrolysis reaction can dominate over the desired bimolecular conjugation reaction.[] | - If possible, increase the concentration of your protein or amine-containing molecule to favor the conjugation reaction. | |
| Precipitation of Conjugate | Solubility Issues: The resulting conjugate may have different solubility properties than the starting materials. The PEG2 linker enhances water solubility, but the overall conjugate's properties depend on all its components.[4][5] | - Consider using a more hydrophilic PEG linker if solubility is a persistent issue. - Adjust buffer conditions, such as ionic strength or the addition of a small percentage of an organic co-solvent. |
| Unexpected Side Products | Reaction with Non-Target Nucleophiles: While highly selective for primary amines, at very high pH, NHS esters can show some reactivity towards other nucleophiles like tyrosines, serines, or the thiol group of cysteine. | - Maintain the reaction pH within the recommended range of 7.2-8.5 to ensure high selectivity for primary amines.[] |
| Boc Group Instability (Unlikely): The Boc (tert-butoxycarbonyl) protecting group is generally stable to the mildly basic conditions of NHS ester reactions. It is primarily labile to acidic conditions.[6][7] | - This is not a common side reaction under standard NHS ester conjugation conditions. Avoid acidic conditions (pH < 5) during the conjugation and purification steps to maintain the integrity of the Boc group. |
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction when using this compound?
A1: The primary and most significant side reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[] In the presence of water, the NHS ester can be hydrolyzed back to its carboxylic acid form, rendering it unable to react with the target primary amine. The rate of this hydrolysis is highly dependent on the pH of the reaction buffer.[3]
Q2: How does pH affect the efficiency of the conjugation reaction?
A2: The pH of the reaction is a critical parameter that requires careful optimization. There are two competing factors:
-
Amine Reactivity: For the conjugation to occur, the target primary amine on your molecule must be in its deprotonated, nucleophilic state (-NH2). At a pH below 7, a significant portion of amines are protonated (-NH3+), making them unreactive.
-
NHS Ester Stability: The stability of the NHS ester decreases as the pH increases. The rate of hydrolysis is significantly faster at higher pH values.
Therefore, a pH range of 7.2 to 8.5 is generally recommended as the optimal compromise between amine reactivity and NHS ester stability.[]
Q3: Can the Boc protecting group be cleaved during the conjugation reaction?
A3: It is highly unlikely that the Boc protecting group will be cleaved during a standard NHS ester conjugation reaction. The Boc group is known for its stability in basic and nucleophilic conditions and is primarily removed under acidic conditions (e.g., using trifluoroacetic acid).[6][7] Since NHS ester conjugations are performed at a neutral to slightly basic pH (7.2-8.5), the Boc group should remain intact.
Q4: What is the role of the PEG2 spacer in this linker?
A4: The short polyethylene (B3416737) glycol (PEG) spacer in this compound serves several purposes in bioconjugation:
-
Increased Hydrophilicity: The PEG component enhances the water solubility of the linker and, subsequently, the resulting conjugate, which can be beneficial for hydrophobic molecules.[4]
-
Flexible Spacer: It provides a flexible spacer arm between the conjugated molecules, which can help to minimize steric hindrance and preserve the biological activity of the components.[5]
-
Biocompatibility: PEG is well-known for its biocompatibility and low immunogenicity.[5]
Q5: What are the best practices for storing and handling this compound?
A5: To ensure the reactivity of the this compound, it is crucial to handle and store it properly:
-
Storage: Store the reagent at -20°C or colder, and always keep it desiccated to protect it from moisture.[2]
-
Handling: Before opening the vial, allow it to equilibrate to room temperature to prevent moisture from condensing on the product.[2]
-
Solution Preparation: Dissolve the NHS ester in an anhydrous solvent like DMSO or DMF immediately before you plan to use it. Do not prepare aqueous stock solutions for storage, as the NHS ester will hydrolyze over time.[2]
Quantitative Data Summary
The stability of the NHS ester is a critical factor for successful conjugation. The table below summarizes the effect of pH on the half-life of a typical NHS ester, illustrating the importance of pH control.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Impact on Conjugation |
| 7.0 | 25 | Several hours | Slower reaction with amines, but greater linker stability. |
| 8.0 | 25 | ~30-60 minutes | Good balance of amine reactivity and linker stability.[3] |
| 8.5 | 25 | ~30 minutes | Favorable for rapid conjugation, but requires prompt use of the dissolved reagent.[3] |
| 9.0 | 25 | < 10 minutes | Very rapid conjugation, but the linker is highly unstable due to fast hydrolysis.[3] |
Note: Data is generalized for typical NHS esters and may vary slightly for the specific this compound.
Experimental Protocols
Protocol: General Procedure for Conjugating this compound to a Protein
This protocol provides a general guideline. Optimal conditions, such as the molar ratio of reactants, may need to be determined empirically for your specific application.
Materials:
-
This compound
-
Protein or other amine-containing molecule
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-8.5 (must be amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve your protein in the Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
If your protein is in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Perform the Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution while gently vortexing. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture is low (typically <10% v/v) to avoid denaturation of the protein.
-
-
Incubate the Reaction:
-
Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C. The optimal time may vary depending on the reactivity of your protein.
-
-
Quench the Reaction:
-
(Optional but recommended) Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove unreacted this compound, its hydrolysis byproducts, and any quenching agent by a suitable purification method, such as size-exclusion chromatography (desalting column), dialysis, or tangential flow filtration.
-
-
Characterize and Store the Conjugate:
-
Characterize the purified conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, HPLC).
-
Store the final conjugate under conditions that are optimal for the stability of your protein.
-
Visualizations
The following diagrams illustrate the key chemical pathways and workflows associated with the use of this compound.
Caption: Desired reaction vs. primary side reaction of the NHS ester.
Caption: A typical experimental workflow for bioconjugation.
Caption: A decision tree for troubleshooting low conjugation yield.
References
Technical Support Center: Purification of Boc-NH-PEG2-C2-NHS Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of Boc-NH-PEG2-C2-NHS ester conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is purification of this compound conjugates necessary?
Purification is a critical step to remove unreacted starting materials, byproducts, and excess reagents from the conjugation reaction mixture. A pure conjugate is essential for accurate downstream applications, ensuring the specificity of subsequent reactions, and for the reliability and reproducibility of experimental results.
Q2: What are the primary challenges when purifying this compound conjugates?
The main challenges in purifying these conjugates stem from the dual sensitivity of the molecule. The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis, especially at neutral to basic pH, while the tert-butyloxycarbonyl (Boc) protecting group is labile under strongly acidic conditions.[1][2][3] Therefore, the purification method must be carefully chosen to maintain the integrity of both functional groups.
Q3: What are the recommended purification methods for these conjugates?
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying this compound conjugates.[4] It allows for high-resolution separation of the desired product from impurities. Size-Exclusion Chromatography (SEC) can also be used, particularly for separating the conjugate from smaller molecules like unreacted NHS ester.
Q4: How can I prevent the hydrolysis of the NHS ester during purification?
To minimize hydrolysis of the NHS ester, it is crucial to maintain a slightly acidic pH (ideally below 7.5) throughout the purification process.[5] It is also recommended to work at lower temperatures (e.g., 4°C) and to process the samples promptly.[6]
Q5: How can I prevent the cleavage of the Boc protecting group during RP-HPLC purification?
The Boc group is sensitive to strong acids. While trifluoroacetic acid (TFA) is a common mobile phase additive in RP-HPLC, high concentrations can lead to the removal of the Boc group.[3][7] It is advisable to use a low concentration of TFA (e.g., 0.1%) and to neutralize the collected fractions immediately.[3] Alternatively, less acidic additives like acetic acid or ammonium (B1175870) acetate (B1210297) can be used to buffer the mobile phase and protect the Boc group.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Low yield of purified conjugate | Hydrolysis of the NHS ester: The NHS ester may have hydrolyzed before or during the purification process. | - Ensure all solvents and buffers are pre-chilled and maintain a low temperature (4°C) during purification.- Work quickly to minimize the time the conjugate is in aqueous solutions.- Maintain a slightly acidic pH (around 6.0-7.0) in your buffers.[5] |
| Cleavage of the Boc protecting group: The acidic conditions used during RP-HPLC may have removed the Boc group. | - Use a lower concentration of TFA (e.g., 0.1%) in the mobile phase.[3]- Consider using alternative, less acidic mobile phase additives such as formic acid, acetic acid, or ammonium acetate.[3]- Neutralize the collected HPLC fractions immediately with a suitable base (e.g., triethylamine). | |
| Presence of unreacted this compound in the final product | Ineffective purification: The chosen purification method or parameters are not adequately separating the unreacted starting material from the conjugate. | - Optimize the gradient conditions in your RP-HPLC method to improve resolution.- For SEC, ensure the column has the appropriate pore size to effectively separate the conjugate from the smaller unreacted linker. |
| Presence of hydrolyzed NHS ester (carboxylic acid form) in the final product | Hydrolysis during the reaction or purification: Exposure to moisture or non-optimal pH has led to the breakdown of the NHS ester. | - Ensure anhydrous conditions during the conjugation reaction.- During purification, strictly maintain a slightly acidic pH and low temperature. |
| Broad or tailing peaks in HPLC chromatogram | Secondary interactions with the stationary phase: The conjugate may be interacting with the silica (B1680970) backbone of the C18 column. | - Add a competitive agent like triethylamine (B128534) to the mobile phase to reduce peak tailing.- Use a column with end-capping to minimize silanol (B1196071) interactions. |
| No product detected after purification | Complete degradation of the conjugate: A combination of NHS ester hydrolysis and Boc group cleavage may have occurred. | - Re-evaluate the entire workflow, paying close attention to pH control at every step.- Analyze samples at intermediate stages to identify where the loss is occurring. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of this compound Conjugates
This protocol provides a general guideline. Optimization will be required for specific conjugates.
Materials:
-
Crude this compound conjugate
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA) or acetic acid
-
Triethylamine (for neutralization)
-
C18 reverse-phase HPLC column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA or 0.1% acetic acid in water.
-
Mobile Phase B: 0.1% TFA or 0.1% acetic acid in acetonitrile.
-
Degas both mobile phases thoroughly.
-
-
Sample Preparation:
-
Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., a small volume of the initial mobile phase composition).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Method:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the prepared sample.
-
Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30 minutes). The optimal gradient will need to be determined empirically.
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm and 254 nm).
-
-
Fraction Collection and Neutralization:
-
Collect fractions corresponding to the desired product peak.
-
If using TFA, immediately neutralize the collected fractions by adding a small amount of triethylamine.
-
-
Purity Analysis and Solvent Removal:
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Visualizations
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the incomplete deprotection of tert-butyloxycarbonyl (Boc) protecting groups from polyethylene (B3416737) glycol (PEG) linkers.
Troubleshooting Guides
This section addresses specific issues that may arise during the Boc deprotection of PEG linkers, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my Boc deprotection reaction incomplete?
A1: Incomplete Boc deprotection is a common issue that can stem from several factors. The primary causes include:
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved via acidolysis. If the acid used is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2][3][4] Trifluoroacetic acid (TFA) is a common reagent for this purpose.[1][3]
-
Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group.[1][2][3][5] While many deprotection reactions are carried out at room temperature, some substrates may require longer reaction times or gentle heating.[1][3][5]
-
Steric Hindrance: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1][3][4][5][6]
-
Solvent Issues: The choice of solvent is critical. It must ensure that both the PEG-linker conjugate and the acid are fully solvated to allow for an efficient reaction.[1][2][3][4] Dichloromethane (B109758) (DCM) is a commonly used solvent for TFA-mediated deprotection.[1][2][3][4][5][6]
Troubleshooting Steps:
-
Increase Acid Concentration: If you suspect incomplete deprotection, a straightforward approach is to increase the concentration of the acid. For example, you can increase the concentration of TFA in DCM from a typical 20% to 50%.[1][2][3][5][6][7]
-
Extend Reaction Time: Monitor the reaction's progress using analytical techniques like TLC, LC-MS, or NMR.[1][5][6] If the reaction is proceeding slowly, extending the reaction time may be necessary to drive it to completion.[1][5][6]
-
Consider a Stronger Acid System: For particularly stubborn cases, switching to a stronger acid system may be required. A common alternative is 4M HCl in 1,4-dioxane.[1][2][3][4][5][6]
-
Optimize Solvent: Ensure that your PEGylated compound is fully soluble in the chosen solvent. Poor solubility can significantly impede the reaction.[1][3]
Q2: I'm observing side products after deprotection. What could be the cause?
A2: The most common cause of side product formation during Boc deprotection is the generation of a reactive tert-butyl cation intermediate.[3][7] This cation can alkylate nucleophilic residues on your molecule, such as tryptophan, methionine, or cysteine, leading to undesired byproducts.[5][7]
Preventative Measures:
-
Use of Scavengers: To prevent alkylation by the tert-butyl cation, scavengers are added to the reaction mixture to trap this reactive intermediate.[5][7] Common scavengers include:
-
Triisopropylsilane (B1312306) (TIS): An effective general-purpose scavenger.[5]
-
Water: Can also act as a carbocation scavenger.[5]
-
Thioanisole: Particularly effective for protecting methionine residues.[5]
-
1,2-Ethanedithiol (EDT): A potent scavenger, especially for protecting sulfur-containing residues, though it has a strong odor.[5]
-
Q3: How can I monitor the progress of the deprotection reaction?
A3: Several analytical techniques can be used to monitor the progress of your Boc deprotection reaction:
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to qualitatively assess the reaction's progress. The deprotected amine product is typically more polar than the Boc-protected starting material and will, therefore, have a lower Rf value.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction. It allows you to monitor the disappearance of the starting material and the appearance of the desired product, as well as any side products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[1][3]
Q4: What is the best way to work up the reaction and isolate the deprotected product?
A4: The work-up procedure will depend on the properties of your deprotected PEG linker. Common methods include:
-
Evaporation of Acid: For volatile acids like TFA, the excess acid and solvent can be removed under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene (B28343) (repeated 3 times) is a common practice.[1][3][5] The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1]
-
Aqueous Workup: If your deprotected product is not water-soluble, you can perform an aqueous workup. This involves diluting the reaction mixture with an organic solvent and washing it with a basic aqueous solution, such as saturated sodium bicarbonate, to neutralize the acid.[1][5]
-
Precipitation: The deprotected PEG linker, often as an ammonium (B1175870) salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether to the reaction mixture.[1][5]
Data Presentation
Table 1: Common Acidic Conditions for Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp |
Data synthesized from multiple sources.[1][5][8]
Table 2: Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | General carbocation scavenger, protects Tryptophan. |
| Water | 2.5 - 5% | Acts as a carbocation scavenger. |
| Thioanisole | 5% | Scavenges carbocations and protects methionine residues. |
| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenges carbocations and protects cysteine residues. |
| Phenol | 5% | Carbocation scavenger. |
Data synthesized from multiple sources.[5][8]
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1][3][5][8]
-
Cooling: Cool the solution to 0°C using an ice bath.[1][3][5][8]
-
Addition of Reagents: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][3][5] If the substrate contains acid-sensitive residues, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][3][5]
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][3]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][5]
-
Work-up (Acid Removal):
-
Isolation/Neutralization:
-
Direct Use: The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step.[8]
-
Neutralization: To obtain the free amine, dissolve the crude TFA salt in a suitable organic solvent (e.g., DCM) and wash with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][3]
-
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Dissolution: Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.
-
Addition of Acid: Add a solution of 4M HCl in 1,4-dioxane.[5]
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[5][8]
-
Work-up: Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[5]
Mandatory Visualization
References
Technical Support Center: Boc-NH-PEG2-C2-NHS Ester Conjugates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common aggregation issues encountered when working with Boc-NH-PEG2-C2-NHS ester conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1] The PEG spacer enhances solubility and biocompatibility.[2][3] This linker is commonly used in bioconjugation, particularly for the development of Proteolysis-Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise and controlled linkage of molecules is crucial.[1][4] The Boc group serves as a protecting group for the amine, allowing for sequential conjugation steps.[5]
Q2: What are the primary causes of aggregation when using this compound conjugates?
Aggregation during conjugation with PEGylated NHS esters can be triggered by several factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition can compromise protein stability, leading to the exposure of hydrophobic regions and subsequent aggregation.[6]
-
High Concentrations: High concentrations of the protein or the PEG-NHS ester reagent increase the likelihood of intermolecular interactions, which can result in aggregation.[6]
-
Localized High Reagent Concentration: Adding the dissolved PEG reagent too quickly can create areas of high concentration, leading to rapid, uncontrolled reactions and precipitation.[7][8]
-
Change in Isoelectric Point (pI): PEGylation neutralizes positively charged surface lysines, which can lower the protein's pI. If the new pI is close to the pH of the reaction or purification buffer, the conjugate's solubility may decrease, causing aggregation.[6]
-
Reagent-Induced Precipitation: The organic solvent (e.g., DMSO or DMF) used to dissolve the PEG-NHS ester can cause protein denaturation and precipitation if the final solvent concentration is too high.[6][8]
-
Hydrolysis of the NHS Ester: The NHS ester group can react with water (hydrolysis), especially at higher pH values.[5] This competing reaction reduces conjugation efficiency and the hydrolyzed product, a carboxylic acid, can sometimes contribute to changes in solution properties that favor aggregation.[5]
Q3: What is the optimal pH for conjugation with this compound?
The optimal pH for NHS ester conjugation is typically between 7.2 and 8.5.[7][] At a slightly alkaline pH, the primary amines on the target molecule are deprotonated and more nucleophilic, favoring the reaction.[10][11] However, the rate of NHS ester hydrolysis also increases with higher pH.[5][12] Therefore, a common starting point is a phosphate, bicarbonate, or borate (B1201080) buffer at a pH of around 8.0-8.5.[7][13] It is crucial to ensure that the pH of the buffer is at least one unit away from the protein's isoelectric point (pI) to maintain its solubility.[7]
Q4: What solvents are recommended for dissolving this compound?
This compound is often insoluble in aqueous buffers and should be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[5][13][14] It is important to use anhydrous solvents to prevent premature hydrolysis of the NHS ester.[15] The final concentration of the organic solvent in the reaction mixture should be kept low (typically below 10%) to avoid protein denaturation.[6]
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Adding the PEG-NHS Ester
If you observe immediate precipitation or turbidity upon adding the dissolved this compound to your protein solution, consider the following causes and solutions:
| Potential Cause | Recommended Solution |
| Localized High Reagent Concentration | Add the PEG-NHS ester solution slowly and dropwise to the protein solution while gently stirring. This prevents localized high concentrations of the reagent.[7] |
| Solvent Shock | Minimize the volume of the organic solvent used to dissolve the PEG-NHS ester. Ensure the final concentration of the organic solvent in the reaction mixture is low (e.g., <10%).[6] |
| Protein Instability | Confirm that your protein is stable and soluble in the chosen conjugation buffer and at the reaction pH. Consider performing a buffer exchange prior to the reaction.[16][17] |
| Drastic pH Shift | Ensure the pH of the dissolved PEG-NHS ester solution is compatible with the protein solution before mixing. Adjust the pH of the protein solution to the desired conjugation pH before adding the reagent.[6] |
Issue 2: Gradual Aggregation During the Conjugation Reaction
If you observe a gradual increase in turbidity or the formation of visible aggregates during the incubation period, this could be due to several factors:
| Potential Cause | Recommended Solution |
| High Degree of Labeling (Over-PEGylation) | A high molar excess of the PEG-NHS ester can lead to excessive modification of the protein surface, altering its properties and promoting aggregation.[8] Perform a titration experiment with varying molar ratios of the PEG-NHS ester to the protein (e.g., 5:1, 10:1, 20:1) to find the optimal ratio.[7] |
| Suboptimal Reaction Conditions | The protein may be unstable at the chosen pH or temperature over the course of the reaction. Consider lowering the reaction temperature (e.g., incubate at 4°C overnight instead of room temperature for a shorter period) or screening for a more stabilizing buffer system.[6][8] |
| Change in Isoelectric Point (pI) | PEGylation can alter the pI of the protein. If the new pI is close to the reaction buffer pH, solubility will decrease. Determine the pI of the PEGylated protein and adjust the buffer pH accordingly for future experiments.[6] |
| Intermolecular Cross-linking | While this compound is monofunctional, impurities in the reagent could potentially lead to cross-linking. Ensure you are using a high-purity reagent.[7] |
Experimental Protocols
General Protocol for Conjugation
This protocol provides a starting point for conjugating this compound to a protein. Optimization may be required for your specific application.
-
Reagent Preparation:
-
Protein Solution: Prepare the protein in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS) at a pH between 7.2 and 8.5.[8] Ensure the protein concentration is appropriate to avoid concentration-dependent aggregation (a starting point of 1-5 mg/mL is common).[17] If the protein is in a buffer containing primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column or dialysis.[8][14]
-
This compound Solution: Immediately before use, allow the vial of the PEG-NHS ester to warm to room temperature to prevent condensation.[10][14] Dissolve the required amount in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).[5]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate to remove unreacted PEG reagent, hydrolyzed ester, and quenching buffer components. Common methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).[5][]
-
Visualizations
Troubleshooting Workflow for Aggregation
Caption: A logical workflow for troubleshooting aggregation issues.
General Experimental Workflow for Conjugation
Caption: A general workflow for this compound conjugation.
Factors Contributing to Aggregation
Caption: Key factors that can lead to aggregation during conjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Boc-NH-PEG2-C2-NH2 | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 3. biochempeg.com [biochempeg.com]
- 4. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Boc-NH-PEG2-C2-NHS Ester Reactions
Welcome to the technical support center for monitoring Boc-NH-PEG2-C2-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for tracking the progress of this critical reaction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the underlying chemistry of the this compound reaction with a primary amine?
The reaction is a nucleophilic acyl substitution. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.[1][] This type of conjugation is widely used for linking molecules due to the high reactivity and selectivity of NHS esters towards primary amines under mild conditions.[1][][3]
Q2: What are the optimal reaction conditions for this coupling?
The reaction is typically performed in a pH range of 7.2 to 8.5.[3][4][5] A lower pH can lead to the protonation of the primary amine, reducing its nucleophilicity and slowing down the reaction rate.[4] Conversely, a pH above 8.5 significantly increases the rate of hydrolysis of the NHS ester, a competing reaction that deactivates the reagent.[3][4] The reaction is usually carried out at room temperature for 0.5 to 4 hours or at 4°C overnight.[3]
Q3: Which buffers should I use for the reaction?
It is crucial to use amine-free buffers to avoid competition with your target amine. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[3][4] Buffers containing primary amines, such as Tris or glycine (B1666218), should be avoided during the reaction but can be used to quench the reaction upon completion.[3][6]
Q4: My this compound is not readily soluble in my aqueous buffer. What should I do?
For water-insoluble NHS esters, it is common practice to first dissolve the reagent in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[3][6] The final concentration of the organic solvent should ideally be kept below 10% of the total reaction volume to minimize potential negative effects on protein stability.[7]
Q5: What is the main side reaction I should be aware of?
The primary competing reaction is the hydrolysis of the NHS ester.[1][3] In the presence of water, the NHS ester can hydrolyze back to the corresponding carboxylic acid, rendering it inactive for coupling. The rate of hydrolysis is significantly influenced by pH, increasing as the pH rises.[3][7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | Inactive NHS Ester: The this compound may have hydrolyzed due to improper storage or handling.[8][9] | Perform a quality control check on the NHS ester by monitoring the release of NHS at 260 nm after base-induced hydrolysis.[7][8] Always allow the reagent to warm to room temperature before opening and store it in a desiccated environment.[8][9] |
| Suboptimal pH: The pH of the reaction buffer may be too low, leading to protonated and unreactive primary amines.[4] | Verify the pH of your reaction buffer and ensure it is within the optimal range of 7.2-8.5.[4][5] | |
| Presence of Competing Amines: Your buffer or sample may contain primary amines (e.g., Tris, glycine) that are competing with your target molecule.[3][6] | Use an amine-free buffer such as phosphate, HEPES, or borate.[3][4] If your sample contains primary amines, consider a buffer exchange step prior to the reaction. | |
| Multiple Products or Smearing on TLC/HPLC | Side Reactions: Besides hydrolysis, other side reactions might be occurring. | Optimize reaction conditions such as temperature and reaction time. Consider using a lower temperature to minimize side product formation. |
| Aggregation of Reactants or Products: PEGylated compounds can sometimes be prone to aggregation. | Ensure your protein or amine-containing molecule is soluble and stable in the chosen reaction buffer.[4] Consider adjusting the buffer composition or adding solubilizing agents if necessary. | |
| Difficulty in Monitoring by TLC | Streaking of PEGylated Compounds: The polar nature of the PEG chain can cause streaking on silica (B1680970) TLC plates.[10] | To improve spot resolution, try adding a small amount of a basic modifier like triethylamine (B128534) (1-2%) to your mobile phase to neutralize the silica.[10] Alternatively, explore different solvent systems.[10] |
Experimental Protocols
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a rapid and convenient method for qualitatively monitoring the progress of the reaction by observing the consumption of the starting materials and the appearance of the product.
-
Materials:
-
Silica gel TLC plates
-
Developing chamber
-
Mobile phase (e.g., 5-10% Methanol in Dichloromethane, may require optimization)[10]
-
Visualization agent (e.g., phosphomolybdic acid stain)
-
-
Procedure:
-
Prepare the mobile phase and equilibrate the developing chamber.
-
On a TLC plate, spot the this compound starting material, the amine-containing starting material, and a co-spot of both.
-
At various time points during the reaction, take a small aliquot of the reaction mixture and spot it on the TLC plate.
-
Develop the TLC plate in the equilibrated chamber.
-
After development, dry the plate and visualize the spots using an appropriate method.
-
The reaction is progressing if the spots corresponding to the starting materials diminish and a new spot corresponding to the product appears.
-
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC provides a more quantitative assessment of the reaction progress, allowing for the determination of the relative amounts of reactants and products.
-
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
-
Procedure:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
At designated time points, withdraw a small aliquot from the reaction mixture.
-
Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of a primary amine like glycine or by acidification).
-
Dilute the aliquot with a suitable solvent (e.g., a 1:1 mixture of water and acetonitrile).
-
Filter the diluted sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution method, for example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.
-
Monitor the chromatogram at a suitable wavelength (e.g., 214 nm for the amide bond or a wavelength where one of the components has a chromophore).
-
Calculate the percentage conversion by comparing the peak areas of the reactants and the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Product Confirmation
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry to confirm the identity of the reaction product.
-
Procedure:
-
Follow the sample preparation and HPLC procedure as described above.
-
The eluent from the HPLC column is directed into the mass spectrometer.
-
The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting compounds.
-
Confirm the formation of the desired product by identifying the peak with the expected molecular weight. LC-MS is particularly useful for analyzing PEGylated products.[11][12][13]
-
¹H NMR Spectroscopy for Structural Confirmation
For reactions involving the Boc protecting group, ¹H NMR spectroscopy is an excellent tool to monitor its removal.
-
Procedure:
-
Acquire a ¹H NMR spectrum of the starting this compound. The nine protons of the tert-butyl group of the Boc protector will show a characteristic singlet at approximately 1.4 ppm.[10]
-
If the reaction involves the deprotection of the Boc group, the disappearance of this singlet is a clear indication of a successful reaction.[10]
-
For the coupling reaction, monitor the disappearance of signals from the starting materials and the appearance of new, characteristic signals for the product.
-
Data Summary
| Parameter | Recommended Value/Range | Reference(s) |
| Reaction pH | 7.2 - 8.5 | [3][4][5] |
| Reaction Temperature | Room Temperature or 4°C | [3] |
| Reaction Time | 0.5 - 4 hours (RT) or overnight (4°C) | [3] |
| Buffer Systems | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | [3][4] |
| Solvent for Insoluble NHS Esters | DMSO, DMF | [3][6] |
Visual Guides
Caption: Experimental workflow for the this compound reaction.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. glenresearch.com [glenresearch.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. enovatia.com [enovatia.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ingenieria-analitica.com [ingenieria-analitica.com]
Technical Support Center: Scaling Up Boc-NH-PEG2-C2-NHS Ester Conjugation Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up Boc-NH-PEG2-C2-NHS ester conjugation reactions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for scaling up my this compound conjugation reaction?
A1: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[] For scaling up, maintaining a stable pH is critical. It is recommended to use a robust buffer system such as phosphate (B84403), carbonate-bicarbonate, HEPES, or borate.[2] When working with larger volumes, the hydrolysis of the NHS ester can lead to a drop in pH due to the release of N-hydroxysuccinimide. It is advisable to use a more concentrated buffer or to monitor and adjust the pH during the reaction.[3]
Q2: What are the recommended buffer conditions and which buffers should I avoid?
A2: Amine-free buffers with a pH between 7.2 and 8.5 are essential for optimal conjugation.[][4] Buffers containing primary amines, such as Tris, should be avoided as they will compete with the target molecule for reaction with the NHS ester.[2][4] If your protein is in a Tris-based buffer, it must be exchanged for a non-amine-containing buffer like PBS before starting the conjugation.[4]
Q3: How does temperature affect the scale-up of the conjugation reaction?
A3: NHS ester conjugation reactions can be performed at room temperature (for 30-60 minutes) or at 4°C (on ice for 2 hours).[4][5] While room temperature reactions are faster, the rate of hydrolysis of the NHS ester also increases.[2] For large-scale reactions where the addition of reagents and mixing may take longer, performing the reaction at 4°C can help to minimize the competing hydrolysis side reaction.[2]
Q4: How do I choose the right solvent for dissolving the this compound at a large scale?
A4: this compound is typically dissolved in a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[4] When scaling up, ensure that the final concentration of the organic solvent in the reaction mixture does not exceed 10%, as higher concentrations may affect protein stability and reaction efficiency.[4][5] It is crucial to use anhydrous (dry) solvent, as the NHS ester is highly sensitive to moisture and can hydrolyze.[4][6]
Q5: What are the best methods for purifying my scaled-up PEGylated product?
A5: For large-scale purification of PEGylated proteins, size exclusion chromatography (SEC) and ultrafiltration are effective methods for separating the conjugate from unreacted protein and excess PEG reagent.[7][][9] Ion-exchange chromatography (IEX) can also be used, as the PEG chains can shield the protein's surface charges, allowing for separation based on the degree of PEGylation.[7][]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Yield | Suboptimal pH: The pH of the reaction mixture may be too low, leading to protonation of the primary amines, or too high, increasing the rate of NHS ester hydrolysis.[3] | Ensure the reaction pH is maintained between 7.2 and 8.5 using a suitable buffer like phosphate, borate, or carbonate. For large-scale reactions, consider using a higher concentration buffer or monitoring and adjusting the pH throughout the reaction. |
| Hydrolysis of NHS Ester: The this compound is moisture-sensitive and can hydrolyze before reacting with the target amine.[4][10] | Use anhydrous DMSO or DMF to dissolve the NHS ester immediately before use.[4] Avoid preparing stock solutions for long-term storage.[4] Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[4] | |
| Presence of Competing Nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles will compete with the target molecule.[2][10] | Perform buffer exchange into an amine-free buffer such as PBS before the reaction.[4] | |
| Steric Hindrance: The target amine on the molecule may be in a sterically hindered location, slowing down the reaction rate.[10] | Increase the reaction time or consider a slight increase in temperature (if the protein is stable).[11] Using a larger excess of the PEG reagent may also improve the yield. | |
| Product Aggregation | High Protein Concentration: At high concentrations, the PEGylation reaction can sometimes lead to protein aggregation. | Optimize the protein concentration. It may be necessary to work at a slightly lower concentration and a larger reaction volume when scaling up. |
| Solvent Effects: The addition of a large volume of organic solvent (DMSO or DMF) can destabilize the protein. | Keep the final concentration of the organic solvent below 10% of the total reaction volume.[4][5] Add the dissolved PEG reagent to the protein solution slowly with gentle mixing. | |
| Difficulty in Purification | Incomplete Separation: Unreacted protein, PEG reagent, and different species of PEGylated protein (e.g., mono-, di-, multi-PEGylated) may be difficult to separate.[12] | Utilize a combination of purification techniques. For example, use ion-exchange chromatography to separate based on the degree of PEGylation, followed by size-exclusion chromatography to remove unreacted PEG and protein.[] |
| PEG Interference in Assays: Free PEG in the final product can interfere with downstream quantification and activity assays.[12] | Ensure thorough purification to remove all unreacted PEG. Dialysis or ultrafiltration are effective for removing smaller PEG reagents.[7][12] |
Experimental Protocols
General Protocol for Scaling Up this compound Conjugation
-
Preparation of Protein Solution:
-
Preparation of this compound Solution:
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester solution to achieve the desired molar excess (a 20-fold molar excess is a common starting point).[4]
-
Slowly add the dissolved this compound to the protein solution while gently stirring. Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[4][5]
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[4][5]
-
-
Quenching the Reaction (Optional):
-
Purification of the Conjugate:
Boc Deprotection Protocol
The Boc (tert-butyloxycarbonyl) protecting group on the PEG linker can be removed under mild acidic conditions to reveal a primary amine.[][14]
-
Dissolve the Boc-protected PEG conjugate in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50%).[11]
-
Stir the reaction at room temperature and monitor the progress by TLC or ¹H NMR, looking for the disappearance of the Boc group's signal (around 1.4-1.5 ppm).[11]
-
Once the reaction is complete, remove the acid and solvent under reduced pressure.
Visualizations
References
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 7. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. creativepegworks.com [creativepegworks.com]
- 14. biochempeg.com [biochempeg.com]
Boc-NH-PEG2-C2-NHS ester stability in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and use of Boc-NH-PEG2-C2-NHS ester in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to help ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker containing a Boc-protected amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1][] The NHS ester reacts with primary amines on biomolecules, such as the lysine (B10760008) residues on proteins, to form stable amide bonds.[][3][4] The Boc protecting group can be removed under mild acidic conditions to reveal a primary amine for subsequent conjugation steps.[5] This linker is often used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins.[1][6][7]
Q2: What is NHS ester hydrolysis and why is it a major concern?
NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, cleaving the ester bond and rendering the reagent inactive for conjugation to its target amine.[3][8] This is a significant concern because it is a primary competing reaction to the desired amine conjugation, leading to reduced yields and inefficient labeling of biomolecules.[3][8][9]
Q3: What are the key factors that affect the stability of this compound in aqueous solutions?
The stability of NHS esters in aqueous solutions is influenced by several factors:
-
pH: This is the most critical factor. The rate of hydrolysis significantly increases with a rise in pH.[3][8] While a slightly alkaline pH is necessary for the amine on the target molecule to be deprotonated and reactive, a higher pH will accelerate the hydrolysis of the NHS ester.[3][8]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[8]
-
Time: The longer the NHS ester is in an aqueous solution, the more it will hydrolyze.[8] Therefore, it is recommended to use the NHS ester solution immediately after preparation.[3]
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine (B1666218), should be avoided as they will compete with the target molecule for reaction with the NHS ester.[8][10]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Hydrolyzed this compound | The reagent may have been compromised by moisture. Ensure proper storage at -20°C in a desiccated environment.[3][11] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[3][11] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[3][11] You can test the activity of the NHS ester using the protocol provided below. |
| Incorrect buffer pH | A pH that is too low will result in protonated, unreactive amines on your target molecule, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[11] Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[8][11] |
| Presence of primary amines in the buffer | Buffers like Tris or glycine will compete with the target molecule for conjugation.[10] If your protein or molecule of interest is in an incompatible buffer, perform a buffer exchange using methods like dialysis or gel filtration before starting the conjugation.[10] |
| Steric Hindrance | Bulky molecules or steric hindrance around the amine group on your target molecule can slow down the reaction rate, allowing more time for the competing hydrolysis of the NHS ester to occur.[9] Consider using a linker with a longer spacer arm if steric hindrance is suspected. |
Problem 2: Protein Precipitation During or After Conjugation
| Potential Cause | Recommended Solution |
| High concentration of organic solvent | Many NHS esters are first dissolved in an organic solvent like DMSO or DMF.[11] Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[11] |
| Change in protein solubility after modification | The addition of the PEG linker can sometimes alter the solubility of the target protein. If precipitation occurs, you may need to optimize the buffer conditions, such as pH or the addition of solubility-enhancing agents. |
Quantitative Data: NHS Ester Stability
The stability of NHS esters is highly dependent on pH. The half-life (t½) is the time it takes for 50% of the NHS ester to hydrolyze.
| pH | Temperature | Half-life (t½) | Stability and Reactivity Considerations |
| 7.0 | 4°C | 4-5 hours | Relatively stable, allowing for sufficient reaction time with moderate amine reactivity.[12][13] |
| 8.0 | 4°C | ~1 hour | A good compromise for many reactions, balancing amine reactivity and ester stability. |
| 8.6 | 4°C | 10 minutes | The rate of hydrolysis is significantly increased.[13] Reactions should be performed quickly. |
Note: The exact half-life can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein
-
Reagent Preparation:
-
Equilibrate the this compound vial to room temperature before opening.[3]
-
Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[3][8] Do not store aqueous solutions of the NHS ester.[8]
-
Ensure your protein is in an amine-free buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.[3] If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.[10]
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[11] The optimal molar ratio should be determined empirically for each specific application.
-
Ensure the final volume of the organic solvent (DMSO or DMF) does not exceed 10% of the total reaction volume to avoid protein precipitation.[11]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching the Reaction:
-
To stop the reaction, add a quenching solution containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[11] This will consume any unreacted NHS ester.
-
-
Purification:
-
Remove excess, unreacted reagents and byproducts by size-exclusion chromatography (desalting column) or dialysis.
-
Protocol 2: Testing the Reactivity of this compound
The hydrolysis of an NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light at 260-280 nm.[14] By intentionally hydrolyzing the NHS ester with a base and measuring the increase in absorbance, you can assess its reactivity.[14]
-
Materials:
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.0-8.0)
-
0.5-1.0 N NaOH
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Weigh 1-2 mg of the NHS ester and dissolve it in 2 mL of the amine-free buffer.[14]
-
Prepare a control tube with 2 mL of the buffer only.[14]
-
Measure the initial absorbance of the NHS ester solution at 260 nm. If the absorbance is greater than 1.0, dilute the solution with more buffer until the absorbance is below 1.0 and record this value.[14]
-
To 1 mL of the NHS ester solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.[14]
-
Promptly measure the absorbance of the base-hydrolyzed solution at 260 nm (within 1 minute).[14]
-
-
Interpretation:
Visualizations
Caption: Hydrolysis of this compound in aqueous solution.
Caption: Experimental workflow for NHS ester conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. biochempeg.com [biochempeg.com]
- 6. Boc-NH-PEG2-C2-NH2 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Guide to Boc-NH-PEG2-C2-NHS Ester Conjugates for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chemical linker is paramount in the development of effective bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also critically influences the stability, solubility, and overall performance of the final conjugate. This guide provides an objective comparison of the widely used Boc-NH-PEG2-C2-NHS ester with its alternatives, supported by experimental data and detailed protocols to inform rational drug design and development.
Introduction to this compound
This compound is a heterobifunctional linker featuring a Boc-protected amine, a discrete two-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates covalent conjugation to primary amines on biomolecules, such as the lysine (B10760008) residues of proteins, forming a stable amide bond. The short PEG spacer enhances hydrophilicity, which can mitigate aggregation and improve the pharmacokinetic profile of the resulting conjugate. The Boc-protecting group allows for selective deprotection and subsequent orthogonal chemistries.
Comparison with Alternative Linkers
The performance of this compound can be benchmarked against other commonly used linkers, which can be categorized by variations in PEG chain length, the absence of a PEG spacer, or different reactive functionalities.
Impact of PEG Chain Length
The length of the PEG spacer can significantly impact the properties of the bioconjugate. While longer PEG chains can further enhance solubility and provide a greater hydrodynamic radius, they may also lead to reduced cell permeability or altered binding affinity of the targeting moiety.
Non-PEGylated Linkers
Traditional non-PEGylated linkers, such as those based on simple alkyl chains, offer a more rigid connection. While synthetically straightforward, their hydrophobicity can negatively impact the solubility and aggregation propensity of the conjugate, particularly with hydrophobic payloads.
Quantitative Data Comparison
The following tables summarize key performance indicators for this compound and its alternatives based on published data and established chemical principles.
Table 1: Physicochemical and Reactivity Properties of Amine-Reactive Linkers
| Linker Type | Molecular Weight ( g/mol ) | Spacer Length (Å) | Hydrolysis Half-life (pH 8.5) | Optimal Reaction pH |
| This compound | 374.39 | ~10.7 | Minutes to hours | 7.2 - 8.5 |
| Boc-NH-PEG4-C2-NHS ester | 462.49 | ~17.9 | Minutes to hours | 7.2 - 8.5 |
| SMCC (non-PEG) | 334.26 | ~8.3 | Hours | 6.5 - 7.5 (Maleimide) |
| DSS (non-PEG) | 280.22 | ~11.4 | Hours | 7.0 - 8.0 |
Table 2: Performance Characteristics of Resulting Bioconjugates
| Linker Type | Relative Solubility | In Vivo Stability | Potential for Aggregation | Cell Permeability |
| This compound | High | High (Amide bond) | Low | Moderate |
| Boc-NH-PEG4-C2-NHS ester | Very High | High (Amide bond) | Very Low | Potentially Reduced |
| SMCC (non-PEG) | Moderate | Moderate (Thioether bond) | Moderate to High | High |
| DSS (non-PEG) | Low | High (Amide bond) | High | High |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation and comparison of different linkers.
Protocol 1: Comparative Analysis of Protein Conjugation Efficiency
Objective: To determine and compare the conjugation efficiency of this compound and an alternative linker (e.g., Boc-NH-PEG4-C2-NHS ester) to a model protein (e.g., Lysozyme).
Materials:
-
Model protein (e.g., Lysozyme from chicken egg white)
-
This compound
-
Alternative linker (e.g., Boc-NH-PEG4-C2-NHS ester)
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Protein Preparation: Prepare a 10 mg/mL solution of the model protein in the conjugation buffer.
-
Linker Preparation: Immediately before use, prepare 10 mM stock solutions of this compound and the alternative linker in anhydrous DMSO.
-
Conjugation Reaction:
-
In separate reaction tubes, add a 20-fold molar excess of each linker stock solution to the protein solution.
-
Incubate the reactions for 1 hour at room temperature with gentle mixing.
-
-
Reaction Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Analysis by RP-HPLC:
-
Analyze the reaction mixtures by RP-HPLC using a C4 column.
-
Use a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.
-
Monitor the elution profile at 280 nm.
-
Calculate the conjugation efficiency by comparing the peak areas of the conjugated and unconjugated protein.
-
-
Analysis by MALDI-TOF MS:
-
Desalt the samples using a C4 ZipTip.
-
Analyze the samples by MALDI-TOF MS to confirm the identity and determine the distribution of PEGylated species.
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the amide bond formed by this compound in human plasma.
Materials:
-
PEGylated peptide (prepared using this compound)
-
Human plasma
-
Acetonitrile
-
Trifluoroacetic acid (TFA)
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the PEGylated peptide in human plasma at a final concentration of 10 µM at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, and 48 hours).
-
Protein Precipitation: At each time point, precipitate the plasma proteins by adding three volumes of cold acetonitrile with 0.1% TFA.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of intact PEGylated peptide remaining.
-
Data Analysis: Calculate the half-life of the conjugate in plasma.
Visualizing Workflows and Pathways
NHS Ester Conjugation Chemistry
The following diagram illustrates the reaction between an NHS ester and a primary amine on a protein, resulting in a stable amide bond.
Experimental Workflow for Linker Comparison
This workflow outlines the key steps for a comparative analysis of different linkers.
PROTAC Mechanism of Action
This compound is frequently used as a building block for PROTACs. The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation.
Conclusion
The selection of an appropriate linker is a critical decision in the design and development of bioconjugates. This compound offers a balance of hydrophilicity, defined spacer length, and versatile reactivity, making it a valuable tool for many applications. However, a thorough evaluation of its performance against alternatives with varying PEG lengths and non-PEG spacers is essential to optimize the therapeutic potential of the final conjugate. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the rational design of next-generation biotherapeutics.
A Researcher's Guide to Mass Spectrometry Analysis of Boc-NH-PEG2-C2-NHS Ester Modified Proteins
For researchers, scientists, and drug development professionals, the precise characterization of modified proteins is paramount. The covalent attachment of moieties like polyethylene (B3416737) glycol (PEG) can significantly enhance the therapeutic properties of proteins. Boc-NH-PEG2-C2-NHS ester is a commonly used reagent for this purpose, enabling the introduction of a short PEG chain with a protected amine functionality. This guide provides a comprehensive comparison of mass spectrometry-based analysis of proteins modified with this reagent against other common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Protein Modification Chemistries
The choice of conjugation chemistry is a critical determinant of the final product's homogeneity, stability, and functionality. N-hydroxysuccinimide (NHS) esters, such as this compound, primarily target primary amines on lysine (B10760008) residues and the protein's N-terminus. While this method is widely used due to the abundance of target sites, it can lead to a heterogeneous mixture of products. The following table compares key performance metrics of amine-reactive chemistry with alternative strategies.
| Linker Chemistry | Target Functional Group | Typical Conjugation Efficiency (%) | Key Advantages | Key Disadvantages |
| Amine-Reactive (e.g., NHS Ester) | Primary Amines (-NH₂) | 40-60% | Abundant targets on proteins. | Lack of site-specificity, potential for product heterogeneity.[1] |
| Thiol-Reactive (e.g., Maleimide) | Thiols (-SH) | 70-90% | High site-specificity with engineered cysteines. | The resulting thioether bond can be unstable in vivo.[1] |
| Click Chemistry (e.g., SPAAC) | Azide/Alkyne | >90% | High efficiency and bioorthogonality, forms a very stable triazole linkage.[1] | Requires the introduction of non-native functional groups into the protein. |
Experimental Protocols
Detailed and reproducible protocols are essential for successful protein modification and subsequent analysis. Below are step-by-step methodologies for protein modification using an NHS ester and the subsequent mass spectrometry analysis.
Protocol 1: Protein Modification with this compound
This protocol outlines the general procedure for labeling a protein with an amine-reactive NHS ester.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0)[1]
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[1][2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)[3]
-
Desalting column or dialysis cassette for purification[1]
Procedure:
-
Reagent Preparation: Equilibrate the this compound to room temperature before opening. Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1][2]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester solution to the protein solution.[1] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[3]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.[3]
-
Purification: Remove excess, unreacted reagents and byproducts by size-exclusion chromatography or dialysis.[4]
Protocol 2: Mass Spectrometry Analysis of Modified Proteins
This protocol describes a general workflow for identifying the sites of modification using a "bottom-up" proteomics approach.
Materials:
-
Modified and purified protein solution
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein by adding DTT and incubating. Subsequently, alkylate the free thiols by adding IAA and incubating in the dark.
-
Enzymatic Digestion: Dilute the protein solution with an appropriate buffer and add trypsin. Incubate overnight at 37°C to digest the protein into smaller peptides.
-
Sample Cleanup: Acidify the peptide mixture with formic acid and desalt using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Inject the peptide mixture onto a nano-LC system coupled to a high-resolution tandem mass spectrometer. Peptides are separated by reverse-phase chromatography and fragmented in the mass spectrometer.[3]
-
Data Analysis: Use appropriate proteomics software to search the acquired MS/MS spectra against the protein sequence database. Include the mass of the Boc-NH-PEG2-C2 modification as a variable modification on potential target residues (primarily lysine, but also serine, threonine, and tyrosine should be considered as potential, albeit less frequent, modification sites).[3][5][6]
Visualizing the Workflow and Chemistry
Diagrams can clarify complex experimental processes and chemical reactions. The following visualizations were created using the DOT language.
References
A Comparative Guide to HPLC Purification of Boc-NH-PEG2-C2-NHS Ester Conjugates
For researchers, scientists, and drug development professionals engaged in the synthesis of complex biomolecules and targeted therapies like PROTACs, the purification of intermediates is a critical step to ensure the efficacy and safety of the final product. The Boc-NH-PEG2-C2-NHS ester is a common bifunctional linker used in these applications. Following its conjugation to a primary amine-containing molecule (e.g., a peptide, small molecule, or protein), a robust and efficient purification strategy is paramount. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purification of these conjugates, supported by experimental data and detailed protocols.
Overview of the Purification Challenge
The purification of this compound conjugates involves separating the desired product from a mixture of unreacted starting materials (the amine-containing molecule and the PEG linker), the hydrolyzed NHS ester, and other reaction byproducts. The physicochemical properties of the PEG linker, particularly its hydrophilicity and the Boc protecting group, influence the chromatographic behavior of the conjugate. Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for this purpose.
Comparison of HPLC Purification Strategies
The choice of HPLC parameters significantly impacts the purity, yield, and throughput of the purification process. Below is a comparison of key variables.
Stationary Phase Selection: C18 vs. C8/C4 Columns
The hydrophobicity of the stationary phase is a critical factor in retaining and separating the conjugate from impurities. C18 (octadecylsilane) columns are the most hydrophobic and are widely used for the purification of a broad range of molecules.[1][2] C8 (octylsilane) and C4 (butylsilane) columns are less hydrophobic and can offer advantages for certain applications.[1][2]
| Stationary Phase | Principle of Separation & Key Characteristics | Ideal For |
| C18 | Strong hydrophobic interactions due to the long C18 alkyl chains.[2] It provides high retention for non-polar and moderately polar compounds. The dense packing increases the surface area, leading to greater separation ability for complex mixtures.[2] | General purpose purification of small molecules and peptides. It is often the first choice for method development due to its high retentivity.[2][3] |
| C8 | Moderate hydrophobic interactions. The shorter alkyl chains result in less retention and faster elution of non-polar compounds compared to C18.[2][4] | Purification of moderately polar to non-polar compounds where C18 provides excessive retention. It can lead to shorter run times.[1] |
| C4 | Weak hydrophobic interactions. It is the least retentive of the three and is often used for the purification of large, hydrophobic proteins where C18 or C8 would lead to irreversible binding or poor recovery.[3] | While less common for small molecule conjugates, it can be useful if the conjugate is highly hydrophobic. |
Experimental Data Summary:
| Parameter | C18 Column | C8 Column |
| Retention of Conjugate | Higher | Lower |
| Resolution from Unreacted Amine | Generally Higher | May be lower if the amine is significantly more polar |
| Resolution from Hydrolyzed Linker | Good | Good, but may require gradient optimization |
| Typical Purity Achieved | >95% | >95% (with optimized method) |
| Typical Recovery | 80-95% | 85-98% |
Mobile Phase Optimization
The mobile phase composition, particularly the organic solvent, aqueous component, and additives, plays a crucial role in the separation.
| Mobile Phase Component | Effect on Separation | Typical Conditions |
| Organic Solvent | Acetonitrile (B52724) is the most common organic solvent for RP-HPLC due to its low viscosity and UV transparency. Methanol can also be used and may offer different selectivity. | Gradient elution from a low to a high percentage of acetonitrile. |
| Aqueous Component | Ultrapure water is used as the weak solvent in the mobile phase. | Water with an acidic additive. |
| Acidic Additive (TFA) | Trifluoroacetic acid (TFA) is a common additive used at low concentrations (0.05-0.1%). It acts as an ion-pairing agent, improving the peak shape of peptides and other basic compounds by suppressing silanol (B1196071) interactions on the stationary phase.[5][6] The concentration of TFA can significantly affect the retention time and selectivity.[6][7] | 0.1% TFA in both the aqueous and organic mobile phases is a standard starting point.[8] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine
This protocol provides a general procedure for the conjugation reaction.
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide or small molecule)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[9]
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5, for aqueous reactions)[10]
Procedure:
-
Dissolve the amine-containing molecule in anhydrous DMF or DMSO. If the reaction is to be performed in an aqueous buffer, dissolve the amine in the reaction buffer.[9]
-
Add 1.1 to 1.5 molar equivalents of this compound, dissolved in a minimal amount of anhydrous DMF or DMSO, to the solution of the amine-containing molecule.[11]
-
If performing the reaction in an organic solvent, add 2-3 molar equivalents of DIPEA to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[11][12]
-
Monitor the reaction progress by analytical HPLC or LC-MS to confirm the formation of the desired conjugate.[9]
-
Upon completion, the crude reaction mixture can be directly purified by preparative HPLC.
Protocol 2: Preparative RP-HPLC Purification
This protocol outlines a general method for purifying the crude conjugate mixture.
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump and a UV detector.
-
Preparative C18 column (e.g., 10 µm particle size, 21.2 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Collection tubes.
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal volume of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile or DMSO).[8] Filter the sample through a 0.45 µm syringe filter before injection.[8]
-
Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 5-10 column volumes.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the conjugate using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.
-
Fraction Collection: Monitor the elution profile at an appropriate wavelength (e.g., 214 nm for peptides or a wavelength where the conjugated molecule absorbs). Collect fractions corresponding to the peak of the desired conjugate.
-
Analysis of Fractions: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Product Isolation: Combine the pure fractions and remove the organic solvent using a rotary evaporator. Lyophilize the remaining aqueous solution to obtain the purified conjugate as a solid.[8]
Protocol 3: Analytical RP-HPLC for Purity Assessment
This protocol is for assessing the purity of the collected fractions and the final product.
Instrumentation and Materials:
-
Analytical HPLC system with a gradient pump and a UV detector.
-
Analytical C18 column (e.g., 5 µm particle size, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Column Equilibration: Equilibrate the analytical C18 column with the initial mobile phase conditions.
-
Injection and Elution: Inject a small volume (e.g., 10 µL) of the sample. Use a faster gradient than the preparative method (e.g., 5% to 95% B over 15-20 minutes).
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the conjugate.
Mandatory Visualizations
Caption: Workflow for the conjugation and HPLC purification of this compound conjugates.
Caption: Key considerations for HPLC method development for conjugate purification.
References
- 1. C8 vs C18 Column: Which Should You Choose? | Separation Science [sepscience.com]
- 2. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Differences and Applications of C18 vs. C8 HPLC Columns - Hawach [hawachhplccolumn.com]
- 5. Recovery of Proteins Affected by Mobile Phase Trifluoroacetic Acid Concentration in Reversed-Phase Chromatography [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. broadpharm.com [broadpharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Bioconjugation Linkers: Boc-NH-PEG2-C2-NHS Ester vs. SMCC
In the landscape of advanced bioconjugation, the choice of a chemical linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of complex biologics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides an objective, data-driven comparison of two pivotal linkers: the PEGylated, amine-reactive Boc-NH-PEG2-C2-NHS ester and the classic heterobifunctional linker, SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate). This analysis is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in their bioconjugation strategies.
Introduction to the Linkers
This compound is a heterobifunctional linker characterized by a Boc-protected amine, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester.[1] The NHS ester facilitates covalent linkage to primary amines on a target molecule. The Boc-protected amine provides an orthogonal handle for subsequent conjugation steps after deprotection.[2] This linker is frequently utilized in the synthesis of PROTACs, where the PEG element enhances solubility and optimizes the spatial orientation between the two targeted proteins.[3][4]
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a non-cleavable heterobifunctional crosslinker widely used in the construction of ADCs.[5][6] It features an NHS ester for reaction with primary amines (e.g., lysine (B10760008) residues on an antibody) and a maleimide (B117702) group that specifically reacts with sulfhydryl (thiol) groups (e.g., on a cytotoxic payload or a cysteine residue).[7] The cyclohexane (B81311) bridge in its structure imparts stability to the maleimide group, reducing its susceptibility to hydrolysis.[8]
Chemical Properties and Mechanism of Action
The fundamental difference in the reactivity of these two linkers dictates their application. This compound is designed for a two-step amine-reactive conjugation, while SMCC enables the linking of an amine-containing molecule to a thiol-containing molecule.
The NHS ester on both linkers reacts with primary amines, predominantly found on lysine residues and the N-terminus of proteins, to form a stable amide bond. This reaction is most efficient at a pH range of 7.0-9.0.[9] A competing reaction is the hydrolysis of the NHS ester, which increases with pH.[9]
The maleimide group of SMCC specifically reacts with thiol groups to form a stable thioether bond, ideally at a pH of 6.5-7.5.[7] Above pH 7.5, the maleimide group can also react with amines and is more prone to hydrolysis.[10]
The Boc-protected amine on the PEGylated linker is stable under standard conjugation conditions and can be deprotected using acidic conditions (e.g., trifluoroacetic acid) to reveal a primary amine for a subsequent conjugation step.[11]
Performance Comparison
Direct head-to-head quantitative comparisons of these two specific linkers in a single study are limited. However, a comparative analysis can be constructed based on the known performance of their respective chemical functionalities and structural features.
Data Presentation: Quantitative Performance Parameters
| Feature | This compound | SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Key Considerations |
| Target Functional Groups | Primary Amines (-NH₂) | Primary Amines (-NH₂) & Thiols (-SH) | SMCC's dual reactivity allows for the specific linkage of two different types of molecules. |
| Bond Formed | Stable Amide Bond | Stable Amide and Thioether Bonds | The amide bond is highly stable. The thioether bond from the maleimide reaction can be susceptible to retro-Michael addition in some in vivo contexts, though it is generally considered stable.[10] |
| Optimal Reaction pH | NHS Ester Reaction: 7.0 - 9.0 | NHS Ester Reaction: 7.0 - 9.0; Maleimide Reaction: 6.5 - 7.5 | Careful pH control is crucial for both linkers to maximize efficiency and minimize side reactions like hydrolysis.[7][9] |
| Reagent Stability in Aqueous Solution | NHS ester is prone to hydrolysis, with a half-life of hours at pH 7 and minutes at pH 8.6.[10] | NHS ester has similar hydrolysis rates. The maleimide group is more stable but will hydrolyze at pH > 7.5.[9][10] | Reagents should be dissolved immediately before use.[12] |
| Conjugate Stability | Excellent (stable amide bond) | High (stable amide and thioether bonds) | The stability of the SMCC-linked conjugate can be influenced by the stability of the thioether bond.[13] |
| Hydrophilicity | High (due to PEG spacer) | Low (hydrophobic cyclohexane ring) | The PEG spacer can improve the solubility of the final conjugate and reduce aggregation, which is particularly beneficial for hydrophobic payloads.[14] |
| Primary Application | PROTAC Synthesis | Antibody-Drug Conjugate (ADC) Synthesis | The structural and chemical properties of each linker are tailored to their primary applications.[15][16] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are representative protocols for both linkers.
Protocol 1: Two-Step Conjugation using this compound
This protocol describes the conjugation of the this compound to a primary amine on a protein, followed by deprotection of the Boc group to reveal a new primary amine for subsequent reactions.
Materials:
-
Protein with primary amines (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Deprotection solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Conjugation of Linker to Protein
-
Prepare the protein solution at a concentration of 2-10 mg/mL in an amine-free buffer.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
(Optional) Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes to hydrolyze any unreacted NHS esters.
-
Purify the Boc-protected protein-linker conjugate by size-exclusion chromatography or dialysis to remove excess linker and byproducts.
Step 2: Boc Deprotection
-
Lyophilize the purified conjugate to remove the aqueous buffer.
-
Dissolve the dried conjugate in a suitable deprotection solution (e.g., 50% TFA in DCM).
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the deprotection solution under reduced pressure.
-
The deprotected protein-linker conjugate with a terminal primary amine is now ready for subsequent conjugation reactions.
Protocol 2: SMCC-Mediated Antibody-Drug Conjugation
This protocol outlines the two-step process for conjugating a thiol-containing drug to an antibody using the SMCC linker.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
SMCC linker
-
Thiol-containing drug
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
Step 1: Activation of Antibody with SMCC
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.
-
Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, unreacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
Step 2: Conjugation of Thiol-Containing Drug
-
Immediately add the maleimide-activated antibody to the thiol-containing drug. The molar ratio of drug to antibody will depend on the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the final antibody-drug conjugate (ADC) using size-exclusion chromatography or other suitable methods to remove unreacted drug and any aggregates.
-
Characterize the ADC to determine the DAR, purity, and aggregation.
Mandatory Visualizations
Chemical Reaction Mechanisms and Experimental Workflows
Caption: Reaction mechanism for this compound conjugation.
Caption: Two-step reaction workflow for SMCC-mediated ADC synthesis.
Conclusion
The choice between this compound and SMCC is fundamentally driven by the intended application and the functional groups available on the molecules to be conjugated.
This compound is an ideal choice for:
-
PROTAC synthesis: where the PEG linker can improve solubility and facilitate the formation of the ternary complex.[16][17]
-
Multi-step conjugations: where the protected amine allows for sequential and controlled addition of different molecules.
-
Improving hydrophilicity: when conjugating hydrophobic molecules to enhance their solubility and reduce aggregation.[14]
SMCC remains the linker of choice for:
-
Antibody-drug conjugates: where a stable, non-cleavable linkage between an antibody (via lysines) and a thiol-containing payload is required.[8][15]
-
Protein-protein crosslinking: when specifically linking an amine on one protein to a cysteine on another.
-
Applications requiring a more rigid spacer: The cyclohexane ring provides a more defined spatial orientation compared to the flexible PEG chain.
Ultimately, the optimal linker selection requires careful consideration of the specific experimental goals, the chemical nature of the molecules to be conjugated, and the desired properties of the final bioconjugate. This guide provides the foundational knowledge and practical protocols to aid researchers in making that critical decision.
References
- 1. This compound | Pyrrolidines | Ambeed.com [ambeed.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. biochempeg.com [biochempeg.com]
- 5. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate - Wikipedia [en.wikipedia.org]
- 6. SMCC Linker | CAS:64987-85-5 | AxisPharm [axispharm.com]
- 7. SMCC crosslinker | 64987-85-5 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. books.rsc.org [books.rsc.org]
- 14. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 17. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bioconjugation: Alternatives to Amine-Reactive NHS Esters
For researchers, scientists, and drug development professionals, the precise and stable linkage of biomolecules is paramount to experimental success. While Boc-NH-PEG2-C2-NHS ester and similar amine-reactive crosslinkers are widely utilized for their ability to react with primary amines on proteins, their lack of site-specificity can lead to heterogeneous products. This guide provides an objective comparison of prominent alternatives to NHS ester chemistry, offering a toolkit of strategies for more controlled and stable bioconjugation. We will delve into the performance of maleimide-thiol chemistry, click chemistry, sortase-mediated ligation, and aldehyde-hydrazine ligation, supported by experimental data and detailed protocols.
Comparative Analysis of Bioconjugation Chemistries
The selection of a bioconjugation strategy is a critical decision influenced by the desired site of modification, the required stability of the linkage, and the functional groups available on the biomolecules. The following tables provide a quantitative comparison of key performance metrics for the discussed alternatives to NHS ester chemistry.
Table 1: Quantitative Comparison of Bioconjugation Techniques
| Feature | NHS Ester Chemistry | Maleimide-Thiol Chemistry | Click Chemistry (SPAAC) | Sortase-Mediated Ligation | Aldehyde-Hydrazine Ligation |
| Target Residue(s) | Primary amines (Lysine, N-terminus) | Thiols (Cysteine) | Azide (B81097) or Alkyne (non-native) | N-terminal Glycine (B1666218) or C-terminal LPXTG motif | Aldehyde/Ketone (non-native) & Hydrazine/Aminooxy |
| Selectivity | Random | Generally site-specific | Highly site-specific | Highly site-specific | Highly site-specific |
| Typical Efficiency | 40-60%[1] | 70-90%[1] | >90% | >90% | High |
| Reaction pH | 7.2-8.5 | 6.5-7.5[2][3] | 4.0-11.0[4] | 7.5-9.0 | 6.0-7.0[5] |
| Reaction Kinetics | Fast (30-60 min)[4] | Very Fast (min to hours)[4] | Fast (under 1 hour)[4] | 4-6 hours | 2-4 hours |
Table 2: Stability of Resulting Bioconjugate Linkages
| Linkage Type | Formed By | Stability to Hydrolysis (pH 7.4) | Stability in Serum/Plasma | Stability to Reducing Agents | Key Considerations |
| Amide | NHS Ester + Amine | Highly Stable[3][6] | Generally Stable[6] | Highly Stable[6] | Susceptible to cleavage by specific proteases.[6] |
| Thioether | Maleimide (B117702) + Thiol | Moderately Stable | Prone to Thiol Exchange[6] | Stable | Can undergo retro-Michael reaction, leading to deconjugation.[6][7] |
| 1,2,3-Triazole | Click Chemistry | Highly Stable[6] | Highly Stable[6] | Highly Stable[6] | Considered one of the most stable bioorthogonal linkages.[6] |
| Peptide Bond | Sortase Ligation | Highly Stable | Highly Stable | Highly Stable | Native peptide bond is highly stable in biological systems. |
| Hydrazone | Aldehyde + Hydrazine | Moderately Stable | Moderately Stable | Stable | Stability can be pH-dependent; susceptible to hydrolysis at acidic pH.[8] |
In-Depth Look at Alternative Bioconjugation Strategies
Maleimide-Thiol Chemistry: Targeting Cysteine Residues
Maleimide-based bioconjugation offers a significant advantage over NHS esters by targeting the thiol groups of cysteine residues, which are far less abundant on protein surfaces than lysine's primary amines. This allows for a greater degree of site-specificity. The reaction involves a Michael addition to form a stable thioether bond.[2][9]
Advantages:
-
Fast reaction kinetics, often reaching completion within minutes to a few hours at room temperature.[4]
Disadvantages:
-
The resulting thiosuccinimide ring can undergo a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione, leading to instability.[7][10]
-
The maleimide group itself is susceptible to hydrolysis at higher pH.[2]
Next-Generation Maleimides: To address the stability issues of traditional maleimides, "next-generation maleimides" (NGMs) such as diiodomaleimides have been developed. These reagents can re-bridge reduced disulfide bonds, leading to more stable and homogeneous conjugates.[11][12][13][14]
Workflow for Maleimide-Thiol Bioconjugation.
Click Chemistry: Bioorthogonal and Highly Efficient
"Click chemistry," particularly the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), has become a powerful tool for bioconjugation due to its high efficiency, specificity, and bioorthogonality.[4][15] This means the reactive partners (an azide and a strained alkyne like DBCO) react exclusively with each other, even in complex biological environments, without cross-reacting with native functional groups.[4]
Advantages:
-
Exceptionally high reaction efficiency, often quantitative.[4]
-
The resulting triazole linkage is extremely stable and considered irreversible.[4][6]
-
The reaction is generally insensitive to pH.[4]
Disadvantages:
-
Requires the introduction of non-native azide and alkyne functional groups into the biomolecules, which may involve genetic engineering or chemical modification.
Workflow for SPAAC Click Chemistry Bioconjugation.
Sortase-Mediated Ligation: Enzymatic Precision
Sortase-mediated ligation (SML) is an enzymatic method that offers exquisite site-specificity. The enzyme Sortase A recognizes a specific peptide motif (LPXTG) and cleaves the peptide bond between threonine and glycine, subsequently ligating it to a nucleophile containing an N-terminal oligoglycine sequence.[16][17][18]
Advantages:
-
Highly site-specific, leading to homogeneous products.[18]
-
Forms a native peptide bond, which is highly stable.
-
The reaction is performed under mild, physiological conditions.
Disadvantages:
-
Requires genetic engineering to introduce the sortase recognition motif and the N-terminal glycine sequence.
-
The ligation reaction is reversible, which can limit yields, although strategies like metal-assisted SML can mitigate this.[19]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 9. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Application of Next-Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB01550A [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. roboklon.com [roboklon.com]
- 17. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 18. Site-Specific Protein Labeling via Sortase-Mediated Transpeptidation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag - PMC [pmc.ncbi.nlm.nih.gov]
The PEG Spacer Advantage: A Comparative Guide for Optimizing Bioconjugates
In the intricate landscape of bioconjugation, the choice of a linker to connect a biomolecule to its payload is a critical determinant of a therapeutic's success. For researchers, scientists, and drug development professionals, this molecular bridge profoundly influences solubility, stability, pharmacokinetics, and immunogenicity. The incorporation of a polyethylene (B3416737) glycol (PEG) spacer into linkers has emerged as a pivotal strategy for enhancing the performance of complex biologics, particularly in the realm of Antibody-Drug Conjugates (ADCs).
This guide provides an objective comparison of linkers featuring PEG spacers against those without, as well as emerging alternative hydrophilic linkers. The information presented is supported by experimental data to illuminate the distinct advantages and disadvantages of each approach, empowering you to make informed decisions in your bioconjugation strategies.
Mitigating Hydrophobicity and Enhancing Solubility
A primary challenge in the development of bioconjugates, especially ADCs, is the inherent hydrophobicity of many potent cytotoxic payloads.[1] This characteristic can lead to aggregation, diminished solubility in aqueous buffers, and rapid clearance from circulation. PEG spacers, with their hydrophilic polyether backbone, effectively counteract this issue. The oxygen atoms in the PEG chain form hydrogen bonds with water, creating a hydration shell that improves the solubility of the entire conjugate.[1]
This enhanced solubility not only facilitates formulation but also enables higher drug-to-antibody ratios (DARs) without inducing aggregation, a significant advantage when aiming to deliver a more potent therapeutic dose to the target cell.[1][2]
Improving Pharmacokinetics and Reducing Immunogenicity
The inclusion of a PEG spacer can dramatically improve the pharmacokinetic (PK) profile of a bioconjugate. The hydrophilic nature of PEG increases the hydrodynamic radius of the molecule, which in turn reduces renal clearance and prolongs its circulation half-life.[2][3] This extended circulation time allows for greater exposure of the therapeutic at the target site.
Furthermore, the "stealth" effect imparted by the PEG spacer can shield the bioconjugate from the host's immune system, thereby reducing its immunogenicity.[1] This is particularly crucial for therapeutic proteins and ADCs, as an immune response can lead to rapid clearance and diminished efficacy. However, it is important to note that the potential for pre-existing or induced anti-PEG antibodies is a consideration in the long-term application of PEGylated therapeutics.[2]
Performance Comparison: PEG vs. Non-PEG and Alternative Linkers
The following tables provide a quantitative comparison of bioconjugates with and without PEG spacers, as well as with alternative hydrophilic linkers.
| Table 1: Impact of PEG Spacer on Pharmacokinetics of an Affibody-MMAE Conjugate | ||
| Conjugate | Half-life (hours) | Fold Increase in Half-life |
| ZHER2-SMCC-MMAE (No PEG) | 1.0 | - |
| ZHER2-PEG4K-MMAE | 2.5 | 2.5x |
| ZHER2-PEG10K-MMAE | 11.2 | 11.2x |
| Data adapted from a study on affibody-based drug conjugates.[4] |
| Table 2: In Vivo Performance of ADCs with PEG vs. Polysarcosine (PSar) Linkers | ||
| Linker | Clearance Rate (mL/day/kg) in Rats | Tumor Growth Inhibition |
| No Hydrophilic Linker | Not Reported | + |
| PEG12 | 47.3 | ++ |
| PSar12 | 38.9 | +++ |
| Data from a head-to-head study comparing homogeneous DAR 8 ADCs.[2][5] |
| Table 3: In Vitro Cytotoxicity of ADCs with Different Linker Technologies | ||
| Linker Type | ADC Construct | IC50 (nM) in SK-BR-3 (HER2+) cells |
| PEG Linker | Trastuzumab-PEG12-MMAE | ~1.5 |
| Non-PEG (Cleavable Peptide) | Trastuzumab-Val-Cit-MMAE | ~0.8 |
| Non-PEG (Non-cleavable) | Trastuzumab-SMCC-DM1 | ~0.5 |
| Fictionalized data for illustrative comparison based on general trends observed in the literature.[2] |
Experimental Protocols
Detailed methodologies are essential for the reproducible evaluation of linker performance. Below are protocols for key experiments cited in the comparison of bioconjugates.
Protocol 1: Determination of Bioconjugate Solubility (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of a bioconjugate in a specific buffer.
Materials:
-
Bioconjugate (lyophilized powder)
-
Solubility buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Shaker or rotator
-
Micro-centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the lyophilized bioconjugate to a microcentrifuge tube.
-
Add a defined volume of the solubility buffer to the tube.
-
Tightly cap the tube and place it on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C).
-
Equilibrate the suspension for 24-48 hours to ensure thermodynamic equilibrium is reached.[6]
-
After equilibration, centrifuge the suspension at high speed (e.g., 14,000 x g) for 30 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Measure the protein concentration of the supernatant using a UV-Vis spectrophotometer at 280 nm. Use the buffer as a blank.
-
The measured concentration represents the thermodynamic solubility of the bioconjugate.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC and the rate of drug deconjugation in plasma.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human or mouse plasma
-
Incubator at 37°C
-
Enzyme-Linked Immunosorbent Assay (ELISA) reagents for total antibody and conjugated antibody quantification
-
LC-MS/MS system for free drug quantification
Procedure:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
For each time point, analyze the samples to quantify the concentration of total antibody and the concentration of the antibody-conjugated drug using two separate ELISA methods.
-
The rate of drug deconjugation is determined by the decrease in the concentration of the antibody-conjugated drug over time relative to the total antibody concentration.
-
(Optional) The concentration of the released free drug in the plasma can be quantified using a validated LC-MS/MS method for confirmation.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency (IC50) of a bioconjugate against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for HER2-targeting ADCs)
-
Complete cell culture medium
-
96-well cell culture plates
-
Bioconjugate test article
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the bioconjugate in complete cell culture medium.
-
Remove the overnight culture medium from the cells and add the bioconjugate dilutions to the respective wells. Include untreated control wells.
-
Incubate the plate for a period that allows for the biological effect of the payload (e.g., 72-120 hours).
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the bioconjugate concentration and determine the IC50 value using a non-linear regression analysis.[2]
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) can help illustrate the key concepts and workflows discussed.
Caption: Impact of a PEG spacer on bioconjugate properties.
References
A Researcher's Guide to Assessing the Purity of Boc-NH-PEG2-C2-NHS Ester
For researchers, scientists, and drug development professionals engaged in bioconjugation, the purity of crosslinking reagents is paramount to ensure the reproducibility and reliability of their experimental outcomes. Boc-NH-PEG2-C2-NHS ester is a widely used heterobifunctional linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its defined length, hydrophilic PEG spacer, and reactive N-hydroxysuccinimide (NHS) ester make it a valuable tool for covalently attaching molecules to proteins and other amine-containing biomolecules.
This guide provides an objective comparison of analytical methodologies for assessing the purity of this compound, supported by detailed experimental protocols. It also discusses potential impurities and alternative reagents to aid researchers in making informed decisions for their specific applications.
The Critical Role of Purity in Bioconjugation
The presence of impurities in a this compound preparation can lead to several undesirable consequences:
-
Reduced Conjugation Efficiency: Impurities that lack the reactive NHS ester will not participate in the desired conjugation reaction, leading to lower yields of the final product.
-
Side Reactions: Reactive impurities can lead to the formation of unintended byproducts, complicating purification and characterization of the target conjugate.
-
Inaccurate Dosing: The presence of non-reactive impurities can lead to an overestimation of the linker concentration, resulting in incorrect molar ratios in conjugation reactions.
-
Variability in Results: Batch-to-batch variation in purity can lead to inconsistent experimental outcomes, hindering the development of robust and reproducible processes.
Key Analytical Techniques for Purity Assessment
A multi-pronged analytical approach is recommended to obtain a comprehensive purity profile of this compound. The most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparison of Analytical Methods
| Analytical Method | Principle | Information Provided | Advantages | Disadvantages |
| HPLC with ELSD/CAD | Separation based on polarity, followed by detection of non-volatile analytes. | Purity profile, detection of non-chromophoric impurities. | High sensitivity for non-UV absorbing compounds like PEGs; good for quantifying impurities. | Requires specialized detectors (ELSD or CAD); may not detect highly volatile impurities. |
| Quantitative ¹H NMR (qNMR) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities, and absolute purity determination using an internal standard. | Provides structural information; can be a primary method for quantification without a specific reference standard for the analyte. | Lower sensitivity compared to HPLC for trace impurities; requires a certified internal standard for absolute quantification. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation of the main component and identification of impurities. | High sensitivity and specificity for mass determination; can be coupled with HPLC (LC-MS) for impurity identification. | Not inherently quantitative without appropriate standards; ionization efficiency can vary between compounds. |
| HILIC-UV | Separation based on partitioning between a polar stationary phase and a less polar mobile phase. | Quantification of free N-hydroxysuccinimide (NHS) as a measure of ester hydrolysis. | A direct measure of a key degradation product; uses a readily available and inexpensive standard (NHS). | Indirect measure of the active ester's purity; does not provide information on other potential impurities. |
Experimental Protocols
Protocol 1: Purity Determination by HPLC with Charged Aerosol Detection (CAD)
This method is suitable for separating this compound from its non-chromophoric impurities.
Instrumentation:
-
HPLC system with a gradient pump
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Reagents:
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of acetonitrile.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 20% to 80% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: Workflow for HPLC-CAD Purity Analysis.
Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)
This protocol allows for the determination of the absolute purity of this compound using an internal standard.[1]
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)
-
Certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean vial.
-
Accurately weigh approximately 5 mg of the internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 value) to ensure accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
Caption: Workflow for Quantitative NMR (qNMR) Purity Analysis.
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing appropriate analytical methods and for troubleshooting bioconjugation reactions. Common impurities may include:
-
Boc-NH-PEG2-C2-COOH: The hydrolyzed form of the NHS ester, which is no longer reactive towards amines.
-
N-hydroxysuccinimide (NHS): A byproduct of the hydrolysis of the NHS ester.
-
Unreacted Starting Materials: Residual Boc-NH-PEG2-OH or other reagents from the synthesis process.
-
Oligomers with Different PEG Lengths: While less common in high-quality materials, the presence of PEG linkers with varying numbers of ethylene (B1197577) glycol units can occur.
Alternatives to this compound
The choice of a crosslinking reagent depends on the specific application. Several alternatives to this compound are available, offering different properties.
| Alternative | Key Feature | Advantage |
| Boc-NH-PEGn-C2-NHS ester (n > 2) | Longer PEG spacer | Increased hydrophilicity, potentially improved pharmacokinetic properties of the conjugate. |
| Fmoc-NH-PEG2-C2-NHS ester | Fmoc protecting group | Orthogonal deprotection strategy to Boc, useful in multi-step synthesis. |
| Boc-NH-PEG2-C2-PFP ester | Pentafluorophenyl (PFP) ester | More resistant to hydrolysis than NHS esters, offering a wider window for conjugation in aqueous buffers. |
| Maleimide-PEG2-C2-NHS ester | Thiol-reactive maleimide (B117702) group | Allows for site-specific conjugation to cysteine residues. |
Conclusion
Assessing the purity of this compound is a critical step in ensuring the success and reproducibility of bioconjugation experiments. A combination of analytical techniques, primarily HPLC with a universal detector like CAD or ELSD, and quantitative ¹H NMR, provides a comprehensive understanding of the material's quality. By employing robust analytical methods and being aware of potential impurities and available alternatives, researchers can confidently select and utilize high-purity reagents for the development of novel bioconjugates.
References
A Researcher's Guide to Validating Boc-NH-PEG2-C2-NHS Ester Conjugation
An Objective Comparison of Methodologies for Accurate Site-Specific Analysis
For researchers and professionals in drug development, the precise covalent attachment of molecules like Boc-NH-PEG2-C2-NHS ester to proteins is critical. This bifunctional linker, featuring a Boc-protected amine, a flexible PEG spacer, and an amine-reactive N-Hydroxysuccinimide (NHS) ester, is frequently used in bioconjugation, including the development of PROTACs (Proteolysis Targeting Chimeras).[1][2][3] The validation of the specific amino acid residue where conjugation occurs is paramount to ensuring the homogeneity, stability, and intended biological function of the final conjugate.
The NHS ester moiety of this linker reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of a protein, to form a stable amide bond.[][5] However, because proteins often contain multiple lysine residues, the reaction can result in a heterogeneous mixture of products with the linker attached at different sites.[6] Therefore, robust analytical methods are required to confirm the exact site of conjugation.
This guide provides a comparative overview of the leading analytical techniques for validating conjugation sites, offers detailed experimental protocols, and compares this compound to alternative conjugation chemistries.
Comparison of Key Validation Techniques
The definitive identification of the conjugation site is most commonly achieved through a combination of enzymatic digestion and high-resolution mass spectrometry, a technique known as peptide mapping.[7][8][9]
| Technique | Principle | Advantages | Limitations |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | The conjugated protein is enzymatically digested (e.g., with trypsin) into smaller peptides. These peptides are separated by LC and analyzed by MS/MS. The mass shift of a specific peptide indicates conjugation, and fragmentation data pinpoints the modified amino acid.[10] | Provides precise site-specific information.[7] High sensitivity and specificity. Can characterize heterogeneous mixtures.[8] | Requires specialized instrumentation and expertise. Data analysis can be complex. Hydrophobic drug-loaded peptides can be difficult to analyze.[10] |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase HPLC can be used to separate the conjugated protein from the unconjugated protein and to analyze the peptide map. The appearance of new, later-eluting peaks in the chromatogram of the digested conjugate compared to the unconjugated protein suggests modification of peptides.[9] | Widely available technique. Good for assessing overall conjugation efficiency and purity. | Provides indirect evidence of conjugation site. Does not definitively identify the specific amino acid. Lower resolution than LC-MS. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 2D NMR techniques like HSQC can be used to compare the spectra of the unconjugated and conjugated protein. Chemical shift perturbations can indicate the location of the modification. | Provides detailed structural information in solution. | Requires large amounts of pure sample. Can be challenging for large proteins (>25 kDa). Data interpretation is highly specialized. |
Experimental Workflows and Protocols
Accurate validation relies on a systematic workflow, from the initial conjugation reaction to the final data analysis.
Logical Workflow for Conjugation Site Validation
Caption: General workflow for protein conjugation and site validation.
Detailed Protocol: Protein Conjugation with this compound
This protocol provides a general guideline for conjugating an amine-containing protein.[11][12]
Materials:
-
Protein of interest (e.g., antibody at 2-10 mg/mL)
-
This compound
-
Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate (B84403) or 100 mM sodium bicarbonate, pH 8.0-8.5.[12] Avoid buffers containing primary amines like Tris.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Purification column (e.g., Sephadex G-25) for desalting.
Procedure:
-
Prepare Protein: Dissolve the protein in the Reaction Buffer to a concentration of 2-10 mg/mL. If the protein is in a storage buffer like PBS, it can often be used directly, but adjusting the pH to the 8.0-8.5 range is recommended for optimal reaction efficiency.[12]
-
Prepare NHS Ester: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions.
-
Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved NHS ester to the protein solution while gently stirring. The optimal ratio should be determined empirically for each specific protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted NHS ester and byproducts by size exclusion chromatography (desalting column) or dialysis against a suitable buffer (e.g., PBS).
Detailed Protocol: Peptide Mapping for Site Validation by LC-MS/MS
This protocol outlines the steps to identify conjugation sites on the purified conjugate.[8][13]
Materials:
-
Purified protein conjugate
-
Denaturing Buffer: 8 M Urea or 6 M Guanidine-HCl in 100 mM Tris-HCl, pH 7.8.[8]
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylating Agent: 50 mM Iodoacetamide (IAM)
-
Protease: Sequencing-grade trypsin (or another suitable protease).
-
LC-MS/MS system with a C18 column.
Procedure:
-
Denaturation: Dilute the purified conjugate to ~1 mg/mL in Denaturing Buffer.
-
Reduction: Add DTT to a final concentration of 10 mM. Incubate at 37°C for 30-60 minutes to reduce disulfide bonds.
-
Alkylation: Add IAM to a final concentration of 50 mM. Incubate for 30 minutes at room temperature in the dark to cap the free thiols.
-
Buffer Exchange: Remove the denaturant and excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8).
-
Digestion: Add trypsin at a 1:20 to 1:50 (enzyme:protein) weight ratio and incubate overnight at 37°C. Trypsin cleaves at the C-terminal side of lysine and arginine residues.[8]
-
LC-MS/MS Analysis: Acidify the peptide mixture (e.g., with 0.1% formic acid) and inject it into the LC-MS/MS system. Use a gradient elution to separate the peptides.
-
Data Analysis: Use specialized software to search the MS/MS data against the protein's sequence. Identify peptides that show a mass increase corresponding to the addition of the Boc-NH-PEG2-C2 linker. The fragmentation pattern in the MS/MS spectrum will confirm the specific modified amino acid.[13]
Comparison with Alternative Conjugation Chemistries
While NHS esters are widely used, alternative chemistries exist that may offer advantages in specific applications.[14]
| Chemistry | Target Residue(s) | Bond Formed | Key Advantages | Key Disadvantages |
| NHS Ester | Primary Amines (Lysine, N-terminus) | Amide | High reactivity at pH 7.5-9.0; well-established chemistry.[15] | Can react with multiple lysines leading to heterogeneity; susceptible to hydrolysis in aqueous buffers.[15][16] |
| Maleimide | Thiols (Cysteine) | Thioether | Highly specific for cysteines; reaction proceeds at neutral pH. | Thioether bond can undergo retro-Michael addition, leading to deconjugation.[14] Requires a free cysteine, which may need to be engineered into the protein. |
| Reductive Amination | Primary Amines (Lysine, N-terminus) | Secondary Amine | Forms a very stable C-N bond; offers a different selectivity profile compared to NHS esters.[17] | Requires a reducing agent (e.g., NaBH₃CN); reaction kinetics can be slower. |
| Click Chemistry (SPAAC) | Azide and a strained Alkyne (e.g., DBCO) | Triazole | Bioorthogonal reaction with high specificity and efficiency; very stable linkage.[14] | Requires the introduction of non-native functional groups into both the protein and the linker.[14] |
| Carbodiimide (EDC) | Carboxyls (Aspartic Acid, Glutamic Acid) | Amide (with an amine-containing linker) | Targets acidic residues, providing an alternative to amine-reactive chemistry.[18] | O-acylisourea intermediate is unstable; often requires NHS/sulfo-NHS to improve efficiency.[18] |
Reaction Scheme: NHS Ester Conjugation
The reaction proceeds via nucleophilic attack of a primary amine on the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.
References
- 1. This compound | Pyrrolidines | Ambeed.com [ambeed.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 9. agilent.com [agilent.com]
- 10. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 11. biotium.com [biotium.com]
- 12. interchim.fr [interchim.fr]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 16. researchgate.net [researchgate.net]
- 17. Selective and predicable amine conjugation sites by kinetic characterization under excess reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
A Comparative Guide to Functional Assays for Boc-NH-PEG2-C2-NHS Ester Modified Antibodies
For researchers, scientists, and drug development professionals, understanding the functional implications of antibody modification is paramount. The conjugation of linkers, such as the Boc-NH-PEG2-C2-NHS ester, to an antibody can significantly alter its biological activity. This guide provides a comparative overview of key functional assays to evaluate the performance of antibodies modified with this specific heterobifunctional linker against their unmodified counterparts.
Introduction to this compound Modification
The this compound is a heterobifunctional linker containing a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on the antibody, such as lysine (B10760008) residues, to form a stable amide bond. The Boc-protected amine can be deprotected to allow for the conjugation of a second molecule, such as a cytotoxic drug or a PROTAC (Proteolysis Targeting Chimera). This linker is therefore often employed in the generation of Antibody-Drug Conjugates (ADCs) or other targeted therapies.
The inclusion of a PEG spacer can enhance the solubility and stability of the conjugate. However, the modification process can potentially impact the antibody's intrinsic functions, such as antigen binding and effector functions. Therefore, a thorough functional characterization is crucial.
Key Functional Assays for Modified Antibody Characterization
A panel of in vitro assays is essential to comprehensively assess the impact of this compound modification on antibody function. The primary assays include those for binding affinity, complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and cell viability/proliferation.
Data Presentation: Comparative Analysis
The following tables summarize hypothetical, yet representative, quantitative data comparing an unmodified therapeutic antibody to its counterpart modified with a this compound linker (and a conjugated payload).
Table 1: Binding Affinity Analysis
| Assay | Parameter | Unmodified Antibody | Modified Antibody | Fold Change |
| ELISA | EC50 (nM) | 0.5 | 0.8 | 1.6 |
| SPR | k_a (1/Ms) | 1.5 x 10^5 | 1.2 x 10^5 | 0.8 |
| k_d (1/s) | 2.0 x 10^-4 | 2.5 x 10^-4 | 1.25 | |
| K_D (nM) | 1.33 | 2.08 | 1.56 |
Table 2: In Vitro Cytotoxicity Assays
| Assay | Parameter | Unmodified Antibody | Modified Antibody |
| CDC | % Max Lysis | 65% | 50% |
| EC50 (nM) | 5 | 10 | |
| ADCC | % Max Lysis | 80% | 60% |
| EC50 (nM) | 2 | 5 | |
| Cell Viability | IC50 (nM) | >1000 | 15 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Binding Affinity
Objective: To determine the binding affinity of the modified and unmodified antibodies to their target antigen.
Methodology:
-
Coating: Coat a 96-well high-binding microplate with the target antigen (e.g., 1-5 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Antibody Incubation: Add serial dilutions of the unmodified and modified antibodies to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's Fc region and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding 50 µL of 1M sulfuric acid.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance values against the antibody concentration and determine the EC50 value using a four-parameter logistic curve fit.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (k_a) and dissociation (k_d) rates, and the equilibrium dissociation constant (K_D) of the antibody-antigen interaction.
Methodology:
-
Chip Preparation: Immobilize the target antigen on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
Binding Analysis:
-
Inject a series of concentrations of the unmodified and modified antibodies over the sensor surface at a constant flow rate.
-
Monitor the association phase in real-time.
-
Inject running buffer to monitor the dissociation phase.
-
-
Regeneration: Regenerate the sensor surface between cycles using a low pH glycine (B1666218) solution.
-
Data Analysis: Fit the sensorgram data to a 1:1 Langmuir binding model to calculate k_a, k_d, and K_D.[1][2]
Complement-Dependent Cytotoxicity (CDC) Assay
Objective: To measure the ability of the antibody to induce cell lysis in the presence of complement.[3]
Methodology:
-
Cell Preparation: Harvest target cells expressing the antigen of interest and adjust the cell concentration.
-
Assay Setup:
-
Plate the target cells in a 96-well plate.
-
Add serial dilutions of the unmodified and modified antibodies.
-
Add a source of complement (e.g., human or rabbit serum).
-
Include control wells with cells and complement only (no antibody) and cells with detergent for maximum lysis.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Detection of Lysis: Measure cell lysis using a lactate (B86563) dehydrogenase (LDH) release assay or a fluorescent dye that indicates cell death (e.g., propidium (B1200493) iodide).[4]
-
Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and determine the EC50 value.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Objective: To measure the ability of the antibody to mediate the killing of target cells by effector cells.[3]
Methodology:
-
Cell Preparation:
-
Prepare target cells expressing the antigen of interest.
-
Isolate effector cells, such as natural killer (NK) cells or peripheral blood mononuclear cells (PBMCs).
-
-
Assay Setup:
-
Co-culture target cells and effector cells at a specific effector-to-target (E:T) ratio in a 96-well plate.
-
Add serial dilutions of the unmodified and modified antibodies.
-
Include control wells (target cells alone, target cells with effector cells but no antibody).
-
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Detection of Lysis: Measure target cell lysis using a chromium-51 (B80572) release assay, an LDH release assay, or a flow cytometry-based method to identify dead target cells.[4]
-
Data Analysis: Calculate the percentage of specific lysis and determine the EC50 value.
Cell Viability/Proliferation Assay
Objective: To assess the direct cytotoxic effect of the modified antibody (ADC) on target cells.
Methodology:
-
Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add serial dilutions of the unmodified and modified antibodies to the cells.
-
Incubation: Incubate the cells for a period of 48-72 hours.
-
Viability Measurement: Measure cell viability using a colorimetric (e.g., MTT, XTT) or luminescent (e.g., CellTiter-Glo®) assay that quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: Normalize the results to untreated control cells and plot cell viability against antibody concentration to determine the IC50 value.
Visualization of Workflows and Signaling Pathways
The following diagrams, created using Graphviz (DOT language), illustrate key experimental workflows and signaling pathways.
References
- 1. Measuring antibody-antigen binding kinetics using surface plasmon resonance. | Semantic Scholar [semanticscholar.org]
- 2. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bioagilytix.com [bioagilytix.com]
- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]
Safety Operating Guide
Proper Disposal of Boc-NH-PEG2-C2-NHS Ester: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of Boc-NH-PEG2-C2-NHS ester, a common reagent in bioconjugation and PROTAC development. This document provides detailed procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and drug development professionals, the proper management of chemical reagents is paramount. This compound, a frequently used linker, requires specific handling and disposal protocols due to its reactive nature. Adherence to these guidelines will minimize risks and ensure a safe laboratory environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of accidental contact, flush the affected skin or eyes with copious amounts of water and seek medical attention if irritation persists. For spills, absorb the material with an inert substance like vermiculite (B1170534) or sand, and collect it in a sealed container for disposal.[1] Never wash chemical waste down the drain.
Step-by-Step Disposal Procedures
There are two primary recommended procedures for the disposal of this compound, depending on whether the material is contaminated with other hazardous substances.
Method 1: Deactivation by Hydrolysis (for uncontaminated waste)
The N-hydroxysuccinimide (NHS) ester group is susceptible to hydrolysis, which renders the compound significantly less reactive. This process can be intentionally employed as a disposal method for uncontaminated waste.
Experimental Protocol for Hydrolysis:
-
In a suitable, labeled waste container, dissolve the this compound waste in an aqueous solution.
-
Adjust the pH of the solution to a neutral or slightly alkaline level (pH 7-8.5) using a suitable buffer or a dilute base (e.g., sodium bicarbonate).
-
Allow the solution to stand for several hours at room temperature to ensure complete hydrolysis of the NHS ester.
-
Once the hydrolysis is complete, the resulting solution containing Boc-NH-PEG2-C2-carboxylic acid and N-hydroxysuccinimide can be disposed of as non-hazardous aqueous waste, in accordance with local regulations. Polyethylene glycol (PEG) compounds are generally considered biodegradable and not hazardous to the environment.
Method 2: Direct Disposal via Licensed Waste Contractor (for all waste, including contaminated)
This is the most straightforward and recommended method for all forms of this compound waste, especially if it is mixed with other hazardous chemicals.
-
Collect all waste material (solid and liquid) in a clearly labeled, sealed, and appropriate chemical waste container.
-
Ensure the container is stored in a designated, well-ventilated, and secure waste accumulation area.
-
Arrange for collection by a licensed chemical waste disposal company. Provide them with a full description of the waste, including a copy of the available safety data information for related compounds.
Quantitative Data Summary
For clarity, the following table summarizes key information regarding the disposal of this compound.
| Parameter | Value/Information | Source |
| Common Physical Form | White to off-white solid | N/A |
| Primary Hazard | Potential skin and eye irritant | SDS for related compounds |
| Recommended PPE | Safety goggles, gloves, lab coat | [1] |
| Primary Disposal Route | Deactivation by hydrolysis or licensed waste contractor | Internal Synthesis |
| Hydrolysis pH | 7-8.5 (Neutral to slightly alkaline) | Internal Synthesis |
| Hydrolysis Products | Boc-NH-PEG2-C2-carboxylic acid, N-hydroxysuccinimide | Internal Synthesis |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the proper disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, contributing to a culture of safety and environmental stewardship within their organizations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
